molecular formula C26H37NO7 B3421157 Tolterodine Tartrate CAS No. 209747-05-7

Tolterodine Tartrate

Cat. No.: B3421157
CAS No.: 209747-05-7
M. Wt: 475.6 g/mol
InChI Key: TWHNMSJGYKMTRB-KXYUELECSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tolterodine Tartrate (CAS 124937-52-6) is a potent and competitive muscarinic receptor antagonist. Its primary research value lies in studying the pathophysiology and treatment of overactive bladder (OAB) syndrome. The compound and its active metabolite, 5-hydroxymethyl tolterodine, exhibit high specificity for muscarinic receptors in the bladder's detrusor muscle, where they inhibit acetylcholine-induced contractions, leading to a reduction in involuntary bladder activity . This mechanism helps researchers explore agents that can increase bladder capacity and decrease urinary urgency and frequency with selectivity for the urinary bladder over other tissues . From a chemical perspective, this compound has a molecular formula of C26H37NO7 and a molecular weight of 475.6 g/mol . It is a white, crystalline powder with a solubility in water of 12 mg/mL and a pKa of 9.87 . The compound has a melting point of 205-210°C . In vitro studies indicate its potency, with IC50 values of 14 nM for tolterodine and 5.7 nM for its active metabolite in inhibiting carbachol-induced contractions of guinea pig bladder tissue . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO.C4H6O6/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;5-1(3(7)8)2(6)4(9)10/h6-12,15-17,20,24H,13-14H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t20-;1-,2-/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHNMSJGYKMTRB-KXYUELECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)O)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80924972
Record name (R)-Tolterodine L-tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80924972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209747-05-7, 124937-52-6
Record name (R)-Tolterodine L-tartrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209747-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tolterodine tartrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124937-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tolterodine tartrate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124937526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-Tolterodine L-tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80924972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-(R)-3-(2-Hydroxy-5-methylphenyl)-N,N-diisopropyl-3-phenyl-propylamine L-Tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOLTERODINE TARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T619TQR3R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Tolterodine Tartrate: An In-Depth Analysis of its Antagonistic Action on Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of tolterodine tartrate on muscarinic acetylcholine receptors (mAChRs). Tolterodine, a potent competitive muscarinic receptor antagonist, is a cornerstone in the management of overactive bladder (OAB). This document, intended for researchers, scientists, and drug development professionals, delves into the pharmacodynamics of tolterodine, its binding characteristics, and the downstream signaling pathways it modulates.

Core Mechanism: Competitive Antagonism at Muscarinic Receptors

This compound and its major, pharmacologically active 5-hydroxymethyl metabolite (5-HM), exert their therapeutic effects by acting as competitive antagonists at muscarinic receptors.[1][2] This antagonism blocks the binding of the endogenous neurotransmitter, acetylcholine (ACh), thereby inhibiting involuntary contractions of the detrusor muscle in the bladder, a primary cause of OAB symptoms.[3][4] Both tolterodine and 5-HM exhibit high specificity for muscarinic receptors with negligible affinity for other neurotransmitter receptors or calcium channels.[5]

While highly specific for the muscarinic receptor family, tolterodine and 5-HM are considered non-selective antagonists across the five human muscarinic receptor subtypes (M1-M5). This non-selectivity is a key characteristic, distinguishing it from some other antimuscarinic agents. Despite this, tolterodine demonstrates a functional selectivity for the urinary bladder over salivary glands in vivo, which contributes to a more favorable side-effect profile, particularly a lower incidence of dry mouth compared to less selective agents like oxybutynin. This tissue selectivity is not attributed to subtype selectivity but rather to other pharmacological and pharmacokinetic factors.

Quantitative Pharmacological Profile

The affinity and potency of tolterodine and its active metabolite have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: Muscarinic Receptor Binding Affinities (Ki) of Tolterodine and 5-Hydroxymethyl Tolterodine (5-HM)

CompoundTissue/ReceptorSpeciesKi (nM)Reference
TolterodineUrinary BladderGuinea Pig2.7
TolterodineUrinary BladderHuman3.3
TolterodineHeartGuinea Pig1.6
TolterodineCerebral CortexGuinea Pig0.75
TolterodineParotid GlandGuinea Pig4.8
TolterodineM2 vs M3Human (CHO cells)2-fold more potent at M2
5-HMM2 vs M3Human (CHO cells)2-fold more potent at M2
5-HMUrotheliumRatHigh Affinity
5-HMDetrusor MuscleRatHigh Affinity

Table 2: Functional Antagonism Data for Tolterodine

AssayTissueSpeciesParameterValue (nM)Reference
Carbachol-induced contractionsIsolated BladderGuinea PigIC5014
Carbachol-induced contractionsIsolated BladderGuinea PigKB3.0
Carbachol-induced contractionsIsolated BladderHumanKB4.0

Muscarinic Receptor Signaling Pathways and the Impact of Tolterodine

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological responses. Their signaling pathways are primarily determined by the G-protein to which they couple.

  • M1, M3, and M5 Receptors: These subtypes preferentially couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to smooth muscle contraction. DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These subtypes couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This can counteract smooth muscle relaxation induced by agents that increase cAMP.

Tolterodine, as a competitive antagonist, blocks the initial step of these cascades by preventing acetylcholine from binding to and activating the receptors. This blockade at the M3 receptors in the detrusor muscle is the primary mechanism for reducing bladder contractility. The antagonism at M2 receptors may also contribute to this effect by preventing the inhibition of cAMP-mediated relaxation.

Muscarinic_Signaling_Pathways cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway ACh1 Acetylcholine M135 M1, M3, M5 Receptors ACh1->M135 Gq11 Gq/11 M135->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction Tolterodine1 Tolterodine Tolterodine1->M135 Antagonism ACh2 Acetylcholine M24 M2, M4 Receptors ACh2->M24 Gio Gi/o M24->Gio Activates AC Adenylyl Cyclase Gio->AC Inhibits cAMP ↓ cAMP AC->cAMP Relaxation_Inhibition Inhibition of Relaxation cAMP->Relaxation_Inhibition Tolterodine2 Tolterodine Tolterodine2->M24 Antagonism

Figure 1: Tolterodine's antagonism of muscarinic receptor signaling pathways.

Key Experimental Protocols

The characterization of tolterodine's mechanism of action relies on several key in vitro experimental protocols.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a compound for a receptor.

Objective: To determine the affinity of tolterodine and its metabolites for muscarinic receptor subtypes.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells (e.g., Chinese Hamster Ovary - CHO cells) recombinantly expressing one of the five human muscarinic receptor subtypes (M1-M5), or from tissue homogenates (e.g., bladder, parotid gland).

  • Radioligand: A radiolabeled antagonist with high affinity for muscarinic receptors, such as [3H]N-methylscopolamine ([3H]NMS), is used.

  • Competition Binding: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., tolterodine).

  • Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Prepare Receptor Membranes (e.g., from CHO cells expressing human M1-M5 or tissue homogenates) start->prep incubate Incubate Membranes with: - Fixed concentration of Radioligand (e.g., [3H]NMS) - Increasing concentrations of Tolterodine prep->incubate filter Separate Bound and Free Ligand (Rapid Vacuum Filtration) incubate->filter count Quantify Radioactivity (Liquid Scintillation Counting) filter->count analyze Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff equation count->analyze end End analyze->end

Figure 2: Workflow for a competitive radioligand binding assay.
In Vitro Functional Assays

These assays measure the functional consequences of receptor binding, such as changes in intracellular signaling molecules or tissue contraction.

Objective: To assess the antagonistic effect of tolterodine on Gq/11-coupled muscarinic receptors (M1, M3, M5) by measuring changes in intracellular calcium.

Methodology:

  • Cell Culture: Cells expressing the muscarinic receptor of interest (e.g., CHO-M3) are cultured in multi-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of tolterodine.

  • Agonist Stimulation: A muscarinic agonist (e.g., carbachol) is added to stimulate the receptors.

  • Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.

  • Data Analysis: The ability of tolterodine to inhibit the agonist-induced calcium response is quantified to determine its potency (IC50).

Objective: To measure the antagonistic effect of tolterodine on the Gq/11 signaling pathway by quantifying the accumulation of inositol phosphates (IPs).

Methodology:

  • Cell Labeling: Cells expressing the target muscarinic receptor are labeled by overnight incubation with [3H]myo-inositol.

  • Antagonist and Agonist Treatment: The cells are pre-incubated with tolterodine, followed by stimulation with a muscarinic agonist in the presence of lithium chloride (LiCl), which inhibits the degradation of IPs.

  • Extraction and Separation: The reaction is terminated, and the radiolabeled IPs are extracted and separated using anion-exchange chromatography.

  • Quantification: The amount of radioactivity in the IP fractions is determined by liquid scintillation counting.

  • Data Analysis: The inhibitory effect of tolterodine on agonist-stimulated IP accumulation is analyzed to determine its potency.

Functional_Assay_Logic cluster_calcium Calcium Mobilization Assay cluster_ip Inositol Phosphate Accumulation Assay ca_start Load cells with calcium-sensitive dye ca_preincubate Pre-incubate with Tolterodine ca_start->ca_preincubate ca_stimulate Stimulate with muscarinic agonist ca_preincubate->ca_stimulate ca_measure Measure fluorescence (proportional to [Ca2+]) ca_stimulate->ca_measure ca_analyze Determine IC50 for inhibition ca_measure->ca_analyze ip_start Label cells with [3H]myo-inositol ip_treat Treat with Tolterodine, then agonist + LiCl ip_start->ip_treat ip_extract Extract and separate radiolabeled IPs ip_treat->ip_extract ip_quantify Quantify radioactivity of IPs ip_extract->ip_quantify ip_analyze Determine IC50 for inhibition ip_quantify->ip_analyze

Figure 3: Logical flow of functional assays for muscarinic antagonists.

Conclusion

This compound is a specific, competitive, and non-subtype-selective muscarinic receptor antagonist. Its therapeutic efficacy in treating overactive bladder stems from its ability to block acetylcholine-mediated contractions of the detrusor muscle. While non-selective at the receptor subtype level, its functional selectivity for the bladder over salivary glands provides a clinical advantage. The quantitative pharmacological data and the understanding of its impact on muscarinic signaling pathways, as elucidated by the described experimental protocols, provide a solid foundation for its clinical use and for the development of future antimuscarinic agents.

References

An In-depth Technical Guide to the Synthesis and Stereochemistry of (R)-enantiomer of Tolterodine Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, stereochemistry, and mechanism of action of the (R)-enantiomer of Tolterodine Tartrate, a potent muscarinic receptor antagonist used in the treatment of overactive bladder.[1] This document details various synthetic strategies, including enantioselective methods and classical resolution, providing detailed experimental protocols for key reactions. Furthermore, it delves into the critical aspects of Tolterodine's stereochemistry, including analytical methods for determining enantiomeric purity and specific rotation data.

Synthesis of (R)-Tolterodine Tartrate

The synthesis of the enantiomerically pure (R)-Tolterodine can be achieved through two primary strategies: direct enantioselective synthesis or the resolution of a racemic mixture. This guide will cover both approaches, providing detailed methodologies for each.

Enantioselective Synthesis

Enantioselective synthesis offers an efficient route to directly obtain the desired (R)-enantiomer, minimizing the loss of starting material associated with classical resolution. Key methods include copper-hydride (CuH)-catalyzed asymmetric conjugate reduction and rhodium-catalyzed asymmetric hydrogenation.

An efficient and highly enantioselective method for the preparation of (R)-Tolterodine involves the CuH-catalyzed asymmetric conjugate reduction of a β,β-diaryl-substituted unsaturated nitrile.[2][3] This approach is advantageous as it can be accomplished without the need for protecting groups on the phenolic hydroxyl group.[3]

Experimental Protocol: CuH-Catalyzed Asymmetric Synthesis of (R)-Tolterodine

This protocol is based on the synthesis described by Yoo et al.[3]

Step 1: Synthesis of the β,β-diaryl-substituted unsaturated nitrile intermediate

This key intermediate is prepared via a stereoselective hydroarylation of an alkynenitrile with an aryl boronic acid.

Step 2: CuH-catalyzed asymmetric conjugate reduction

  • Reaction Components:

    • β,β-diaryl-substituted unsaturated nitrile

    • Copper(I) catalyst precursor (e.g., Cu(OAc)₂)

    • Chiral phosphine ligand (e.g., a Josiphos-type ligand)

    • Silane reducing agent (e.g., polymethylhydrosiloxane - PMHS)

    • Solvent (e.g., toluene)

  • Procedure:

    • In a glovebox, the copper catalyst precursor and the chiral ligand are dissolved in the solvent.

    • The β,β-diaryl-substituted unsaturated nitrile is added to the catalyst solution.

    • The silane reducing agent is then added, and the reaction mixture is stirred at a controlled temperature until completion.

    • The reaction is quenched, and the product is purified using column chromatography.

Step 3: Conversion of the nitrile to (R)-Tolterodine

The resulting enantiomerically enriched diarylpropanenitrile is then converted to (R)-Tolterodine through a two-step process involving reduction of the nitrile to an aldehyde or lactol, followed by reductive amination with diisopropylamine.

Another powerful method for the enantioselective synthesis of (R)-Tolterodine is the rhodium-catalyzed asymmetric hydrogenation of a 1,1-diarylethene intermediate. This reaction often requires a directing group, such as an ortho-phenolic hydroxyl group, to achieve high enantioselectivity.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol is based on the work of Wang et al.

  • Reaction Components:

    • 1,1-diarylethene precursor

    • Rhodium catalyst precursor (e.g., [Rh(cod)₂]BF₄)

    • Chiral diphosphine ligand (e.g., Duanphos)

    • Base (e.g., t-BuOLi)

    • Hydrogen gas

    • Solvent (e.g., toluene)

  • Procedure:

    • In a glovebox, the 1,1-diarylethene precursor, rhodium catalyst, chiral ligand, and base are combined in the solvent in a pressure-resistant vessel.

    • The vessel is sealed, removed from the glovebox, and connected to a hydrogen source.

    • The reaction mixture is stirred under a specific hydrogen pressure at a controlled temperature for a designated time.

    • Upon completion, the hydrogen pressure is released, and the solvent is removed under reduced pressure.

    • The crude product is purified by chromatography to yield the enantiomerically enriched 1,1-diarylalkane, which is a precursor to (R)-Tolterodine.

Synthesis of Racemic Tolterodine and Chiral Resolution

A common industrial approach involves the synthesis of racemic Tolterodine followed by chiral resolution to isolate the desired (R)-enantiomer.

An efficient synthesis of racemic Tolterodine can be achieved starting from 6-methyl-4-chroman-2-one.

Experimental Protocol: Synthesis of Racemic Tolterodine

This protocol is adapted from the procedure described by Kang et al.

Step 1: Reduction of 6-methyl-4-chroman-2-one

  • 6-methyl-4-chroman-2-one is reduced with a reducing agent like lithium borohydride (LiBH₄) to yield the corresponding diol.

Step 2: Dimesylation of the diol

  • The diol is treated with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine to form the dimesylated compound.

Step 3: Amination

  • The dimesylated compound is reacted with N,N-diisopropylamine and potassium iodide in a suitable solvent like acetonitrile under reflux.

Step 4: Hydrolysis

  • The resulting mono-mesylated amine is hydrolyzed with a base such as sodium hydroxide (NaOH) in a methanol-water mixture to yield racemic Tolterodine.

The most common method for resolving racemic Tolterodine is through the formation of diastereomeric salts with a chiral resolving agent, typically L-(+)-tartaric acid. The differing solubilities of the diastereomeric salts allow for their separation by crystallization.

Experimental Protocol: Chiral Resolution of Racemic Tolterodine

  • Procedure:

    • A solution of racemic Tolterodine is prepared in a suitable solvent (e.g., ethanol, methanol, or a mixture of dichloromethane and water).

    • A solution of L-(+)-tartaric acid in the same or a compatible solvent is added to the Tolterodine solution.

    • The mixture is stirred, and the less soluble diastereomeric salt, (R)-Tolterodine-L-tartrate, precipitates out of the solution.

    • The precipitated salt is collected by filtration and can be further purified by recrystallization to achieve high enantiomeric purity.

    • The (R)-Tolterodine free base can be liberated from the tartrate salt by treatment with a base.

Stereochemistry of Tolterodine

The single chiral center in Tolterodine leads to the existence of two enantiomers, (R)- and (S)-Tolterodine. The commercially available drug is the L-tartrate salt of the (R)-enantiomer. The absolute configuration of (R)-Tolterodine has been unambiguously confirmed through X-ray crystallography and circular dichroism studies.

Analytical Methods for Enantiomeric Purity

Ensuring the enantiomeric purity of (R)-Tolterodine Tartrate is crucial for its therapeutic efficacy and safety. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

Table 1: Chiral HPLC Methods for Tolterodine Enantiomeric Separation

ParameterMethod 1Method 2
Column Chiralcel OD-H (250 mm x 4.6 mm)Chiralpak IA
Mobile Phase n-hexane:isopropyl alcohol (980:20 v/v) with 1 ml diethylamine and 0.6 ml trifluoroacetic acidhexane:2-propanol:triethylamine:trifluoroacetic acid (91:9:0.2:0.1 v/v/v/v)
Flow Rate 0.5 ml/min1.1 ml/min
Detection UVUV at 284 nm
Resolution (Rs) Not specified2.9
LOD for (S)-isomer 0.1 µg/ml0.11 µg/mL
LOQ for (S)-isomer Not specified0.34 µg/mL
Reference
Optical Rotation

The optical rotation is a key physical property used to characterize the enantiomers of Tolterodine.

Table 2: Specific Rotation of Tolterodine Enantiomers

EnantiomerSpecific Rotation ([α])ConditionsReference
(R)-(+)-Tolterodine+24.9°c 1.50, MeOH, 20°C
(S)-(-)-Tolterodine-23.0°c 1.5, MeOH, 20°C
(R)-Tolterodine L-tartrate+27.4°c 1%, methanol, 25°C

Mechanism of Action

Tolterodine is a competitive muscarinic receptor antagonist. It acts on M2 and M3 subtypes of muscarinic receptors in the bladder, leading to a decrease in bladder contractions and an increase in bladder capacity. This action alleviates the symptoms of overactive bladder, such as urinary frequency, urgency, and incontinence.

Signaling Pathway Diagram

Tolterodine_Mechanism_of_Action cluster_presynaptic Presynaptic Nerve Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Bladder Smooth Muscle Cell Nerve_Impulse Nerve Impulse ACh_Release Acetylcholine (ACh) Release Nerve_Impulse->ACh_Release ACh ACh ACh_Release->ACh Muscarinic_Receptor Muscarinic Receptor (M2/M3) ACh->Muscarinic_Receptor Binds G_Protein G-Protein (Gq/11) Muscarinic_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Catalyzes Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Stimulates Contraction Muscle Contraction Ca_Release->Contraction Induces Tolterodine Tolterodine Tolterodine->Muscarinic_Receptor Antagonizes

Caption: Mechanism of action of Tolterodine as a muscarinic receptor antagonist.

Experimental Workflow for Synthesis and Analysis

Synthesis_Workflow cluster_synthesis Synthesis Routes cluster_purification Purification and Isolation cluster_analysis Stereochemical Analysis Racemic_Synthesis Racemic Tolterodine Synthesis Resolution Chiral Resolution (L-(+)-Tartaric Acid) Racemic_Synthesis->Resolution Enantioselective_Synthesis Enantioselective Synthesis Chromatography Column Chromatography Enantioselective_Synthesis->Chromatography Final_Product (R)-Tolterodine Tartrate Resolution->Final_Product Chromatography->Final_Product Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Polarimetry Polarimetry (Specific Rotation) Final_Product->Chiral_HPLC Final_Product->Polarimetry

Caption: General experimental workflow for the synthesis and analysis of (R)-Tolterodine Tartrate.

References

An In-depth Technical Guide to 5-Hydroxymethyl Tolterodine: The Core Active Moiety

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolterodine tartrate is a well-established competitive muscarinic receptor antagonist indicated for the treatment of overactive bladder (OAB), characterized by symptoms of urinary urgency, frequency, and urge incontinence.[1][2][3] The therapeutic efficacy of tolterodine is not solely dependent on the parent compound; it is largely mediated by its primary and pharmacologically active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[1][4] This metabolite, also known as PNU-200577 or desfesoterodine, is equipotent to the parent drug and contributes significantly to the overall clinical effect.

5-HMT is also the singular active moiety of fesoterodine, a newer antimuscarinic agent, which is rapidly and extensively hydrolyzed to 5-HMT by non-specific esterases following administration. Understanding the metabolism, pharmacokinetics, and pharmacodynamics of 5-HMT is therefore critical for professionals involved in the research and development of urological drugs. This technical guide provides a comprehensive overview of 5-HMT, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing core pathways and processes.

Metabolism of Tolterodine to 5-Hydroxymethyl Tolterodine

Tolterodine undergoes extensive first-pass metabolism in the liver. The formation of 5-HMT is the principal metabolic pathway in the majority of the population, a process primarily catalyzed by the polymorphic enzyme, Cytochrome P450 2D6 (CYP2D6). Individuals can be categorized based on their CYP2D6 activity into extensive metabolizers (EMs) and poor metabolizers (PMs).

  • Extensive Metabolizers (EMs): In individuals with normal CYP2D6 function, tolterodine is rapidly hydroxylated at the 5-methyl group to form 5-HMT. This active metabolite is responsible for the majority of the therapeutic effect in this population.

  • Poor Metabolizers (PMs): Approximately 7% of the Caucasian population lacks a functional CYP2D6 enzyme. In these individuals, tolterodine is metabolized through alternative pathways, primarily N-dealkylation via CYP3A4, to form inactive metabolites. Consequently, PMs have higher concentrations of the parent drug and negligible concentrations of 5-HMT.

Despite these pharmacokinetic differences, the overall clinical response is similar between EMs and PMs because the sum of the unbound concentrations of tolterodine and 5-HMT (the "active moiety") is comparable in both groups. Further metabolism of 5-HMT involves oxidation to 5-carboxylic acid (tolterodine acid, TTDA) and N-dealkylation to N-dealkylated 5-hydroxymethyl tolterodine (ND-5-HM-TTD).

Tolterodine_Metabolism cluster_EM Extensive Metabolizers (EM) cluster_PM Poor Metabolizers (PM) Tolterodine_EM Tolterodine HMT 5-Hydroxymethyl Tolterodine (5-HMT, Active) Tolterodine_EM->HMT CYP2D6 (Hydroxylation) TTDA Tolterodine Acid (TTDA) HMT->TTDA Oxidation ND_HMT N-Dealkylated 5-HMT HMT->ND_HMT CYP3A Tolterodine_PM Tolterodine ND_TTD N-Dealkylated Tolterodine (Inactive) Tolterodine_PM->ND_TTD CYP3A4 (N-dealkylation)

Caption: Metabolic Pathways of Tolterodine in Different Patient Phenotypes.

Pharmacokinetics

The pharmacokinetic profile of 5-HMT is integral to the overall activity of tolterodine-based therapies. It exhibits a terminal half-life of approximately 3-4 hours in extensive metabolizers. Key pharmacokinetic parameters for both tolterodine and 5-HMT are summarized below.

ParameterTolterodine (Extensive Metabolizers)5-Hydroxymethyl Tolterodine (5-HMT)Tolterodine (Poor Metabolizers)Reference(s)
Terminal Half-life (t½) 1.9–3.7 hours2.9–4.0 hours~10 hours (fourfold longer than EMs)
Systemic Clearance 44 ± 13 L/hrNot directly stated9.0 ± 2.1 L/hr
Plasma Protein Binding ~96.3% (mainly α₁-acid glycoprotein)~64%~96.3%
Volume of Distribution (Vd) 113 ± 26.7 LNot statedNot stated
Bioavailability (Oral) 10–74% (Mean ~26%)Formed post-absorptionMean ~91%
Time to Peak (Tmax) 1-2 hours (Immediate Release)1-2 hours (Immediate Release)1-2 hours (Immediate Release)

Factors that can influence the pharmacokinetics of 5-HMT include renal and hepatic impairment, as well as co-administration of CYP3A inhibitors or inducers. A decrease in creatinine clearance from 80 to 15 mL/min can reduce the apparent oral clearance of 5-HMT by nearly 40%.

PK_Workflow cluster_sample Sample Collection & Processing cluster_analysis Analytical Phase cluster_data Data Interpretation Dosing Drug Administration (e.g., Oral Tolterodine) Collection Timed Biological Sample Collection (Plasma, Serum, or Urine) Dosing->Collection Processing Sample Centrifugation & Plasma/Serum Separation Collection->Processing Storage Sample Storage (e.g., -80°C) Processing->Storage Extraction Analyte Extraction (LLE or SPE) Storage->Extraction Derivatization Derivatization (e.g., Silylation for GC-MS) Extraction->Derivatization Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Extraction->Analysis Derivatization->Analysis Quant Quantification (vs. Calibrated Curve) Analysis->Quant PK_Calc Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t½) Quant->PK_Calc Modeling Population PK Modeling (Optional) PK_Calc->Modeling Report Final Report Generation Modeling->Report

Caption: Generalized Workflow for a 5-HMT Pharmacokinetic Study.

Pharmacodynamics

Mechanism of Action

Both tolterodine and 5-HMT are potent and competitive antagonists of muscarinic acetylcholine receptors (mAChRs). In the urinary bladder, parasympathetic nerve impulses release acetylcholine (ACh), which binds to M2 and M3 muscarinic receptor subtypes on the detrusor smooth muscle. The M3 receptor is primarily responsible for mediating bladder contraction (micturition).

By competitively blocking these receptors, 5-HMT inhibits the binding of ACh, leading to a reduction in involuntary detrusor muscle contractions, a decrease in detrusor pressure, and an increase in residual urine volume. This antagonism is the basis for its efficacy in treating the symptoms of OAB.

Signaling_Pathway cluster_normal Normal Bladder Contraction cluster_antagonism Pharmacological Intervention ACh Acetylcholine (ACh) M3 M3 Muscarinic Receptor ACh->M3 Gq Gq Protein M3->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca Contraction Detrusor Muscle Contraction Ca->Contraction HMT 5-HMT M3_blocked M3 Muscarinic Receptor HMT->M3_blocked Competitive Antagonism Blocked Signal Blocked M3_blocked->Blocked Relaxation Reduced Contraction (Bladder Relaxation) Blocked->Relaxation

Caption: Mechanism of Muscarinic Receptor Antagonism by 5-HMT.
Receptor Binding and Specificity

Studies have demonstrated that 5-HMT, like its parent compound, is a non-selective antagonist with high affinity for all five muscarinic receptor subtypes (M1-M5). Its tissue selectivity for the urinary bladder over salivary glands observed in vivo is not attributable to receptor subtype selectivity but may be related to other factors. Importantly, both tolterodine and 5-HMT show high specificity for muscarinic receptors, with negligible affinity for other neurotransmitter receptors or cellular targets like calcium channels.

Receptor / TargetBinding Affinity / Potency (5-HMT)Reference(s)
Muscarinic M1 Ki: 2.3 nM
Muscarinic M2 Ki: 2.0 nM
Muscarinic M3 Ki: 2.5 nM
Muscarinic M4 Ki: 2.8 nM
Muscarinic M5 Ki: 2.9 nM
Guinea Pig Bladder (Functional Assay) IC₅₀: 5.7 nM (vs. Carbachol)
Other Targets (Histamine, α-Adrenoceptors, Ca²⁺ channels) >900 times less potent than at muscarinic receptors

Key Experimental Protocols

Protocol 1: Quantification of 5-HMT in Human Plasma via LC-MS/MS

This protocol is a representative example based on established methodologies for the sensitive and specific quantification of 5-HMT in biological matrices.

  • Sample Preparation:

    • Thaw 0.5 mL of human plasma samples, calibration standards, and quality control samples.

    • Add an appropriate internal standard (e.g., 5-hydroxymethyl tolterodine-d14 or propranolol).

    • Perform liquid-liquid extraction (LLE) by adding an organic solvent (e.g., tert-butylmethylether), followed by vortexing and centrifugation to separate the layers.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Chromatographic Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) system.

    • Column: A hydrophilic interaction liquid chromatography (HILIC) silica column (e.g., 30mm x 4.6mm, 3µm particles) is effective. An alternative is a reverse-phase amide column (e.g., Ascentis Express RP amide, 50 mm × 4.6 mm, 2.7 μm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and an aqueous buffer (e.g., 20 mM ammonium acetate) in a 70:30 (v/v) ratio.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Instrument: A tandem mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 5-HMT: m/z 342.2 → 223.1

      • Tolterodine: m/z 326.1 → 147.1

      • Internal Standard (Propranolol): m/z 260 → 183

  • Validation:

    • The method should be validated for linearity, accuracy, precision (intra- and inter-day), selectivity, recovery, and stability (freeze-thaw, benchtop) according to regulatory guidelines. A typical linear concentration range is 20-5000 pg/mL.

Protocol 2: In Vitro Muscarinic Receptor Binding Assay

This protocol outlines a radioligand binding assay to determine the affinity of 5-HMT for muscarinic receptors in tissue homogenates, based on described methods.

  • Tissue Preparation:

    • Harvest tissues of interest (e.g., rat or human bladder detrusor, urothelium, parotid gland).

    • Homogenize the tissues in an appropriate ice-cold buffer (e.g., Tris-HCl).

    • Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer to a final protein concentration determined by a protein assay (e.g., Bradford).

  • Binding Assay:

    • In assay tubes, combine the membrane preparation with a selective muscarinic radioligand, such as [³H]N-methylscopolamine ([³H]NMS).

    • For Competition Assays: Add increasing concentrations of the unlabeled competitor compound (5-HMT).

    • Total Binding: Tubes containing only the membrane and radioligand.

    • Non-specific Binding: Tubes containing membrane, radioligand, and a high concentration of a non-labeled antagonist (e.g., atropine) to saturate all specific binding sites.

    • Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

  • Separation and Counting:

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which traps the membranes with bound radioligand.

    • Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • For competition assays, plot the percentage of specific binding against the log concentration of 5-HMT.

    • Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC₅₀ value (the concentration of 5-HMT that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

5-hydroxymethyl tolterodine is the cornerstone of the therapeutic effect of both tolterodine and fesoterodine. Its identity as a potent, non-selective, yet specific muscarinic receptor antagonist defines its pharmacodynamic profile. The pharmacokinetics of 5-HMT are well-characterized, with the polymorphic nature of the CYP2D6 enzyme creating distinct metabolic profiles in the population, a crucial consideration in drug development and clinical pharmacology. The detailed protocols and summarized data within this guide offer a technical foundation for researchers and scientists working to further understand and innovate within the field of antimuscarinic therapies for overactive bladder.

References

Preclinical Pharmacological Profile of Tolterodine Tartrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacological profile of Tolterodine Tartrate, a competitive muscarinic receptor antagonist developed for the treatment of overactive bladder (OAB). The document delves into the molecule's mechanism of action, pharmacokinetics, and pharmacodynamics, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key concepts through diagrams as per the specified requirements.

Mechanism of Action

This compound and its major active metabolite, 5-hydroxymethyl tolterodine (DD01 or PNU-200577), act as competitive antagonists at muscarinic acetylcholine receptors.[1][2] This antagonism blocks the binding of acetylcholine, a neurotransmitter that mediates bladder contraction, thereby reducing detrusor muscle pressure and increasing bladder capacity.[2][3] Both the parent compound and its metabolite exhibit high specificity for muscarinic receptors with negligible affinity for other neurotransmitter receptors or calcium channels.[3] While tolterodine does not show significant selectivity for any of the five muscarinic receptor subtypes (M1-M5), it demonstrates a functional selectivity for the urinary bladder over salivary glands in vivo. This tissue selectivity is not attributed to receptor subtype specificity but rather to differential effects in various tissues.

Signaling Pathway of Muscarinic Receptor Antagonism in Bladder Smooth Muscle

The following diagram illustrates the signaling pathway inhibited by this compound in bladder smooth muscle cells.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds & Activates Tolterodine Tolterodine Tolterodine->M3_Receptor Competitively Blocks Gq_protein Gq Protein M3_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor Ca_release Ca²⁺ Release SR->Ca_release Induces Contraction Smooth Muscle Contraction Ca_release->Contraction Initiates cluster_workflow Preclinical Evaluation Workflow Start Compound Synthesis (this compound) In_Vitro_Binding In Vitro Receptor Binding Assays Start->In_Vitro_Binding In_Vitro_Functional In Vitro Functional Assays (Bladder Strips) In_Vitro_Binding->In_Vitro_Functional Promising Affinity In_Vivo_Efficacy In Vivo Efficacy (Cystometry) In_Vitro_Functional->In_Vivo_Efficacy Demonstrated Potency PK_Studies Pharmacokinetic Studies (ADME) In_Vivo_Efficacy->PK_Studies Efficacious in Animal Models Toxicology Preclinical Safety & Toxicology PK_Studies->Toxicology Favorable PK Profile End Candidate for Clinical Trials Toxicology->End Acceptable Safety Margin cluster_logic Logical Framework of Tolterodine's Therapeutic Effect Antagonism Muscarinic Receptor Antagonism Reduced_Contraction Reduced Detrusor Muscle Contraction Antagonism->Reduced_Contraction Leads to Increased_Capacity Increased Bladder Capacity Reduced_Contraction->Increased_Capacity Results in Symptom_Relief Relief of OAB Symptoms Increased_Capacity->Symptom_Relief Contributes to

References

In-Vitro Characterization of Tolterodine Tartrate's Anticholinergic Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolterodine tartrate is a potent and competitive muscarinic receptor antagonist primarily utilized for the treatment of overactive bladder (OAB) with symptoms of urinary frequency, urgency, and urge incontinence.[1][2] Its therapeutic efficacy stems from its anticholinergic activity, specifically its ability to inhibit the action of acetylcholine on muscarinic receptors in the urinary bladder. This technical guide provides an in-depth overview of the in-vitro methods used to characterize the anticholinergic properties of tolterodine and its major active metabolite, 5-hydroxymethyl tolterodine (5-HMT).

Tolterodine and its metabolite exhibit a functional selectivity for the urinary bladder over salivary glands in vivo, which contributes to a more favorable side-effect profile compared to other antimuscarinic agents.[1] This selectivity is not attributed to a high specificity for a single muscarinic receptor subtype but rather to a complex interplay of factors.[3][4] This guide will delve into the binding affinities at various muscarinic receptor subtypes, functional assays to determine potency, and the underlying signaling pathways affected by tolterodine.

Muscarinic Receptor Binding Affinity

The initial step in characterizing the anticholinergic activity of tolterodine is to determine its binding affinity for the five human muscarinic receptor subtypes (M1-M5). This is typically achieved through radioligand binding assays using cell lines expressing recombinant human muscarinic receptors.

Quantitative Data: Binding Affinities (Ki)

The following tables summarize the binding affinities (Ki in nM) of tolterodine and its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), for the five human muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinity (Ki, nM) of Tolterodine for Human Muscarinic Receptor Subtypes

Receptor SubtypeReported Ki (nM)
M1~6.3
M2~3.2 - 5.0
M3~4.0 - 7.9
M4~10
M5~4.0

Table 2: Binding Affinity (Ki, nM) of 5-Hydroxymethyl Tolterodine (5-HMT) for Human Muscarinic Receptor Subtypes

Receptor SubtypeReported Ki (nM)
M1~5.0
M2~2.5
M3~3.2
M4~8.0
M5~3.2

Note: The Ki values are compiled from various sources and may show slight variations due to different experimental conditions.

As the data indicates, both tolterodine and 5-HMT are non-selective muscarinic antagonists, binding with high affinity to all five receptor subtypes.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., tolterodine) for a specific muscarinic receptor subtype.

Materials:

  • Cell membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Test compound (this compound) at various concentrations.

  • Non-specific binding control: Atropine (a high-concentration muscarinic antagonist).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

  • 96-well filter plates.

Procedure:

  • Membrane Preparation: Homogenize the CHO-K1 cells expressing the target receptor subtype in ice-cold buffer and centrifuge to pellet the cell membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration of the membrane suspension.

  • Assay Setup: In a 96-well filter plate, add the following to each well:

    • Assay buffer.

    • A fixed concentration of [³H]-NMS (typically near its Kd value).

    • For total binding wells: assay buffer.

    • For non-specific binding wells: a high concentration of atropine (e.g., 1 µM).

    • For competition wells: varying concentrations of the test compound (tolterodine).

  • Incubation: Initiate the binding reaction by adding the cell membrane suspension to each well. Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination and Filtration: Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of atropine) from the total binding (CPM in the absence of a competitor).

    • Plot the percentage of specific binding against the logarithm of the competitor (tolterodine) concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Functional Assays of Anticholinergic Activity

Functional assays are crucial for determining the potency of an antagonist in a physiological context. The most common in-vitro functional assay for anticholinergic drugs targeting the bladder is the isolated bladder strip contractility assay.

Quantitative Data: Functional Potency

The following table summarizes the functional potency of tolterodine in isolated bladder tissue from different species, expressed as the negative logarithm of the antagonist's dissociation constant (pA₂) or the equilibrium dissociation constant (KB). Higher pA₂ or lower KB values indicate greater potency.

Table 3: Functional Potency of Tolterodine in Isolated Bladder Tissue

SpeciesParameterValueReference
Guinea PigpA₂8.6
Guinea PigKB (nM)3.0
HumanpA₂8.4
HumanKB (nM)4.0

Table 4: Functional Potency (IC50) of Tolterodine and 5-HMT in Guinea Pig Bladder

CompoundIC50 (nM) for inhibition of carbachol-induced contractionReference
Tolterodine14
5-HMT5.7
Experimental Protocol: Isolated Bladder Strip Contractility Assay

Objective: To determine the functional potency of an antagonist (e.g., tolterodine) by measuring its ability to inhibit agonist-induced contractions of isolated bladder smooth muscle.

Materials:

  • Urinary bladder from an appropriate animal model (e.g., guinea pig, rat) or human tissue.

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1).

  • Organ bath system with temperature control (37°C) and aeration (95% O₂ / 5% CO₂).

  • Isometric force transducers and data acquisition system.

  • Muscarinic agonist (e.g., carbachol).

  • Test antagonist (this compound).

Procedure:

  • Tissue Preparation: Euthanize the animal and excise the urinary bladder. Place the bladder in cold, aerated Krebs-Henseleit solution. Carefully remove surrounding connective and adipose tissue. Cut the bladder into longitudinal strips (e.g., 10 mm long and 2-3 mm wide).

  • Mounting: Suspend the bladder strips in organ baths containing aerated Krebs-Henseleit solution at 37°C. Attach one end of the strip to a fixed hook and the other end to an isometric force transducer.

  • Equilibration: Allow the strips to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g), with regular washing with fresh Krebs-Henseleit solution.

  • Agonist Concentration-Response Curve (Control): After equilibration, generate a cumulative concentration-response curve for the agonist (carbachol). Add increasing concentrations of carbachol to the organ bath and record the resulting contractile force until a maximal response is achieved. Wash the tissues thoroughly to return to baseline tension.

  • Antagonist Incubation: Incubate the bladder strips with a fixed concentration of the antagonist (tolterodine) for a predetermined period (e.g., 30-60 minutes).

  • Agonist Concentration-Response Curve (in the presence of Antagonist): In the continued presence of the antagonist, repeat the cumulative concentration-response curve for the agonist (carbachol).

  • Repeat: Repeat steps 5 and 6 with different concentrations of the antagonist.

Data Analysis: Schild Analysis

Schild analysis is used to determine the dissociation constant (KB) and the nature of the antagonism (competitive vs. non-competitive).

Procedure:

  • Calculate Dose Ratios (DR): For each concentration of the antagonist, calculate the dose ratio, which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist (EC50'/EC50).

  • Construct the Schild Plot: Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[B]) on the x-axis.

  • Determine pA₂ and Slope: For a competitive antagonist, the Schild plot should be a straight line with a slope not significantly different from unity. The x-intercept of this line is the pA₂ value, which is the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2. The KB can be calculated from the pA₂ value (KB = 10⁻ᵖᴬ²). A slope of 1 is indicative of competitive antagonism.

Muscarinic Receptor Signaling Pathways

Tolterodine exerts its effect by blocking the downstream signaling pathways initiated by acetylcholine binding to muscarinic receptors in the bladder detrusor muscle. The primary receptors involved in bladder contraction are the M3 and M2 subtypes.

M3 Receptor Signaling Pathway

The M3 receptor is coupled to the Gq/11 G-protein. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular Ca²⁺. The elevated intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC). The increase in intracellular Ca²⁺ is a primary driver of smooth muscle contraction.

M3_Signaling_Pathway ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release SR->Ca_release Ca_release->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction Induces PKC->Contraction Contributes to Tolterodine Tolterodine Tolterodine->M3R Blocks

M3 Receptor Signaling Pathway
M2 Receptor Signaling Pathway

While M3 receptors directly mediate contraction, the more numerous M2 receptors in the bladder play a modulatory role. M2 receptors are coupled to the Gi G-protein. Activation of M2 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Reduced cAMP levels counteract the relaxant effects of β-adrenergic stimulation. Additionally, M2 receptor activation can inhibit voltage-gated K⁺ channels, leading to membrane depolarization and enhanced Ca²⁺ influx through L-type Ca²⁺ channels, thereby augmenting M3-mediated contraction. There is also evidence that M2 receptor signaling can activate the RhoA/Rho-kinase pathway, which increases the Ca²⁺ sensitivity of the contractile machinery.

M2_Signaling_Pathway ACh Acetylcholine M2R M2 Muscarinic Receptor ACh->M2R Binds Gi Gi M2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits K_channel K⁺ Channel Gi->K_channel Inhibits RhoA RhoA/Rho-kinase Pathway Gi->RhoA Activates cAMP ↓ cAMP AC->cAMP Relaxation ↓ Relaxation cAMP->Relaxation Depolarization Membrane Depolarization K_channel->Depolarization Ca_channel L-type Ca²⁺ Channel Depolarization->Ca_channel Opens Ca_influx ↑ Ca²⁺ Influx Ca_channel->Ca_influx Contraction Enhanced Contraction Ca_influx->Contraction Ca_sens ↑ Ca²⁺ Sensitivity RhoA->Ca_sens Ca_sens->Contraction Tolterodine Tolterodine Tolterodine->M2R Blocks

M2 Receptor Signaling Pathway
Experimental Workflow for In-Vitro Characterization

The following diagram illustrates the general workflow for the in-vitro characterization of a muscarinic receptor antagonist like tolterodine.

Experimental_Workflow Start Start: Characterization of Anticholinergic Activity Binding_Assay Radioligand Binding Assay Start->Binding_Assay Functional_Assay Isolated Bladder Strip Contractility Assay Start->Functional_Assay Data_Analysis_Binding Data Analysis: - IC50 Determination - Ki Calculation (Cheng-Prusoff) Binding_Assay->Data_Analysis_Binding Data_Analysis_Functional Data Analysis: - EC50 Determination - Schild Analysis (pA2, KB) Functional_Assay->Data_Analysis_Functional Results_Binding Results: Binding Affinity Profile (M1-M5 Selectivity) Data_Analysis_Binding->Results_Binding Results_Functional Results: Functional Potency and Nature of Antagonism Data_Analysis_Functional->Results_Functional Conclusion Conclusion: In-Vitro Anticholinergic Profile of Tolterodine Results_Binding->Conclusion Results_Functional->Conclusion

Experimental Workflow

Conclusion

The in-vitro characterization of this compound and its active metabolite, 5-hydroxymethyl tolterodine, demonstrates their potent, competitive, and non-selective antagonism at all five human muscarinic receptor subtypes. Functional assays on isolated bladder tissue confirm this potent anticholinergic activity. The blockade of M3 and M2 receptor-mediated signaling pathways in the detrusor smooth muscle underlies the therapeutic efficacy of tolterodine in treating overactive bladder. This comprehensive in-vitro profiling is essential for understanding the pharmacological properties of tolterodine and for the development of future antimuscarinic agents with improved efficacy and tolerability.

References

Initial Toxicity Screening of Tolterodine Tartrate in Cell Culture: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tolterodine Tartrate is a competitive muscarinic receptor antagonist primarily used for the treatment of overactive bladder. The initial assessment of a drug candidate's toxicity profile is a critical step in preclinical development to identify potential liabilities early in the pipeline. This technical guide provides an overview of the in vitro toxicity profile of this compound based on publicly available data and outlines standard experimental protocols for its assessment. While comprehensive cytotoxicity data across a wide range of cell lines is limited in the public domain, this guide synthesizes the available information to inform initial toxicity screening strategies.

Data Presentation: In Vitro Cytotoxicity of this compound

Cell LineAssay TypeEndpointResultSource
Human LymphocytesChromosomal Aberration AssayCytotoxicityConcentrations > 125 µg/mL were not scored due to toxicity.[1]FDA Review[1]
Human Bladder Epithelial Cells (hBECs)MTT & LDH AssaysCell ViabilityNo significant cytotoxicity observed; protective against LPS-induced cell death.Published Study

Note: The data from human lymphocytes suggests a cytotoxic threshold, but does not represent a formal IC50 value. The study in hBECs indicates that in this specific cell type, this compound is not cytotoxic at the concentrations tested and may have cytoprotective effects under inflammatory conditions.

Experimental Protocols for In Vitro Toxicity Screening

The following are detailed methodologies for key experiments to assess the initial cytotoxicity of this compound. These protocols are based on standard laboratory procedures and can be adapted for use with various adherent or suspension cell lines.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product, which is proportional to the number of viable cells.

Materials:

  • This compound stock solution (e.g., in DMSO or culture medium)

  • Selected cell line(s) (e.g., HepG2 for liver, SH-SY5Y for neuronal)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the various concentrations of the compound. Include vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes into the culture supernatant.

Materials:

  • This compound stock solution

  • Selected cell line(s)

  • Complete cell culture medium (low serum to reduce background LDH)

  • 96-well plates

  • Commercially available LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (cells treated with lysis buffer).

  • Incubation: Incubate the plate for the desired exposure time at 37°C, 5% CO2.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Reading: Add the stop solution if required by the kit and read the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration using the formula: (% Cytotoxicity = (Experimental LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100). Plot a dose-response curve and determine the IC50 value.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes.

Materials:

  • This compound stock solution

  • Selected cell line(s)

  • 6-well plates

  • Annexin V-FITC (or other fluorophore) and PI staining kit

  • Binding buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of binding buffer to each sample and analyze immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Mandatory Visualizations

Experimental Workflow for In Vitro Toxicity Screening

G cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Line Selection (e.g., HepG2, HEK293, SH-SY5Y) viability Cell Viability (MTT Assay) cell_culture->viability membrane Membrane Integrity (LDH Assay) cell_culture->membrane apoptosis Apoptosis/Necrosis (Annexin V/PI Assay) cell_culture->apoptosis compound_prep This compound Stock & Dilutions compound_prep->viability compound_prep->membrane compound_prep->apoptosis dose_response Dose-Response Curves viability->dose_response membrane->dose_response mechanism Mechanism of Toxicity (Apoptosis vs. Necrosis) apoptosis->mechanism ic50 IC50 Calculation dose_response->ic50 ic50->mechanism

Caption: Workflow for initial in vitro toxicity screening of this compound.

Primary Pharmacological Mechanism of this compound

G acetylcholine Acetylcholine m3_receptor Muscarinic M3 Receptor (Bladder Smooth Muscle) acetylcholine->m3_receptor Binds & Activates contraction Bladder Contraction m3_receptor->contraction Leads to tolterodine This compound tolterodine->m3_receptor Blocks inhibition Inhibition

Caption: Tolterodine competitively antagonizes muscarinic M3 receptors in the bladder.

Protective Signaling Pathway of Tolterodine in hBECs under LPS-induced Stress

G lps LPS (Inflammatory Stress) ros ROS & Lipid Peroxidation lps->ros ferroptosis Ferroptosis (Cell Death) ros->ferroptosis tolterodine This compound nrf2 Nrf2 Pathway Activation tolterodine->nrf2 Restores nrf2->ros Inhibits

References

An In-Depth Technical Guide to Tolterodine Tartrate: Chemical Structure, Functional Groups, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolterodine tartrate is a competitive muscarinic receptor antagonist widely prescribed for the treatment of overactive bladder (OAB) with symptoms of urinary frequency, urgency, and urge incontinence.[1] Its therapeutic effect is achieved through the blockade of acetylcholine-mediated stimulation of muscarinic receptors in the detrusor muscle of the bladder, leading to muscle relaxation and increased bladder capacity. This technical guide provides a comprehensive overview of the chemical structure, functional groups, physicochemical properties, and pharmacological activity of this compound. It also details experimental protocols for its synthesis and analysis, and visualizes its signaling pathway.

Chemical Structure and Functional Groups

This compound is the L-tartrate salt of the (R)-enantiomer of tolterodine.[2] The active moiety, tolterodine, is a tertiary amine.[3]

IUPAC Name: (2R,3R)-2,3-dihydroxybutanedioic acid;2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol[4][5]

CAS Number: 124937-52-6

Chemical Formula: C₂₆H₃₇NO₇

Molecular Weight: 475.57 g/mol

The chemical structure of this compound consists of two components: the active tolterodine molecule and the tartaric acid salt.

Tolterodine Base:

The core structure of tolterodine features several key functional groups that are critical to its pharmacological activity:

  • Phenol Group: An aromatic ring with a hydroxyl (-OH) group. This group is acidic in nature.

  • Tertiary Amine: A nitrogen atom bonded to three carbon atoms, in this case, a propyl chain and two isopropyl groups. This group is basic and is protonated at physiological pH.

  • Isopropyl Groups: Two bulky alkyl groups attached to the nitrogen atom, which contribute to the molecule's steric hindrance and receptor binding affinity.

  • Phenyl Group: An aromatic ring that contributes to the overall lipophilicity of the molecule.

  • Chiral Center: The carbon atom bonded to the phenyl group, the propyl chain, and the phenolic ring is a stereocenter, leading to (R) and (S) enantiomers. The (R)-enantiomer is the pharmacologically active form.

Tartaric Acid:

The tartrate component is the L-(+)-tartaric acid, which is used to form a stable, crystalline salt with the basic tolterodine molecule, improving its handling and formulation properties.

Physicochemical and Pharmacological Data

A summary of the key physicochemical and pharmacological properties of this compound is presented in the table below.

PropertyValueReference(s)
Physicochemical Properties
pKa9.87
Water Solubility12 mg/mL
Log D (n-octanol/water) at pH 7.31.83
AppearanceWhite, crystalline powder
Pharmacological Properties (Ki values)
M₁ Muscarinic Receptor1.4 nM
M₂ Muscarinic Receptor2.7 nM
M₃ Muscarinic Receptor3.6 nM
M₄ Muscarinic Receptor3.1 nM
M₅ Muscarinic Receptor2.2 nM

Mechanism of Action and Signaling Pathway

Tolterodine is a competitive antagonist of muscarinic acetylcholine receptors. In the urinary bladder, contraction of the detrusor smooth muscle is primarily mediated by the action of acetylcholine on M2 and M3 muscarinic receptor subtypes. Tolterodine and its active metabolite, 5-hydroxymethyl tolterodine, exhibit high affinity for all five muscarinic receptor subtypes.

The binding of acetylcholine to M3 receptors, which are coupled to Gq/11 proteins, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum, leading to smooth muscle contraction.

M2 receptors, which are more abundant than M3 receptors in the bladder, are coupled to Gi proteins. Activation of M2 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). Reduced cAMP levels counteract the relaxant effects of β-adrenergic stimulation. Furthermore, recent studies have shown that both M2 and M3 receptor activation can lead to the activation of the RhoA/Rho-kinase (ROCK) pathway, which sensitizes the contractile apparatus to Ca²⁺, further promoting muscle contraction.

Tolterodine, by competitively blocking both M2 and M3 receptors, inhibits these signaling cascades, resulting in relaxation of the detrusor smooth muscle, an increase in bladder capacity, and a reduction in the symptoms of overactive bladder.

Below is a diagram illustrating the signaling pathway of acetylcholine in bladder detrusor smooth muscle and the inhibitory action of Tolterodine.

Tolterodine_Signaling_Pathway ACH Acetylcholine M3 M3 Receptor ACH->M3 Binds M2 M2 Receptor ACH->M2 Binds Gq11 Gq/11 M3->Gq11 Activates Gi Gi M2->Gi Activates Tolterodine Tolterodine Tolterodine->M3 Blocks Tolterodine->M2 Blocks Relaxation Muscle Relaxation Tolterodine->Relaxation PLC Phospholipase C (PLC) Gq11->PLC Activates AC_inhibition Adenylyl Cyclase (Inhibition) Gi->AC_inhibition RhoA_ROCK RhoA/ROCK Pathway Gi->RhoA_ROCK Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Stimulates Contraction Muscle Contraction Ca_release->Contraction RhoA_ROCK->Contraction Sensitizes to Ca²⁺

Caption: Signaling pathway of acetylcholine in bladder detrusor muscle and the inhibitory effect of Tolterodine.

Experimental Protocols

Synthesis of (R)-Tolterodine Tartrate

The following is a representative multi-step synthesis protocol for (R)-tolterodine tartrate, compiled from various patented methods.

Step 1: Synthesis of 6-methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one

  • To a reaction vessel, add p-cresol and trans-cinnamic acid.

  • Slowly add concentrated sulfuric acid while maintaining the temperature below 30°C.

  • Heat the mixture to 120-130°C and maintain for 4-6 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Filter the precipitated solid, wash with water until neutral, and dry to obtain 6-methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one.

Step 2: Reductive Opening of the Lactone Ring

  • Dissolve the product from Step 1 in a suitable solvent such as toluene.

  • Cool the solution to -10°C to 0°C.

  • Slowly add a reducing agent, such as diisobutylaluminum hydride (DIBAL-H), to the solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the slow addition of methanol, followed by water and an aqueous acid solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the corresponding lactol.

Step 3: Reductive Amination

  • Dissolve the lactol from Step 2 in methanol.

  • Add diisopropylamine and a palladium on carbon (Pd/C) catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere (e.g., 50 psi) at room temperature for 12-18 hours.

  • Filter the catalyst and concentrate the filtrate under reduced pressure to obtain racemic tolterodine.

Step 4: Resolution of Enantiomers and Salt Formation

  • Dissolve the racemic tolterodine in a suitable solvent, such as ethanol.

  • In a separate vessel, dissolve L-(+)-tartaric acid in ethanol.

  • Add the L-(+)-tartaric acid solution to the tolterodine solution.

  • Heat the mixture to reflux, then slowly cool to room temperature to allow for the crystallization of (R)-tolterodine L-tartrate.

  • Filter the crystals, wash with cold ethanol, and dry under vacuum to obtain the final product.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The following is a typical HPLC method for the analysis of this compound in pharmaceutical formulations.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a buffer solution (e.g., 2.88 g/L ammonium dihydrogen orthophosphate) and methanol in a ratio of 40:60. The pH is adjusted to 7.0 with orthophosphoric acid.

  • Flow Rate: 1.5 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Standard Solution Preparation:

  • Accurately weigh about 40 mg of this compound working standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate to dissolve.

  • Dilute to volume with the mobile phase to obtain a concentration of 400 µg/mL.

Sample Solution Preparation (from tablets):

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 20 mg of this compound into a 50 mL volumetric flask.

  • Add about 30 mL of the mobile phase and sonicate for 20 minutes.

  • Dilute to volume with the mobile phase, mix well, and centrifuge the solution.

  • Use the supernatant for injection.

Analysis:

Inject the standard and sample solutions into the chromatograph and record the peak areas. Calculate the amount of this compound in the sample by comparing the peak area of the sample to that of the standard.

Conclusion

This technical guide has provided a detailed overview of the chemical and pharmacological properties of this compound. A thorough understanding of its structure, functional groups, and mechanism of action is crucial for researchers and professionals involved in the development of new therapies for overactive bladder and related conditions. The provided experimental protocols for synthesis and analysis serve as a valuable resource for quality control and further research in this area. The visualization of the signaling pathway offers a clear representation of the molecular interactions underlying the therapeutic effects of this important drug.

References

Physicochemical Properties of Tolterodine Tartrate: A Technical Guide for Formulation Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical physicochemical properties of Tolterodine Tartrate. Understanding these characteristics is fundamental for the rational design and development of stable, bioavailable, and effective pharmaceutical formulations.

Introduction

This compound is a competitive muscarinic receptor antagonist indicated for the treatment of overactive bladder with symptoms of urge urinary incontinence, urgency, and frequency.[1][2] The active moiety, tolterodine, is metabolized in the liver to a 5-hydroxymethyl derivative, which is also pharmacologically active and contributes significantly to the therapeutic effect.[3][4][5] As a salt of a weak base, its physicochemical properties are highly influential on its formulation strategy, manufacturing process, and clinical performance.

General Physicochemical Properties

This compound is a white to off-white crystalline powder. Key identifying and physicochemical parameters are summarized in the table below.

PropertyValueReference
Chemical Name (R)-2-[3-[bis(1-methylethyl)-amino]-1-phenylpropyl]-4-methylphenol [R-(R,R)]-2,3-dihydroxybutanedioate (1:1) (salt)
Molecular Formula C₂₆H₃₇NO₇
Molecular Weight 475.6 g/mol
pKa 9.87 (at 25°C)
Log D (n-octanol/water) 1.83 at pH 7.3
Melting Point 205-210°C
Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and bioavailability. This compound's solubility is pH-dependent, a characteristic feature of a salt of a weak base.

Solvent/MediumSolubility DescriptionQuantitative Value (if available)Reference
Water Soluble12 mg/mL
Methanol Soluble / Sparingly Soluble-
Ethanol Slightly Soluble0.1 mg/mL
Toluene Practically Insoluble-
Dimethylformamide (DMF) Soluble30 mg/mL
Dimethyl Sulfoxide (DMSO) Soluble20 mg/mL
Phosphate Buffer (pH 7.2) Soluble1 mg/mL

The aqueous solubility of 12 mg/mL is significant and suggests that for immediate-release formulations, solubility is unlikely to be the rate-limiting step for absorption. However, its pH-dependent nature must be considered for controlled-release dosage forms intended to release the drug throughout the gastrointestinal tract, where pH varies considerably.

Solid-State Characterization

The solid-state properties of an API can impact its stability, manufacturability, and dissolution behavior.

Polymorphism: Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different physicochemical properties. For this compound, several polymorphic forms have been identified, designated as Form I, Form II, Form III, Form IV, and an amorphous form. Each form is characterized by a unique X-ray Powder Diffraction (XRPD) pattern.

  • Form I: Characterized by XRPD peaks at approximately 11.9, 13.6, 14.2, 15.9, 16.9, 18.4, 20.4, 22.0, and 23.9 degrees 2θ.

  • Form II: Characterized by XRPD peaks at approximately 8.7, 9.0, 9.6, 10.1, 14.0, 15.7, and 16.9 degrees 2θ.

  • Form III: Characterized by XRPD peaks at approximately 9.1, 9.7, 10.6, 11.7, 15.7, and 17.9 degrees 2θ.

  • Form IV: Characterized by XRPD peaks at approximately 7.8, 9.8, 15.2, 17.2, 17.7, and 18.4 degrees 2θ.

Controlling the polymorphic form during manufacturing is crucial to ensure batch-to-batch consistency in product performance.

Stability Profile

Drug stability is essential for ensuring safety, efficacy, and shelf-life. Studies indicate that this compound is stable under acidic and alkaline degradation conditions but is susceptible to oxidative degradation. The use of stabilizing agents, such as organic or mineral acids (e.g., tartaric acid), has been shown to decrease the formation of degradants in solid oral dosage forms.

Experimental Protocols

Detailed methodologies are required for the accurate and reproducible characterization of API properties.

A. Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent or buffer system (e.g., water, phosphate buffer at various pH levels).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the solution via centrifugation or filtration (using a filter that does not adsorb the drug).

  • Analysis: Quantify the concentration of the dissolved drug in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

B. pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration (e.g., 1 mM). The ionic strength of the solution should be kept constant using an inert salt like KCl.

  • Titration Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10). Place the sample solution in a vessel with a magnetic stirrer and immerse the pH electrode.

  • Titration: Since Tolterodine is a weak base, first acidify the solution with a standardized acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2). Then, titrate the solution by adding small, precise increments of a standardized base (e.g., 0.1 M NaOH), recording the pH value after each addition once the reading stabilizes.

  • Data Analysis: Plot the pH values against the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at which 50% of the compound is ionized. Perform at least three replicate titrations for accuracy.

C. Solid-State Characterization (XRPD and DSC)

X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) are fundamental techniques for identifying and distinguishing polymorphic forms.

  • X-Ray Powder Diffraction (XRPD):

    • Principle: Provides a unique "fingerprint" for a crystalline solid based on the diffraction of X-rays by the crystal lattice.

    • Method: A small amount of the powdered sample is packed into a sample holder. The sample is irradiated with a monochromatic X-ray beam, and the intensity of the scattered X-rays is measured as a function of the scattering angle (2θ). The resulting diffractogram shows peaks at specific 2θ angles that are characteristic of the crystalline form.

  • Differential Scanning Calorimetry (DSC):

    • Principle: Measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events such as melting, crystallization, and solid-solid phase transitions.

    • Method: An accurately weighed sample (typically 2-5 mg) is placed in an aluminum pan, which is then sealed. The sample and an empty reference pan are heated at a constant rate (e.g., 10°C/min). The DSC thermogram plots heat flow versus temperature, with endothermic events (like melting) or exothermic events appearing as peaks. Different polymorphs will typically exhibit different melting points and heats of fusion.

Visualizations

Physicochemical Characterization Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of an API like this compound.

G cluster_0 API Synthesis & Isolation cluster_1 Primary Characterization cluster_2 Solid-State Analysis cluster_3 Stability & Formulation API This compound Solubility Solubility Profiling (pH, Solvents) API->Solubility pKa pKa Determination API->pKa LogP LogP / LogD Measurement API->LogP Polymorphism Polymorph Screen API->Polymorphism Stability Forced Degradation & Stability Studies Solubility->Stability pKa->Stability LogP->Stability XRPD XRPD Polymorphism->XRPD DSC DSC / TGA Polymorphism->DSC Microscopy Microscopy Polymorphism->Microscopy XRPD->Stability DSC->Stability Formulation Pre-formulation Development Stability->Formulation

Caption: Workflow for API Physicochemical Characterization.

Mechanism of Action: Muscarinic Receptor Antagonism

Tolterodine functions by blocking muscarinic receptors in the bladder, which are responsible for mediating bladder contraction.

G cluster_pathway Cholinergic Signaling in Bladder cluster_drug Drug Action ACh Acetylcholine (ACh) M_Receptor Muscarinic Receptors (M2, M3) in Detrusor Muscle ACh->M_Receptor Binds to Contraction Detrusor Muscle Contraction (Urination) M_Receptor->Contraction Activates Tolterodine Tolterodine Tolterodine->M_Receptor Competitively Blocks

Caption: Tolterodine's antagonistic action on muscarinic receptors.

References

Structural Elucidation of Tolterodine Tartrate: A Technical Guide Using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolterodine Tartrate is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder, characterized by symptoms of urinary urgency, frequency, and urge incontinence.[1] The active moiety, tolterodine, ((R)-2-[3-[bis(1-methylethyl)-amino]-1-phenylpropyl]-4-methylphenol), exerts its effect by blocking muscarinic receptors in the bladder.[2][3] Like any active pharmaceutical ingredient (API), the definitive confirmation of its chemical structure is a critical requirement for quality control, regulatory approval, and safety assurance.

This technical guide provides an in-depth overview of the structural elucidation of this compound using two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will detail the principles of analysis, present expected data in a structured format, and provide standardized experimental protocols for researchers in the field.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an essential technique for determining the molecular weight and probing the structure of a compound by analyzing its fragmentation pattern.[4] For a molecule like tolterodine, Electrospray Ionization (ESI) is a common method that generates charged ions from the analyte in solution, which are then analyzed.[4]

When subjected to ESI in positive ion mode, the tolterodine molecule readily protonates to form the molecular ion [M+H]⁺. The molecular formula of the tolterodine free base is C₂₂H₃₁NO, giving it a molecular weight of approximately 325.5 g/mol . The tartrate salt has the formula C₂₆H₃₇NO₇ and a molecular weight of 475.6 g/mol . In a typical LC-MS setup, the tartrate salt dissociates, and the tolterodine free base is ionized. Therefore, the expected protonated molecular ion [M+H]⁺ is observed at a mass-to-charge ratio (m/z) of approximately 326.

Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of the isolated molecular ion. A common fragmentation pathway for tolterodine involves the cleavage of the bond between the propyl chain and the nitrogen atom, leading to the loss of a neutral diisopropylamine group or related fragments. A significant product ion is consistently observed at m/z 147.1.

MS Data Summary

The table below summarizes the key mass spectrometry data for tolterodine.

Ion DescriptionExpected m/zAssignment
Protonated Molecule326.2[C₂₂H₃₁NO + H]⁺
Major Fragment Ion147.1[C₉H₂₀N]⁺ (Putative)
Tolterodine Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathway of the protonated tolterodine molecule under collision-induced dissociation (CID) conditions.

G parent Tolterodine [M+H]⁺ m/z = 326.2 fragment Product Ion m/z = 147.1 parent->fragment CID neutralloss Neutral Loss (C₁₃H₁₂O) m/z = 179.1 parent->neutralloss

A diagram showing the MS/MS fragmentation of Tolterodine.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments allows for the unambiguous assignment of all protons and carbons in the molecule.

Note on Data Availability: While NMR is a standard characterization technique, a complete, publicly available, and peer-reviewed assignment of all ¹H and ¹³C chemical shifts for this compound is not readily found in the literature. The data presented in the following tables are expected values based on the known molecular structure and established chemical shift principles. Actual experimental values may vary slightly depending on the solvent and concentration.

Expected ¹H NMR Spectral Data for Tolterodine

The ¹H NMR spectrum will show distinct signals for the aromatic protons (in two separate spin systems), the aliphatic protons of the propyl chain, the methine and methyl protons of the isopropyl groups, and the phenolic hydroxyl proton.

Proton EnvironmentExpected δ (ppm)Expected MultiplicityExpected Integration
Aromatic (Phenyl group)7.10 - 7.40Multiplet (m)5H
Aromatic (Cresol group)6.60 - 7.00Multiplet (m)3H
Benzylic CH4.00 - 4.20Triplet (t)1H
N-CH (isopropyl)3.00 - 3.20Septet (sept)2H
CH₂ (adjacent to N)2.40 - 2.60Multiplet (m)2H
CH₂ (adjacent to CH)2.10 - 2.30Multiplet (m)2H
Cresol CH₃2.20 - 2.30Singlet (s)3H
Isopropyl CH₃1.00 - 1.20Doublet (d)12H
Phenolic OHVariable (broad)Singlet (s)1H
Tartrate CH~4.40Singlet (s)2H
Expected ¹³C NMR Spectral Data for Tolterodine

The ¹³C NMR spectrum will provide information on all 22 unique carbon atoms in the tolterodine structure, plus the carbons from the tartrate counter-ion.

Carbon EnvironmentExpected δ (ppm)
Aromatic C-O150 - 155
Aromatic C (quaternary)125 - 145
Aromatic CH115 - 130
Benzylic CH45 - 50
N-CH (isopropyl)48 - 52
N-CH₂40 - 45
CH₂30 - 35
Cresol CH₃20 - 22
Isopropyl CH₃18 - 20
Tartrate COOH170 - 175
Tartrate CH-OH70 - 75
General NMR Analysis Workflow

The structural elucidation of a compound like this compound by NMR follows a standardized workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep Dissolve this compound in deuterated solvent (e.g., DMSO-d₆, MeOD) acq_1d 1D NMR (¹H, ¹³C, DEPT) prep->acq_1d acq_2d 2D NMR (COSY, HSQC, HMBC) acq_1d->acq_2d proc Fourier Transform Phasing Baseline Correction Integration acq_2d->proc analysis Assign signals Determine connectivity Confirm structure proc->analysis

Workflow for NMR-based structural elucidation.

Experimental Protocols

The following sections provide generalized protocols for the analysis of this compound. Instrument parameters should be optimized for the specific equipment used.

Mass Spectrometry Protocol (LC-MS/MS)
  • Sample Preparation : Prepare a stock solution of this compound at 1 mg/mL in methanol. Dilute this stock solution with the mobile phase to a final concentration of approximately 1 µg/mL.

  • Chromatographic Separation :

    • Instrument : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column : A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A : 0.1% formic acid in water.

    • Mobile Phase B : 0.1% formic acid in acetonitrile.

    • Gradient : Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate : 0.4 mL/min.

    • Injection Volume : 5 µL.

  • Mass Spectrometer Conditions :

    • Instrument : A triple quadrupole or Q-TOF mass spectrometer.

    • Ionization Mode : Electrospray Ionization (ESI), Positive.

    • MS1 Scan : Scan for the precursor ion of tolterodine at m/z 326.2.

    • MS2 Product Ion Scan : Isolate the precursor ion (m/z 326.2) and perform collision-induced dissociation (CID) with nitrogen gas. Scan for product ions, confirming the presence of the fragment at m/z 147.1.

    • Capillary Voltage : 3.5 kV.

    • Source Temperature : 120 °C.

    • Desolvation Temperature : 350 °C.

NMR Spectroscopy Protocol
  • Sample Preparation : Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup :

    • Spectrometer : A 400 MHz (or higher) NMR spectrometer.

    • Probe : Standard broadband or cryoprobe.

    • Temperature : Set to a constant temperature, typically 25 °C (298 K).

    • Locking and Shimming : Lock on the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition :

    • Pulse Program : Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width : ~16 ppm, centered around 6 ppm.

    • Acquisition Time : ~2-3 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 16-64, depending on concentration.

  • ¹³C NMR Acquisition :

    • Pulse Program : Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Spectral Width : ~240 ppm, centered around 120 ppm.

    • Acquisition Time : ~1-2 seconds.

    • Relaxation Delay : 2 seconds.

    • Number of Scans : 1024 or more to achieve adequate signal-to-noise.

  • 2D NMR Acquisition (COSY, HSQC, HMBC) :

    • Utilize standard, gradient-selected pulse programs available in the spectrometer's software library.

    • Optimize spectral widths in both dimensions to cover all relevant signals.

    • Acquire a sufficient number of increments in the indirect dimension (typically 256-512) to achieve adequate resolution.

  • Data Processing :

    • Apply an appropriate window function (e.g., exponential multiplication) to the Free Induction Decay (FID).

    • Perform Fourier Transformation.

    • Manually phase the spectra and apply baseline correction.

    • Calibrate the ¹H spectrum to the residual solvent signal and the ¹³C spectrum accordingly.

    • Integrate ¹H signals and pick peaks for all spectra. Analyze correlations in 2D spectra to build the molecular structure.

Conclusion

The combined application of Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy provides a comprehensive and definitive characterization of this compound. MS confirms the molecular weight and offers key structural information through predictable fragmentation, while NMR spectroscopy provides a detailed map of the molecular skeleton, confirming atom connectivity and the overall structure. The methodologies and data presented in this guide serve as a robust framework for the analysis of this important pharmaceutical compound, ensuring its identity, purity, and quality.

References

Methodological & Application

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Tolterodine Tartrate in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of pharmaceutical products.

Introduction

Tolterodine Tartrate is a competitive muscarinic receptor antagonist used for the treatment of urinary incontinence and other symptoms associated with an overactive bladder.[1][2] It functions by blocking muscarinic receptors linked to bladder contraction, which increases the functional volume of the bladder.[1] Accurate and reliable quantification of this compound in bulk drug and pharmaceutical dosage forms is crucial for ensuring its safety, efficacy, and quality. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for this purpose due to its high specificity, sensitivity, and accuracy.[3]

This application note details a validated, stability-indicating reversed-phase HPLC (RP-HPLC) method for the determination of this compound, developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[4] The method is demonstrated to be simple, precise, accurate, and robust, making it suitable for routine quality control analysis.

Chromatographic Conditions and Equipment

A summary of the instrumentation and the optimized chromatographic conditions for the analysis of this compound is presented below.

ParameterSpecification
HPLC System Agilent 1100 series or equivalent, equipped with a quaternary pump, autosampler, and photodiode array detector.
Column C18 Column (e.g., Inertsil ODS 3, 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase Methanol and Ammonium Dihydrogen Orthophosphate Buffer (60:40 v/v). The buffer consists of 2.88 g of ammonium dihydrogen orthophosphate in 1 L of water, with 5 mL of triethylamine added. The pH is adjusted to 7.0 ± 0.1 with orthophosphoric acid.
Flow Rate 1.5 mL/min.
Detection Wavelength 220 nm.
Injection Volume 20 µL.
Column Temperature Ambient.
Run Time Approximately 10 minutes.
Diluent Mobile Phase.

Experimental Protocols

Preparation of Standard and Sample Solutions

Standard Stock Solution (400 µg/mL):

  • Accurately weigh approximately 40 mg of this compound working standard.

  • Transfer the standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase (diluent) and sonicate for 20 minutes to dissolve the standard completely.

  • Make up the volume to 100 mL with the mobile phase and mix thoroughly.

Sample Solution (400 µg/mL from Tablets):

  • Weigh and finely powder 20 tablets to ensure homogeneity.

  • Accurately weigh a portion of the powder equivalent to 20 mg of this compound and transfer it to a 50 mL volumetric flask.

  • Add about 30 mL of the mobile phase and sonicate for 20 minutes to facilitate complete extraction of the drug.

  • Make up the volume to 50 mL with the mobile phase and mix well.

  • Centrifuge the solution at 2500 rpm for 10-15 minutes.

  • The clear supernatant is collected for injection into the HPLC system.

Method Validation Protocol

The developed analytical method was validated according to ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.

System Suitability: Before starting the analysis, the suitability of the chromatographic system is verified. A standard solution is injected five times, and the system suitability parameters are evaluated. The acceptance criteria are typically a relative standard deviation (%RSD) of not more than 2.0% for peak areas and a tailing factor of not more than 2.0 for the Tolterodine peak.

Specificity (Forced Degradation Studies): To demonstrate the stability-indicating nature of the method, forced degradation studies are conducted. A sample solution is subjected to various stress conditions to produce degradation products. The method's specificity is confirmed if the Tolterodine peak is well-resolved from any degradation peaks, and the peak purity is confirmed using a PDA detector.

  • Acid Hydrolysis: To a 50 mL flask containing tablet powder equivalent to 20 mg of Tolterodine, add 25 mL of mobile phase and 5 mL of 1N HCl. Heat on a water bath for 30 minutes, cool, and dilute to volume with the mobile phase.

  • Base Hydrolysis: Follow the same procedure as acid hydrolysis, but use 5 mL of 1N NaOH instead of 1N HCl.

  • Oxidative Degradation: To a 100 mL flask containing 100 mg of the sample, add 20 mL of diluent and 2.0 mL of 5% hydrogen peroxide. Heat at 60°C for three hours, then dilute to volume.

  • Thermal Degradation: Expose the sample solution to heat at 60°C for three hours and then dilute to volume.

  • Photolytic Degradation: Expose the sample solution to UV light at 365 nm for three hours and then dilute to volume.

Linearity: The linearity of the method is assessed by preparing and analyzing a series of at least five concentrations of this compound over a specified range (e.g., 10-60 µg/mL). A calibration curve is constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be greater than 0.99.

Accuracy (Recovery): The accuracy is determined by performing recovery studies. A known amount of standard drug is spiked into a placebo or sample solution at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated. The acceptance criterion for recovery is typically between 98.0% and 102.0%.

Precision:

  • Repeatability (Intra-day Precision): The precision of the method is evaluated by analyzing six separate sample preparations from the same homogeneous batch on the same day. The %RSD of the results should be not more than 2.0%.

  • Intermediate Precision (Inter-day Precision & Ruggedness): The variability of the method is assessed by performing the analysis on different days, with different analysts, or on different instruments. The %RSD between the results should be within acceptable limits (typically NMT 2.0%).

Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve. These parameters indicate the sensitivity of the method.

Robustness: The robustness of the method is evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate, mobile phase composition, and pH. The method is considered robust if these variations do not significantly affect the results.

Data Presentation

The quantitative data from the method validation experiments are summarized in the tables below for easy comparison and assessment.

Table 1: System Suitability Results

ParameterAcceptance CriteriaObserved Value
Tailing FactorNMT 2.01.01
%RSD of Peak Areas (n=5)NMT 2.0%0.1%

Table 2: Linearity Data

Concentration (µg/mL)Peak Area (Mean)
20Value
40Value
60Value
80Value
100Value
Correlation Coefficient (r²) > 0.999
Regression Equation
(Data based on a representative study)

Table 3: Accuracy (Recovery) Study Results

Spiked LevelAmount Added (mg)Amount Found (mg)% Recovery
80%ValueValue100.10%
100%ValueValue100.25%
120%ValueValue100.30%
(Data based on a representative study)

Table 4: Precision Study Results

Precision TypeParameter%RSD
Repeatability (Intra-day)Assay (n=6)0.35%
Intermediate (Inter-day)Assay (n=6)< 2.0%
(Data based on a representative study)

Table 5: LOD and LOQ Results

ParameterResult (µg/mL)
LOD0.0457
LOQ0.1384
(Data based on a representative study)

Table 6: Forced Degradation Study Summary

Stress Condition% Assay of Tolterodine% DegradationPeak Purity
Acid (1N HCl)83.1%14.3%Pass
Base (1N NaOH)90.83%8.2%Pass
Oxidation (5% H₂O₂)82.1%15.4%Pass
Thermal (60°C)94.53%2.5%Pass
Photolytic (UV)98.5%0%Pass
(Data based on a representative study)

Visualizations

The following diagrams illustrate the key workflows and logical relationships described in this protocol.

HPLC_Analysis_Workflow prep_std Prepare Standard Solution (400 µg/mL) sys_suitability System Suitability Check (Inject Standard 5x) prep_std->sys_suitability prep_sample Prepare Sample Solution (from Tablets) analysis Inject Standard and Sample Solutions into HPLC prep_sample->analysis sys_suitability->analysis If Pass data_acq Data Acquisition (Chromatogram) analysis->data_acq quant Quantification (Compare Peak Areas) data_acq->quant report Generate Report quant->report

Caption: HPLC analysis workflow for this compound.

Method_Validation_Workflow start Method Development Complete specificity Specificity & Forced Degradation start->specificity linearity Linearity start->linearity accuracy Accuracy (Recovery) start->accuracy precision Precision (Repeatability & Intermediate) start->precision lod_loq LOD & LOQ start->lod_loq robustness Robustness start->robustness validation_report Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report

Caption: Workflow for HPLC method validation.

Caption: Logical relationship of forced degradation studies.

Conclusion

The RP-HPLC method described provides a simple, accurate, precise, and robust approach for the quantitative determination of this compound in pharmaceutical dosage forms. The method was successfully validated according to ICH guidelines, and the stability-indicating nature was confirmed through forced degradation studies. This validated method is well-suited for routine quality control analysis and stability testing of this compound in the pharmaceutical industry.

References

Application Note: Chiral Separation of Tolterodine Tartrate Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tolterodine Tartrate is a competitive muscarinic receptor antagonist used for the treatment of urinary urge incontinence and other symptoms associated with an overactive bladder.[1] The active moiety, tolterodine, contains a single chiral center, and therefore exists as two enantiomers: (R)-tolterodine and (S)-tolterodine. The (R)-enantiomer is the pharmacologically active form. Consequently, the enantiomeric purity of this compound is a critical quality attribute in pharmaceutical development and manufacturing. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective technique for the separation and quantification of these enantiomers.[2]

This application note details two validated isocratic chiral HPLC methods for the effective separation of (R)- and (S)-Tolterodine Tartrate enantiomers, suitable for quality control and research purposes.

Method 1: Separation on a Cellulose-Based Chiral Stationary Phase

This method employs a Chiralcel OD-H column, a CSP based on cellulose tris(3,5-dimethylphenylcarbamate) coated on a silica gel support. It provides a robust and validated approach for enantiomeric separation.[3][4]

Experimental Protocol

Instrumentation:

  • An HPLC system equipped with an isocratic pump, autosampler, column oven, and a UV detector.[1]

  • Data acquisition and processing software (e.g., Chemstation).

Chromatographic Conditions:

ParameterValue
Column Chiralcel OD-H (250 mm x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropyl Alcohol (980:20 v/v) with 1 mL Diethylamine and 0.6 mL Trifluoroacetic Acid per 1000 mL of mobile phase.
Flow Rate 0.5 mL/min
Temperature Ambient (constant room temperature)
Detection UV, wavelength not specified in sources but 284-285 nm is common for similar methods.
Injection Volume Not specified, typically 10-20 µL.

Reagents and Standards Preparation:

  • Mobile Phase Preparation: Carefully mix 980 mL of HPLC-grade n-hexane with 20 mL of HPLC-grade isopropyl alcohol. Add 1 mL of diethylamine and 0.6 mL of trifluoroacetic acid. Sonicate for 15 minutes to degas.

  • Standard Solution: Prepare a stock solution of this compound racemate in the mobile phase. Further dilute to a working concentration, for example, between 10 to 100 µg/mL.

  • Sample Solution: Prepare the sample solution by dissolving the this compound active pharmaceutical ingredient (API) or a powdered tablet formulation in the mobile phase to achieve a similar concentration as the standard solution.

Data Presentation: Method Validation Summary

This method has been validated for linearity, precision, limit of detection (LOD), and limit of quantification (LOQ).

ParameterResult
Linearity Range 10 - 100 µg/mL
Limit of Detection (LOD) for S-isomer 0.1 µg/mL
Limit of Quantification (LOQ) 10 µg/mL
Average Drug Recovery 98.20%
Within-run Accuracy (Average) 98.56%
Between-run Accuracy (Average) 99.11%

Method 2: Separation on an Immobilized Amylose-Based Stationary Phase

This method utilizes a Chiralpak IA column, which features an immobilized amylose-based polysaccharide stationary phase. This provides excellent separation and robustness, with compatibility across a wide range of organic solvents.

Experimental Protocol

Instrumentation:

  • Agilent 1100 series HPLC system or equivalent, with a quaternary pump, degasser, autosampler, column oven, and UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterValue
Column Chiralpak IA (250 mm x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : 2-Propanol : Triethylamine : Trifluoroacetic Acid (91:9:0.2:0.1 v/v/v/v)
Flow Rate 1.1 mL/min
Temperature 30 °C
Detection UV at 284 nm
Injection Volume 20 µL

Reagents and Standards Preparation:

  • Mobile Phase Preparation: Combine 910 mL of HPLC-grade n-hexane, 90 mL of HPLC-grade 2-propanol, 2 mL of triethylamine, and 1 mL of trifluoroacetic acid. Mix thoroughly and degas.

  • Stock Solution (10 mg/mL): Prepare individual stock solutions of (S)-tolterodine tartrate and (R)-tolterodine tartrate by dissolving the standards in methanol.

  • System Suitability Solution (100 µg/mL): Dilute the stock solutions with the mobile phase to the target concentration.

  • Sample Preparation (from Tablets): Crush 20 tablets to a fine powder. Transfer an amount of powder equivalent to 10 mg of (R)-tolterodine tartrate into a 10 mL volumetric flask. Add methanol, sonicate for 15 minutes to ensure complete extraction, and dilute to volume with the mobile phase. Filter the resulting solution through a 0.45 µm nylon filter.

Data Presentation: Method Performance and Validation Summary

This method was validated according to ICH guidelines and demonstrated high precision, accuracy, and robustness.

ParameterResult
Resolution (between S- and R-isomers) 2.9
Linearity Range (S-isomer) 0.1 - 10 µg/mL
Correlation Coefficient (r) 0.999
Limit of Detection (LOD) for S-isomer 0.11 µg/mL
Limit of Quantification (LOQ) for S-isomer 0.34 µg/mL
Recovery (S-isomer) 97.30% - 101.59%
Precision (%RSD) < 0.8%
Solution Stability 48 hours in mobile phase

Experimental Workflow and Parameter Relationships

The following diagrams illustrate the general experimental workflow for chiral HPLC analysis and the relationship between key parameters that influence the separation.

G cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Stage A Mobile Phase Preparation C HPLC System Configuration & Equilibration A->C B Standard & Sample Preparation D Sample Injection B->D C->D E Isocratic Elution & Chromatographic Separation D->E F UV Detection E->F G Data Acquisition F->G H Peak Integration & Analysis G->H I Report Generation H->I

Caption: General experimental workflow for chiral HPLC analysis.

G cluster_params Key Chromatographic Parameters cluster_mp Mobile Phase Components cluster_results Performance Metrics center Chiral Separation Performance Res Resolution center->Res determines RT Retention Time center->RT influences Shape Peak Shape center->Shape affects CSP Chiral Stationary Phase (e.g., Chiralcel OD-H, Chiralpak IA) CSP->center MP Mobile Phase MP->center Solvent Organic Solvents (Hexane, IPA) MP->Solvent Ratio Solvent Ratio MP->Ratio Additive Additives (Acid/Base) (TFA, DEA, TEA) MP->Additive Flow Flow Rate Flow->center Temp Temperature Temp->center

References

Application Notes and Protocols for Tolterodine Tartrate Administration in Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolterodine tartrate is a competitive muscarinic receptor antagonist primarily used for the treatment of overactive bladder (OAB), with symptoms including urinary frequency, urgency, and urge incontinence.[1][2] It exerts its therapeutic effect by blocking muscarinic receptors in the bladder's detrusor muscle, leading to muscle relaxation and increased bladder capacity.[1][3] In preclinical research, rodent models are essential for evaluating the efficacy, pharmacokinetics, and safety of tolterodine and its derivatives. These application notes provide detailed protocols for the preparation and administration of this compound in rodent studies to ensure accuracy and reproducibility.

Mechanism of Action

Tolterodine is a potent and competitive antagonist of muscarinic receptors.[4] The contraction of the urinary bladder is primarily mediated by the activation of cholinergic muscarinic receptors by acetylcholine. Tolterodine functions by blocking these receptors, particularly the M2 and M3 subtypes, on the detrusor muscle. This antagonism inhibits acetylcholine-induced bladder contractions, reduces detrusor pressure, and consequently increases bladder capacity.

Following oral administration, tolterodine is extensively metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, to form a pharmacologically active 5-hydroxymethyl metabolite (5-HMT). This active metabolite has a similar antimuscarinic activity to the parent compound and contributes significantly to the overall therapeutic effect. Both tolterodine and 5-HMT exhibit high specificity for muscarinic receptors with negligible affinity for other neurotransmitter receptors.

Signaling Pathway of this compound

Tolterodine_Pathway cluster_muscle Bladder Detrusor Muscle Cell ACH Acetylcholine (ACh) MR Muscarinic Receptor (M2, M3) ACH->MR Binds to Contraction Muscle Contraction MR->Contraction Activates Tolterodine This compound Tolterodine->MR Competitively Blocks Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase A1 Animal Acclimation A2 Surgical Implantation of Bladder Catheter (if applicable) A1->A2 A3 Post-operative Recovery A2->A3 B1 Baseline Cystometry (Vehicle Administration) A3->B1 Begin Experiment B2 This compound Administration (p.o., i.v., etc.) B1->B2 B3 Post-Treatment Cystometry (at various time points) B2->B3 C1 Data Collection (Bladder pressure, capacity, voiding frequency, etc.) B3->C1 C2 Statistical Analysis C1->C2 C3 Interpretation of Results C2->C3

References

Application Note: High-Throughput LC-MS/MS Assay for the Simultaneous Determination of Tolterodine and its Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tolterodine is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder. It is primarily metabolized by cytochrome P450 2D6 (CYP2D6) to its major active metabolite, 5-hydroxymethyl tolterodine (desfesoterodine), which has a similar pharmacological profile to the parent drug. Accurate and sensitive quantification of both tolterodine and its metabolites in plasma is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of tolterodine and its metabolites in human plasma. The described protocol is designed for high-throughput analysis, offering excellent precision and accuracy.

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standards: Tolterodine tartrate, 5-hydroxymethyl tolterodine, and their respective deuterated internal standards (e.g., tolterodine-d6, 5-hydroxymethyl tolterodine-d14).

  • Solvents and Reagents: HPLC-grade acetonitrile, methanol, and water. Formic acid, ammonium formate, ammonium acetate, methyl tert-butyl ether (MTBE), n-hexane, and isopropanol.

  • Plasma: Drug-free human plasma with EDTA as an anticoagulant.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is based on methodologies that have demonstrated high recovery and minimal matrix effects.[1][2][3][4]

  • Thaw frozen plasma samples at room temperature.

  • Pipette 200-300 µL of plasma into a clean microcentrifuge tube.

  • Add the internal standard working solution and vortex briefly.

  • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether or a mixture of n-hexane and isopropanol).

  • Vortex for 5-10 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the supernatant (organic layer) to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters, which may be optimized for specific instruments.

Liquid Chromatography (LC) Parameters:

ParameterCondition
Column Reversed-phase C18 or Phenyl-hexyl column (e.g., Symmetry C18, 100 mm x 4.6 mm, 5 µm; Luna Phenyl-hexyl, 100 x 2.0 mm, 3 µm; Ascentis Express RP amide, 50 mm x 4.6 mm, 2.7 µm)[1]
Mobile Phase A 10 mM Ammonium Formate or Acetate in water (pH adjusted with formic acid)
Mobile Phase B Acetonitrile or Methanol
Gradient/Isocratic Isocratic or gradient elution can be used. A typical isocratic condition is a 35:65 (v/v) mixture of mobile phase A and B.
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Column Temperature Ambient or controlled (e.g., 40°C)

Mass Spectrometry (MS) Parameters:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Tolterodine: m/z 326.1 → 147.1; 5-Hydroxymethyl Tolterodine: m/z 342.2 → 223.1; Tolterodine-d6 (IS): m/z 332.3 → 153.1; 5-Hydroxymethyl Tolterodine-d14 (IS): m/z 356.2 → 223.1
Ion Source Temp. 500°C
Ion Spray Voltage 5000 V

Data Presentation: Quantitative Method Validation Summary

The following tables summarize the performance characteristics of a typical validated LC-MS/MS method for tolterodine and its metabolites in plasma.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Tolterodine0.025 - 10.0> 0.99
5-Hydroxymethyl Tolterodine0.025 - 10.0> 0.99
N-dealkyltolterodine0.05 - 10> 0.99

Table 2: Precision and Accuracy

AnalyteConcentration (pg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
Tolterodine20.006.364.84103.56104.40
60.002.152.5598.7599.20
1500.000.621.7399.67101.33
3500.001.122.45100.29100.86
5-Hydroxymethyl Tolterodine20.004.224.25104.67103.06
60.002.853.1298.0898.73
1500.001.381.6299.45100.93
3500.001.892.78100.57101.14

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
Tolterodine98.3Not Specified
5-Hydroxymethyl Tolterodine99.5Not Specified

Mandatory Visualizations

G cluster_sample_prep Sample Preparation Workflow cluster_analysis LC-MS/MS Analysis Workflow plasma Plasma Sample (200-300 µL) add_is Add Internal Standard plasma->add_is vortex1 Vortex add_is->vortex1 Briefly add_solvent Add Extraction Solvent (e.g., MTBE) vortex1->add_solvent vortex2 Vortex (5-10 min) add_solvent->vortex2 centrifuge Centrifuge (4000 rpm, 10 min) vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation (C18 or Phenyl-hexyl Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem Mass Spectrometry (MRM) ionization->detection quantification Data Acquisition & Quantification detection->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of tolterodine.

G cluster_pathway Metabolic Pathway of Tolterodine tolterodine Tolterodine metabolite1 5-Hydroxymethyl Tolterodine (Active Metabolite) tolterodine->metabolite1 CYP2D6 metabolite3 N-dealkylated Tolterodine tolterodine->metabolite3 CYP3A4 metabolite2 5-Carboxylic Acid Metabolite (Inactive) metabolite1->metabolite2 Alcohol/Aldehyde Dehydrogenase

Caption: Metabolic pathway of Tolterodine in humans.

References

Application Notes and Protocols for Urodynamic Studies in Rats Using Tolterodine Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of tolterodine tartrate in urodynamic studies in rats. This document outlines detailed experimental protocols, presents quantitative data from various studies in a structured format, and visualizes key experimental workflows and signaling pathways.

Introduction

This compound is a competitive muscarinic receptor antagonist used in the treatment of overactive bladder (OAB), with symptoms of urinary frequency, urgency, and urge incontinence.[1][2] In preclinical research, rat models are frequently employed to study the effects of tolterodine on bladder function through urodynamic assessments. These studies are crucial for understanding the drug's mechanism of action and its therapeutic potential. Tolterodine and its active metabolite, 5-hydroxymethyltolterodine, exhibit high specificity for muscarinic receptors, leading to the inhibition of bladder contraction and a decrease in detrusor pressure.[2][3][4]

Mechanism of Action

Tolterodine functions by competitively blocking muscarinic receptors, particularly the M2 and M3 subtypes, in the detrusor muscle of the bladder. The binding of the neurotransmitter acetylcholine to these receptors normally triggers bladder muscle contraction. By inhibiting this interaction, tolterodine reduces involuntary bladder contractions, thereby increasing bladder capacity and decreasing the symptoms of OAB. While M3 receptors are primarily responsible for mediating bladder contraction, M2 receptors, though more numerous, also play a role. The signaling pathway involves G-proteins and the RhoA/ROCK pathway, which are crucial for smooth muscle contraction.

Signaling Pathway of Muscarinic Receptor Antagonism in Bladder Detrusor Muscle

cluster_0 cluster_1 Detrusor Muscle Cell Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Activates Tolterodine Tolterodine Tolterodine->M3_Receptor Blocks Gq_11 Gq/11 Protein M3_Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC IP3_DAG IP3 & DAG Formation PLC->IP3_DAG Ca_Release Ca2+ Release from Sarcoplasmic Reticulum IP3_DAG->Ca_Release Contraction Muscle Contraction Ca_Release->Contraction cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment Animal_Model Induce Overactive Bladder Model (Optional) Catheter_Implantation Surgical Implantation of Bladder Catheter Animal_Model->Catheter_Implantation Recovery Post-Surgical Recovery Catheter_Implantation->Recovery Baseline Baseline Urodynamic Recording Recovery->Baseline Drug_Admin Administer Tolterodine or Vehicle Baseline->Drug_Admin Post_Drug_Recording Post-Treatment Urodynamic Recording Drug_Admin->Post_Drug_Recording Data_Analysis Data Analysis of Urodynamic Parameters Post_Drug_Recording->Data_Analysis

References

Application Note: Formulation and Evaluation of Extended-Release Pellets of Tolterodine Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the formulation of oral controlled-release dosage forms.

1. Introduction

Tolterodine tartrate is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder with symptoms of urge urinary incontinence, urgency, and frequency. The immediate-release formulation requires twice-daily administration due to its relatively short biological half-life of 2-3 hours. An extended-release (ER) formulation improves patient compliance and provides a more stable plasma concentration, reducing potential side effects.

This application note details a robust methodology for developing extended-release pellets of this compound using fluid bed coating technology. The formulation strategy involves drug layering onto inert cores followed by the application of a functional polymer coating to control the drug release.

2. Materials and Methods

2.1 Materials

MaterialGradeSupplierPurpose
This compoundUSP---Active Pharmaceutical Ingredient
Microcrystalline Cellulose (MCC) Spheres(e.g., Cellets® 700)---Inert Pellet Core
EthylcelluloseNF(e.g., ETHOCEL™)ER Film-Forming Polymer
Hypromellose (HPMC)USP (e.g., Pharmacoat™ 603)---Binder / Pore-former
Dibutyl SebacateNF---Plasticizer
Isopropyl AlcoholACS Grade---Solvent
Methylene ChlorideACS Grade---Solvent
Purified WaterUSP---Solvent

2.2 Equipment

  • Fluid Bed Processor (with Wurster insert)

  • Peristaltic Pump

  • Hot Air Oven

  • USP Dissolution Apparatus II (Paddle)

  • UV-Vis Spectrophotometer

  • Sieve Shaker with standard sieves

3. Experimental Protocols

3.1. Protocol 1: Drug Layering

This protocol describes the process of applying the active pharmaceutical ingredient onto the inert MCC cores.

  • Binder Solution Preparation: Dissolve Hypromellose (3% w/w) in a 90:10 mixture of isopropyl alcohol and purified water with continuous stirring until a clear solution is obtained.

  • Drug Suspension Preparation: Disperse this compound into the binder solution. Homogenize the suspension for 30 minutes.

  • Fluid Bed Coating (Wurster Process):

    • Preheat the fluid bed processor to the target inlet air temperature (50-55°C).

    • Charge the MCC spheres (1000 g) into the Wurster coater.

    • Fluidize the spheres and allow them to reach a stable product temperature (38-42°C).

    • Begin spraying the drug suspension onto the fluidized spheres using a peristaltic pump at a controlled rate.

    • Maintain the process parameters as specified in Table 2.

  • Drying: After the entire suspension is sprayed, continue to fluidize the pellets for 15-20 minutes for final drying.

  • Sieving: Sieve the drug-loaded pellets to remove any agglomerates.

3.2. Protocol 2: Extended-Release Coating

This protocol details the application of the rate-controlling membrane onto the drug-loaded pellets.

  • Coating Solution Preparation:

    • Dissolve Ethylcellulose and Dibutyl Sebacate (as a plasticizer, typically 20% w/w of the polymer) in a solvent system of methylene chloride and isopropyl alcohol (1:1 ratio).

    • Stir until all components are fully dissolved.

  • Fluid Bed Coating (Wurster Process):

    • Charge the drug-loaded pellets into the Wurster coater.

    • Fluidize the pellets and stabilize the product temperature (35-40°C).

    • Spray the ethylcellulose solution onto the pellets at a controlled rate to achieve a specific weight gain (e.g., 10%). The amount of weight gain directly correlates with the thickness of the ER membrane and the duration of release.

    • Maintain the process parameters as specified in Table 2.

  • Curing: After coating, the pellets must be cured to ensure proper film formation and a stable release profile. Transfer the coated pellets to a hot air oven and cure at 60°C for 2 hours.

  • Final Sieving: Sieve the cured ER pellets to ensure a uniform particle size distribution.

3.3. Protocol 3: In-Vitro Dissolution Testing

This protocol is used to assess the drug release profile of the final ER pellets.

  • Apparatus: USP Apparatus II (Paddle).

  • Dissolution Medium: 900 mL of phosphate buffer, pH 6.8.

  • Apparatus Speed: 100 RPM.

  • Temperature: 37 ± 0.5°C.

  • Procedure:

    • Place a quantity of pellets equivalent to one dose of this compound into each dissolution vessel.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 1, 2, 4, 8, 12, and 24 hours).

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

    • Filter the samples through a 0.45 µm syringe filter.

  • Analysis: Analyze the samples for this compound concentration using a UV-Vis spectrophotometer at the predetermined λmax. Calculate the cumulative percentage of drug released at each time point.

4. Data Presentation

Table 1: Formulation Composition

ComponentPurposeQuantity per Batch (g)
Drug Layering
MCC Spheres (Cellets® 700)Core1000
This compoundAPI200
Hypromellose (3 cps)Binder60
Isopropyl AlcoholSolvent1800
Purified WaterCo-solvent200
ER Coating (for 10% Weight Gain)
Drug-Loaded PelletsSubstrate1000
Ethylcellulose (10 cps)ER Polymer100
Dibutyl SebacatePlasticizer20
Methylene ChlorideSolvent900
Isopropyl AlcoholCo-solvent900

Table 2: Fluid Bed Process Parameters

ParameterDrug LayeringER Coating
Process Air Temperature50 - 55°C45 - 50°C
Product Temperature38 - 42°C35 - 40°C
Atomization Air Pressure1.8 - 2.2 bar1.5 - 2.0 bar
Spray Rate15 - 25 g/min 10 - 20 g/min
Air Volume120 - 150 m³/h120 - 150 m³/h

Table 3: In-Vitro Drug Release Profile

Time (hours)Cumulative % Drug Released (Mean ± SD, n=6)
112.5 ± 2.1
225.3 ± 3.5
448.9 ± 4.2
875.1 ± 5.0
1288.6 ± 4.8
24> 95%

5. Visualizations

G cluster_prep Preparation cluster_coating Fluid Bed Coating (Wurster) cluster_qc Quality Control prep_binder Prepare Binder Solution (HPMC in IPA/Water) prep_drug_susp Prepare Drug Suspension (Tolterodine in Binder Solution) prep_binder->prep_drug_susp charge_mcc Charge MCC Cores prep_er_sol Prepare ER Coating Solution (Ethylcellulose + Plasticizer in Solvent) er_coating Spray ER Solution prep_er_sol->er_coating Coating Solution drug_layering Spray Drug Suspension charge_mcc->drug_layering Process Parameters drug_layering->er_coating Drug-Loaded Pellets drying Final Drying & Curing er_coating->drying qc_dissolution In-Vitro Dissolution (USP App. II) drying->qc_dissolution qc_assay Assay & Uniformity drying->qc_assay G cluster_release Drug Release Mechanism pellet ER Coated Pellet Core (MCC) Drug Layer (Tolterodine) ER Membrane (Ethylcellulose) medium Dissolution Medium (GI Fluid) diffusion Diffusion through insoluble polymer film medium->diffusion penetrates dissolution Drug Dissolution & Release diffusion->dissolution enables dissolution->medium Drug in Solution

Troubleshooting & Optimization

Reducing peak tailing in chromatographic analysis of Tolterodine Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding peak tailing in the chromatographic analysis of Tolterodine Tartrate.

Troubleshooting Guide

Q1: Why am I observing a tailing peak for my this compound sample?

Peak tailing in the analysis of this compound, a basic compound, is most commonly caused by secondary interactions between the analyte and the stationary phase.[1] The primary cause is the interaction of the basic amine groups in Tolterodine with acidic silanol groups (Si-OH) on the surface of silica-based columns (e.g., C18).[1][2][3] These interactions are a secondary retention mechanism to the desired hydrophobic interaction, leading to a delayed elution for a portion of the analyte molecules and resulting in an asymmetric peak shape.[1]

Other potential causes include:

  • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.

  • Column Degradation: A loss of stationary phase or the creation of a void at the column inlet can cause poor peak shape.

  • Extra-column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to band broadening and tailing.

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of Tolterodine, the compound can exist in both ionized and non-ionized forms, leading to peak asymmetry.

Q2: My Tolterodine peak is tailing. What is the first thing I should check?

Start by verifying your method parameters, particularly the mobile phase pH. For basic compounds like Tolterodine, secondary interactions with silanol groups can be minimized by working at a low pH (typically below 3). At this pH, the silanol groups are protonated (Si-OH) and less likely to interact with the protonated basic analyte. One study successfully used 0.025% Trifluoroacetic acid (TFA), which results in a pH of approximately 2.3, to improve peak shape.

If your method already uses a low pH, consider the health of your column and system as the next step.

Q3: How can I actively reduce silanol interactions to improve peak shape?

There are several effective strategies to mitigate the effects of silanol interactions:

  • Adjust Mobile Phase pH: Lowering the mobile phase pH to below 3 protonates the silanol groups, reducing their ability to interact with the positively charged Tolterodine molecule.

  • Use a Silanol Suppressor: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 5-10 mM). TEA is a small, basic molecule that will preferentially interact with the active silanol sites, effectively masking them from the Tolterodine analyte. One successful method for this compound analysis added 5 mL/L of TEA to the mobile phase at a pH of 7.0.

  • Increase Buffer Concentration: A higher buffer concentration can help to mask residual silanol activity and improve peak shape by increasing the ionic strength of the mobile phase.

  • Use a Modern, End-Capped Column: Modern HPLC columns are often "end-capped," where the free silanol groups are chemically bonded with a small, inert compound (like trimethylsilane) to prevent them from interacting with analytes. Using a high-purity, base-deactivated, or end-capped column is highly recommended for the analysis of basic compounds.

  • Choose an Appropriate Organic Modifier: Methanol is known to form hydrogen bonds with silanol groups, which can help reduce their interaction with analytes compared to acetonitrile.

Frequently Asked Questions (FAQs)

Q1: What is a good tailing factor for the this compound peak?

According to USP guidelines, a tailing factor of less than 2.0 is generally considered acceptable. For robust methods, a tailing factor closer to 1.0 is ideal. A method validation study for this compound maintained a tailing factor of not more than 1.2 even when method parameters were deliberately altered. Another method reported achieving a tailing factor of 1.01.

Q2: Can the choice of buffer salt affect peak shape?

Yes. While pH is the primary driver, the type of buffer salt can influence the chromatography. A comparative study on this compound analysis found that using potassium di-hydrogen phosphate in the mobile phase buffer yielded superior results and acceptable peak tailing compared to ammonium or sodium di-hydrogen phosphate.

Q3: My peak shape is good, but the retention time is unstable. What could be the cause?

Unstable retention times, even with good peak shape, often point to issues with the mobile phase preparation or the HPLC pump.

  • Inadequate Buffering: Ensure your mobile phase pH is not close to the pKa of Tolterodine and that the buffer concentration is sufficient (typically 10-50 mM) to resist small pH changes.

  • Mobile Phase Volatility: If using volatile acids or bases (like TFA or TEA), ensure the mobile phase reservoir is covered to prevent evaporation, which would change its composition over time.

  • Pump Performance: Inconsistent flow from the HPLC pump can lead to fluctuating retention times. Check for leaks and ensure the pump is properly primed and degassed.

Q4: Can sample solvent cause peak tailing?

Yes. If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion, including tailing. It is always best to dissolve the sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.

Data Presentation

The robustness of an analytical method is tested by making deliberate, small changes to the method parameters and observing the effect on the results. The following table summarizes data from a robustness study for a UPLC method for this compound, demonstrating how key parameters affect the peak tailing factor.

Parameter ChangedOriginal ValueModified ValueResulting Tailing Factor
Mobile Phase pH 2.32.1≤ 1.2
2.5≤ 1.2
Column Temperature 30°C25°C≤ 1.2
35°C≤ 1.2
Flow Rate 0.3 mL/min0.28 mL/min≤ 1.2
0.32 mL/min≤ 1.2

This data indicates that for this specific UPLC method, small variations in pH, temperature, and flow rate did not significantly impact the peak shape, with the tailing factor remaining well within the acceptable limit of < 2.0.

Experimental Protocols

Method 1: HPLC Method with Silanol Suppressor

This method is suitable for standard HPLC systems and uses a competing base (triethylamine) to ensure a symmetrical peak.

  • Column: Inertsil ODS 3, 250 x 4.6 mm, 5 µm

  • Mobile Phase:

    • Aqueous Component: 2.88 g/L of ammonium dihydrogen orthophosphate in water, with 5 mL/L of Triethylamine (TEA) added. Adjust pH to 7.0 ± 0.1 with orthophosphoric acid.

    • Organic Component: Methanol

    • Composition: Aqueous Component : Methanol (40:60, v/v)

  • Flow Rate: 1.5 mL/min

  • Detection: UV at 220 nm

  • Column Temperature: Ambient

  • Injection Volume: 20 µL

  • Expected Retention Time: ~6.5 min

Method 2: UPLC Method with Acidic Mobile Phase

This method is designed for UPLC systems and uses a low pH to minimize silanol interactions, resulting in a very fast analysis time.

  • Column: Acquity BEH C18, 100 x 2.1 mm, 1.7 µm

  • Mobile Phase:

    • Aqueous Component (A): 0.025% Trifluoroacetic acid (TFA) in water

    • Organic Component (B): 0.025% Trifluoroacetic acid (TFA) in acetonitrile

    • Gradient Program: (Contact technical support for specific gradient details if required)

  • Flow Rate: 0.3 mL/min

  • Detection: UV at 220 nm

  • Column Temperature: 30°C

  • Injection Volume: 2 µL

  • Expected Retention Time: ~2.4 min

Visualizations

The following diagrams illustrate the chemical interactions responsible for peak tailing and a logical workflow for troubleshooting the issue.

G cluster_surface Silica Surface (Stationary Phase) cluster_analyte Analytes Silanol Acidic Silanol Site (Si-O⁻) Result Peak Tailing (Asymmetric Peak) C18 C18 Hydrophobic Chain Tolterodine_H Protonated Tolterodine (Basic Analyte, R₃N⁺H) Tolterodine_H->Silanol Ionic Interaction (Secondary Retention) Tolterodine_P Tolterodine (Hydrophobic Part) Tolterodine_P->C18 Hydrophobic Interaction (Primary Retention)

Caption: Interaction mechanism leading to peak tailing for basic analytes.

G Start Peak Tailing Observed for Tolterodine CheckMethod Are Method Parameters Correct? (pH, Mobile Phase, Column) Start->CheckMethod AdjustpH Adjust Mobile Phase pH < 3 CheckMethod->AdjustpH No (pH is high) CheckColumn Is Column OK? (Age, Performance) CheckMethod->CheckColumn Yes AddTEA Add Silanol Suppressor (e.g., TEA) AdjustpH->AddTEA If pH change is insufficient Resolved Peak Shape Improved AdjustpH->Resolved AddTEA->Resolved ReplaceColumn Use New/End-Capped Column CheckColumn->ReplaceColumn No DiluteSample Dilute Sample or Reduce Injection Volume CheckColumn->DiluteSample Yes ReplaceColumn->Resolved CheckSystem Check System for Dead Volume / Leaks CheckSystem->Resolved DiluteSample->CheckSystem If tailing persists

Caption: Troubleshooting workflow for addressing peak tailing issues.

References

Troubleshooting Tolterodine Tartrate degradation in stability studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Tolterodine Tartrate degradation during stability studies.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is this compound known to degrade?

A1: this compound is susceptible to degradation under several conditions. Significant degradation has been observed in the presence of a base (base hydrolysis), under oxidative stress, and upon exposure to heat (thermal degradation) and light (photolytic degradation).[1][2][3][4] It is relatively stable under acidic and neutral aqueous (hydrolytic) conditions.[1]

Q2: What are the common degradation products of this compound?

A2: Several degradation products and process-related impurities have been identified. One notable degradant found during stability studies is 2-(3-amino-1-phenylpropyl)-4-methylphenol, also known as des-N,N-diisopropyl tolterodine. Another impurity, identified as 6-methyl-4-phenylchroman-2-ol, has been observed to form under high temperature and humidity, potentially due to interaction with excipients. Other known impurities include Monoisopropyl Tolterodine and Tolterodine Dimer impurity.

Q3: I am observing an unknown peak in my chromatogram during a stability study. What could it be?

A3: An unknown peak could be a new degradation product. The formation of unexpected impurities can occur, especially during long-term stability studies or under specific stress conditions. For instance, one study identified a new degradant, des-N,N-diisopropyl tolterodine, during a three-month stability study at 40°C and 75% relative humidity. It is crucial to characterize this new peak using techniques like LC-MS and NMR to determine its structure.

Q4: Can excipients in my formulation influence the degradation of this compound?

A4: Yes, excipients can play a role in the degradation of this compound. Studies have shown that the formation of certain impurities, such as 6-methyl-4-phenylchroman-2-ol, is generated from the interaction between Tolterodine and excipients under high temperature and humidity. It is advisable to conduct forced degradation studies on the placebo (all excipients without the active pharmaceutical ingredient) to identify any potential interactions.

Q5: What are the recommended storage conditions for this compound solutions to minimize degradation?

A5: For analytical purposes, test solutions of this compound have been found to be stable for up to 48 hours at room temperature and for as long as 40 days when stored in a refrigerator between 2 and 8°C.

Troubleshooting Guides

Issue 1: Significant degradation observed under basic conditions.

Question: My stability study shows a significant loss of this compound and the appearance of multiple degradation peaks under basic hydrolysis. How can I confirm and characterize this degradation?

Answer: This is an expected outcome as this compound is known to be labile in basic conditions.

Troubleshooting Workflow:

start Degradation under Basic Conditions step1 Confirm Peak Purity of Tolterodine start->step1 HPLC-PDA Analysis step2 Characterize Degradants (LC-MS, NMR) step1->step2 Impurity Detected step3 Quantify Degradants using a Validated Stability-Indicating Method step2->step3 Structure Elucidated end Report Findings step3->end

Caption: Troubleshooting workflow for basic degradation.

Experimental Protocol: Forced Degradation (Base Hydrolysis)

  • Preparation: Prepare a solution of this compound in a suitable diluent.

  • Stress Condition: Add 1 N sodium hydroxide (NaOH) to the solution.

  • Incubation: Heat the mixture at 80°C for 2 hours.

  • Neutralization: Cool the solution to room temperature and neutralize it with an equivalent amount of 1 N hydrochloric acid (HCl).

  • Analysis: Dilute the solution to the target concentration and analyze using a validated stability-indicating HPLC or UPLC method.

Issue 2: Assay values are decreasing under thermal stress.

Question: I am observing a decrease in the assay value of this compound during thermal stability studies. What are the expected degradation products and how can I mitigate this?

Answer: this compound shows some degradation under thermal stress.

Data Presentation: Summary of Forced Degradation Studies

Stress ConditionConditions% Degradation / RecoveryReference
Acid Hydrolysis 1 N HCl at 80°C for 2 hoursStable (No significant degradation)
0.5 N & 5 N HCl at 80°C for 2 hoursNot specified, but degradation observed
1 N HCl, heated on boiling water bath for 30 minDegradation observed
Base Hydrolysis 1 N NaOH at 80°C for 2 hoursSignificant degradation
1 N NaOH, heated on boiling water bath for 30 minDegradation observed
Oxidative 6% H₂O₂ at 50°C for 2 hoursSlight degradation
3%, 10%, and 30% H₂O₂Degradation found
3% H₂O₂No additional peaks
Thermal 105°C for 24 hoursSlight degradation
100°C for 3 daysNot specified, but degradation observed
Heated on boiling water bath for 30 minDegradation observed
Photolytic 1.2 million lux hours (visible) & 200 watt hours/m² (UV)Stable
UV light for 2 daysNot specified, but degradation observed
Not specifiedDegradation observed
Neutral Hydrolysis Water at 80°C for 2 hoursStable

Experimental Protocol: Thermal Degradation

  • Sample Preparation: Place the solid drug substance or drug product in a dry air oven.

  • Stress Condition: Expose the sample to a temperature of 105°C for 24 hours.

  • Solution Preparation: After exposure, dissolve the sample in a suitable diluent to a known concentration.

  • Analysis: Analyze the sample using a validated stability-indicating HPLC or UPLC method to quantify the remaining this compound and any degradation products.

Issue 3: Inconsistent results with the analytical method.

Question: My stability-indicating method is giving inconsistent results, such as poor peak shape or shifting retention times. What should I check?

Answer: Method variability can arise from several factors. A systematic check of your chromatographic conditions is recommended.

Logical Relationship Diagram for Method Troubleshooting:

issue Inconsistent Analytical Results mobile_phase Check Mobile Phase (pH, Composition, Age) issue->mobile_phase column Evaluate Column (Performance, Age, Temperature) issue->column system Verify HPLC/UPLC System (Pump, Injector, Detector) issue->system sample Assess Sample Preparation (Solubility, Stability in Diluent) issue->sample resolution Problem Resolved mobile_phase->resolution column->resolution system->resolution sample->resolution

Caption: Troubleshooting guide for analytical method issues.

Key Experimental Protocols: Stability-Indicating UPLC Method

  • Column: Waters ACQUITY UPLC™ BEH shield RP18 (2.1 × 100 mm, 1.7 μm).

  • Mobile Phase A: 0.01 M potassium dihydrogen phosphate, with pH adjusted to 3.5 using orthophosphoric acid.

  • Mobile Phase B: Acetonitrile and water (90:10 v/v).

  • Gradient Elution: A defined gradient program should be followed.

  • Flow Rate: Typically around 0.3 mL/min (refer to specific validated method).

  • Detection: UV detection at 210 nm.

  • Column Temperature: Maintained at a constant temperature, for example, 50°C.

Note on Method Validation: Ensure your analytical method is fully validated according to ICH guidelines, covering specificity, linearity, accuracy, precision, and robustness, to ensure reliable stability data.

References

Improving the yield of (R)-Tolterodine in enantioselective synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enantioselective synthesis of (R)-Tolterodine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to improve reaction yields and enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for the enantioselective synthesis of (R)-Tolterodine?

A1: The main strategies focus on creating the key chiral center with high stereocontrol. Prominent methods include:

  • Iridium-Catalyzed Asymmetric Hydrogenation: This method uses a chiral Iridium catalyst (e.g., Ir-UbaPHOX) to hydrogenate a prochiral alkene, such as a 3,3-diarylallyl phthalimide, delivering the product with high enantiomeric excess (ee).[1]

  • Rhodium-Catalyzed Asymmetric 1,4-Addition: This approach involves the addition of an arylboronic acid to a coumarin or 3-arylpropenoate intermediate, catalyzed by a chiral rhodium complex (e.g., Rh/(R)-Segphos).[2]

  • Copper-Hydride (CuH) Catalyzed Asymmetric Reduction: An efficient method that utilizes a chiral copper hydride complex to perform a conjugate reduction on a β,β-diaryl-substituted unsaturated nitrile.[3][4]

  • Racemic Synthesis followed by Chiral Resolution: While not an enantioselective synthesis, a common industrial method involves synthesizing racemic tolterodine and then resolving the (R)-enantiomer using a resolving agent like L-(+)-tartaric acid.[2]

Q2: What is a realistic target yield and enantiomeric excess (ee) for these methods?

A2: Target values depend heavily on the chosen synthetic route and optimization. However, high-performing methods can achieve excellent results. For instance, both Iridium-catalyzed asymmetric hydrogenation and Rhodium-catalyzed conjugate addition have been reported to achieve enantiomeric excess values of 98-99% ee or higher. Overall yields are multi-step dependent but individual key steps are often optimized to >90%.

Q3: How do I choose the most suitable synthetic route?

A3: The choice depends on several factors:

  • Scale of Synthesis: For large-scale commercial production, factors like cost of goods, catalyst loading, and avoidance of hazardous reagents (e.g., high-pressure hydrogen) are critical. A resolution process may be more cost-effective at scale.

  • Available Equipment: Asymmetric hydrogenations may require specialized high-pressure reactors.

  • Expertise and Reagents: The availability of specific chiral ligands and catalysts, as well as experience with air- and moisture-sensitive reactions, will influence the decision.

  • Purity Requirements: For pharmaceutical applications, achieving high enantiopurity (>99% ee) is paramount. Methods like Ir-catalyzed hydrogenation are designed for this purpose.

Q4: What are the common impurities I should be aware of?

A4: Impurities can arise from starting materials, side reactions, or degradation. A key consideration in hydrogenation routes is the purity of the alkene starting material, as impurities can lead to isomerization and a reduction in enantioselectivity. During stability testing of the final product, a degradation impurity, 2-(3-amino-1-phenylpropyl)-4-methylphenol (des-N,N-diisopropyl tolterodine), has also been identified.

Troubleshooting Guide

This guide addresses common issues encountered during the enantioselective synthesis of (R)-Tolterodine.

Problem: Low Enantiomeric Excess (ee)

Q: My enantiomeric excess is consistently lower than reported values. What are the likely causes and how can I fix it?

A: Low enantioselectivity is a common challenge. The following workflow can help diagnose the issue.

G start Low Enantiomeric Excess (ee) Observed sub_purity Check Substrate Purity (e.g., Alkene for Hydrogenation) start->sub_purity cat_integrity Verify Catalyst/Ligand Integrity start->cat_integrity conditions Review Reaction Conditions start->conditions moisture Ensure Anhydrous Conditions start->moisture sub_sol Action: Re-purify starting material. Confirm structure and isomeric purity. sub_purity->sub_sol cat_sol Action: Use fresh catalyst/ligand. Handle under inert atmosphere. Check for degradation. cat_integrity->cat_sol cond_sol Action: Tightly control temperature. Optimize solvent, concentration, and pressure (for hydrogenation). conditions->cond_sol moisture_sol Action: Use freshly dried solvents and glassware. Run reaction under inert gas (Ar/N2). moisture->moisture_sol

Caption: Troubleshooting workflow for low enantioselectivity.

Detailed Checklist:

  • Substrate Purity: For hydrogenation routes, impurities in the alkene substrate can cause isomerization, which directly lowers the final ee. Verify the purity of your starting materials by NMR and HPLC.

  • Catalyst and Ligand Quality: Chiral ligands and catalysts can degrade if not stored and handled properly under an inert atmosphere. Use fresh, high-purity materials.

  • Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature. Small fluctuations can have a significant impact on selectivity. Ensure precise temperature control.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's chiral environment. Ensure the solvent is anhydrous and of the correct grade.

  • Hydrogen Gas Purity (for Hydrogenation): Use high-purity hydrogen gas, as impurities can poison the catalyst.

Problem: Low Reaction Yield

Q: My reaction is not going to completion, or the isolated yield is poor. What steps should I take?

A: Low yield can be attributed to issues with reaction kinetics, catalyst activity, or product workup.

Detailed Checklist:

  • Catalyst Deactivation: The catalyst may be "poisoned" by impurities in the reagents or solvent (e.g., water, oxygen, sulfur-containing compounds). Ensure all components are pure and the reaction is run under a strict inert atmosphere.

  • Incomplete Reaction: Monitor the reaction progress using TLC or LC-MS to confirm if the reaction has stalled. If so, potential causes include insufficient catalyst loading, low temperature, or poor mixing.

  • Sub-optimal Conditions:

    • Catalyst Loading: While lower catalyst loading is desirable, it may be insufficient for complete conversion. Try increasing the catalyst loading incrementally (e.g., from 0.5 mol% to 1-2 mol%).

    • Concentration: Reactions that are too dilute may proceed slowly, while those that are too concentrated can lead to side products or solubility issues.

    • Pressure: For hydrogenations, ensure the system is properly sealed and maintaining the target pressure.

  • Workup and Purification Losses: The product may be lost during extraction or chromatography. Check the pH during aqueous washes to ensure the amine product is in the correct phase (e.g., protonated in acidic water or as a free base in an organic solvent). Analyze all phases to track down any lost product.

Data Presentation

Table 1: Comparison of Key Enantioselective Synthesis Methods
MethodCatalyst / Ligand SystemKey IntermediateTypical Enantiomeric Excess (ee)Reference
Asymmetric Hydrogenation [Ir(COD)Cl]₂ / (R,R)-UbaPHOX3,3-Diarylallyl phthalimide98–99%
Asymmetric 1,4-Addition Rh(acac)(C₂H₄)₂ / (R)-SegphosCoumarin derivative>99% (after recrystallization)
Asymmetric Conjugate Reduction CuH / Chiral Ligandβ,β-diaryl-substituted unsaturated nitrileHigh (specific % not stated)

Experimental Protocols

Disclaimer: These are representative protocols based on published literature and should be adapted and optimized for specific laboratory conditions. All work should be performed by qualified personnel with appropriate safety precautions.

Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation

This protocol is based on the synthesis of 3,3-diarylpropyl amines as precursors to (R)-Tolterodine.

  • Catalyst Preparation: In a glovebox, a vial is charged with [Ir(COD)Cl]₂ and the chiral ligand (e.g., (R,R)-UbaPHOX) in a 1:2.2 ratio. Anhydrous, degassed solvent (e.g., dichloromethane) is added, and the mixture is stirred for 30 minutes at room temperature.

  • Hydrogenation: The 3,3-diarylallyl phthalimide substrate is dissolved in anhydrous, degassed solvent in a high-pressure reactor. The catalyst solution is added via syringe.

  • The reactor is sealed, purged several times with H₂ gas, and then pressurized to the desired pressure (e.g., 50 bar).

  • The reaction is stirred vigorously at a controlled temperature (e.g., 25-40°C) for the required time (e.g., 24-64 hours).

  • Workup and Analysis: Upon completion, the reactor is carefully depressurized. The solvent is removed under reduced pressure. The residue is then purified (e.g., by column chromatography) to yield the chiral 3,3-diarylpropyl amine intermediate.

  • The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Protocol 2: Rh-Catalyzed Asymmetric 1,4-Addition

This protocol is based on the conjugate addition of an arylboronic acid to a coumarin intermediate.

  • Catalyst Preparation: In an inert atmosphere glovebox, Rh(acac)(C₂H₄)₂ and a chiral phosphine ligand (e.g., (R)-Segphos) are dissolved in a dry, degassed solvent like dioxane or toluene. The mixture is stirred to form the active catalyst complex.

  • Reaction Setup: A flame-dried Schlenk flask is charged with the coumarin substrate, the arylboronic acid (e.g., 1.5 equivalents), and an aqueous base solution (e.g., K₂CO₃).

  • The solvent and the pre-formed catalyst solution are added under an inert atmosphere.

  • The reaction mixture is heated to the target temperature (e.g., 80-100°C) and stirred until the reaction is complete as monitored by TLC or LC-MS.

  • Workup and Purification: The reaction is cooled to room temperature and quenched with water. The product is extracted into an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated.

  • The crude product, a 4-arylchroman-2-one, is purified by column chromatography or recrystallization. This intermediate is then converted to (R)-Tolterodine in subsequent steps.

Visualizations

Overview of Synthetic Pathways to (R)-Tolterodine

G sub1 Prochiral Alkene (e.g., 3,3-Diarylallyl Phthalimide) product (R)-Tolterodine sub1->product  Ir-Catalyzed  Asymmetric Hydrogenation sub2 Coumarin Derivative sub2->product  Rh-Catalyzed 1,4-Addition  & Further Steps sub3 Unsaturated Nitrile sub3->product  CuH-Catalyzed  Asymmetric Reduction racemic Racemic Tolterodine racemic->product  Chiral Resolution  (L-Tartaric Acid)

Caption: Key enantioselective and resolution pathways to (R)-Tolterodine.

References

Technical Support Center: Enhancing Transdermal Delivery of Tolterodine Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the transdermal delivery efficiency of Tolterodine Tartrate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments aimed at improving the transdermal delivery of this compound.

Problem Possible Causes Suggested Solutions
Low skin permeation of this compound Ineffective penetration enhancer.- Consider using terpenes like nerolidol or limonene, which have shown to be effective. Nerolidol, in combination with iontophoresis, has been shown to increase permeation.[1][2][3] - Evaluate the use of surfactants such as Tween 20 or N-lauroyl sarcosine.[1] - A combination of chemical enhancers and physical methods like iontophoresis can have a synergistic effect.[1]
Suboptimal formulation.- Optimize the concentration of co-solvents like ethanol and propylene glycol in gel formulations. - For patch formulations, ensure the polymer matrix and plasticizers are appropriate for this compound. - Novel vesicular systems like invasomes or proniosomal gels can significantly enhance drug penetration.
High variability in permeation results Inconsistent skin samples.- Ensure uniformity in the source, thickness, and preparation of the skin membranes used in in vitro studies.
Inconsistent experimental conditions.- Maintain consistent temperature, humidity, and stirring speed in diffusion cells. - For iontophoresis, ensure consistent current density and pulse on/off ratio.
Skin irritation observed in in vivo studies High concentration of chemical enhancers.- Reduce the concentration of the penetration enhancer. - The synergistic use of chemical enhancers with techniques like iontophoresis may reduce the required concentration of the enhancer, thereby minimizing skin irritation.
Iontophoresis parameters are too aggressive.- Use a current density of less than 0.5mA/cm² for iontophoresis to avoid skin damage. - Employ a pulsed current (e.g., a 3:1 on/off ratio) to allow the skin to recover.
Poor stability of the formulation Degradation of the drug or excipients.- Conduct compatibility studies (e.g., using FTIR) to ensure no significant interactions between this compound and the formulation components. - Store formulations under appropriate conditions (e.g., protected from light and at a controlled temperature).
Physical instability of vesicular systems (e.g., aggregation of invasomes).- Optimize the formulation of vesicular systems, including the lipid and surfactant composition, to enhance stability. - Monitor vesicle size and polydispersity index over time.

Frequently Asked Questions (FAQs)

Formulation and Permeation Enhancement

  • Q1: What are the most effective chemical enhancers for this compound transdermal delivery? A1: Terpenes, such as nerolidol and limonene, have demonstrated significant efficacy in enhancing the permeation of this compound. Nerolidol was identified as a particularly effective enhancer, especially when used in combination with iontophoresis. Surfactants like Tween 20 and N-lauroyl sarcosine have also been investigated as potential enhancers.

  • Q2: How can I further enhance the delivery of this compound beyond using chemical enhancers? A2: Combining chemical enhancers with physical enhancement techniques can produce a synergistic effect. Iontophoresis, which uses a low-level electrical current to facilitate drug transport across the skin, has been successfully used with this compound formulations. Novel drug delivery systems, such as invasomes (vesicles containing terpenes) and proniosomal gels, have also shown to significantly improve the skin penetration of this compound.

  • Q3: What are invasomes and how do they improve the transdermal delivery of this compound? A3: Invasomes are novel vesicular carriers that contain terpenes, in addition to phospholipids and ethanol. These vesicles are thought to enhance drug penetration by fluidizing the lipid bilayers of the stratum corneum, thus creating pathways for the drug to pass through. Invasome formulations containing limonene have shown particularly high penetration of this compound.

Experimental Design and Protocols

  • Q4: What is a suitable in vitro model for testing the skin permeation of this compound? A4: The Keshary-Chien type diffusion cell is a commonly used apparatus for in vitro skin permeation studies of this compound. Both synthetic membranes and excised animal skin (e.g., rat abdominal skin) can be used as barriers.

  • Q5: What are the key parameters to control during an iontophoresis experiment with this compound? A5: The critical parameters to control during iontophoresis are the current density and the pulse on/off ratio. For this compound, a current density of 0.5mA/cm² and a pulse on/off ratio of 3:1 have been found to be effective and safe in studies.

Safety and Biocompatibility

  • Q6: Can the use of chemical enhancers and iontophoresis for this compound delivery cause skin damage? A6: While high concentrations of chemical enhancers and aggressive iontophoresis parameters can potentially cause skin irritation, studies have shown that optimized conditions are safe. Histological studies on rat skin treated with a combination of neridol and iontophoresis (at 0.5mA/cm² with a 3:1 pulse ratio) showed no significant skin damage. It is crucial to perform skin irritation studies for any new formulation.

Data Presentation

Table 1: Comparison of Different Enhancement Strategies for this compound Transdermal Delivery

Enhancement Strategy Formulation Details Permeation Enhancement (Fold Increase) Key Findings Reference
Chemical Enhancer + Iontophoresis 5% Nerolidol in a gel with iontophoresis (0.5mA/cm², 3:1 pulse ratio)1.75Nerolidol was the most effective enhancer among those tested. The combination with iontophoresis was synergistic.
Membrane-Controlled Transdermal Patch HPMC K4M gel (2.5%) with Eudragit RL100 & RS100 (8:2) membrane2.33The patch provided controlled drug release following zero-order kinetics.
Invasomes Invasomes containing 1% limonene3.4 (compared to drug solution)Limonene, due to its lipophilicity, showed the highest permeation enhancement among the tested terpenes.
Invasomes + Iontophoresis Invasomes with limonene combined with iontophoresisFlux increased to 0.0387 µg/hr/cm²The combination of invasomes and iontophoresis had an additive effect on drug permeation.
Proniosomal Gel Proniosomal gel with cholesterol (S1 formulation)Showed higher cumulative permeation (42% at 8h) compared to other proniosomal formulations.The proniosomal gel formulation demonstrated the potential for transdermal delivery with reduced side effects compared to oral administration.

Experimental Protocols

1. Preparation of this compound Loaded Invasomes

This protocol is adapted from studies on invasomal delivery of this compound.

  • Materials: this compound, Soya lecithin, Ethanol, Terpenes (e.g., limonene, fenchone, anethole), Phosphate buffer (pH 7.4).

  • Procedure:

    • Dissolve Soya lecithin and this compound in ethanol.

    • Add the chosen terpene to the mixture.

    • Slowly inject this ethanolic mixture into a phosphate buffer (pH 7.4) with constant stirring.

    • Continue stirring for a specified period to allow for the formation of invasomes.

    • The resulting invasome dispersion can be further processed or used directly for permeation studies.

2. In Vitro Skin Permeation Study using a Franz Diffusion Cell

This protocol is a general guide based on methodologies described in the literature.

  • Apparatus: Franz diffusion cell.

  • Membrane: Excised rat abdominal skin or a synthetic membrane.

  • Procedure:

    • Mount the skin membrane on the Franz diffusion cell with the stratum corneum facing the donor compartment.

    • Fill the receptor compartment with a suitable buffer solution (e.g., phosphate buffer pH 7.4) and maintain it at 37°C with constant stirring.

    • Apply the this compound formulation (e.g., gel, patch, invasome dispersion) to the skin surface in the donor compartment.

    • At predetermined time intervals, withdraw samples from the receptor compartment and replace them with fresh buffer.

    • Analyze the concentration of this compound in the samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Calculate the cumulative amount of drug permeated per unit area and the permeation flux.

Visualizations

experimental_workflow cluster_formulation Formulation Preparation cluster_invitro In Vitro Permeation Study cluster_data Data Analysis prep Prepare this compound Formulation (e.g., Gel, Patch, Invasomes) setup Set up Franz Diffusion Cell prep->setup apply Apply Formulation to Skin Membrane setup->apply sample Sample from Receptor Compartment apply->sample analyze Analyze Drug Concentration sample->analyze calculate Calculate Permeation Parameters (Flux, Permeability Coefficient) analyze->calculate

Caption: Experimental workflow for in vitro skin permeation studies of this compound.

enhancement_strategies cluster_main Enhanced Transdermal Delivery of this compound cluster_chemical Chemical Enhancement cluster_physical Physical Enhancement cluster_novel Novel Drug Delivery Systems goal Goal: Increase Skin Permeation terpenes Terpenes (e.g., Nerolidol, Limonene) goal->terpenes surfactants Surfactants (e.g., Tween 20) goal->surfactants cosolvents Co-solvents (e.g., Ethanol, Propylene Glycol) goal->cosolvents iontophoresis Iontophoresis goal->iontophoresis invasomes Invasomes goal->invasomes proniosomes Proniosomal Gels goal->proniosomes terpenes->invasomes incorporated in iontophoresis->terpenes synergistic with

Caption: Strategies to enhance the transdermal delivery of this compound.

iontophoresis_mechanism cluster_skin Skin Layers cluster_delivery Iontophoretic Delivery sc Stratum Corneum (Barrier) epidermis Viable Epidermis sc->epidermis dermis Dermis epidermis->dermis blood blood dermis->blood Systemic Circulation drug This compound (TT) (Positively Charged) drug->sc Enhanced Transport anode Anode (+) anode->drug Repels cathode Cathode (-)

Caption: Mechanism of iontophoresis for enhancing this compound delivery.

References

Minimizing side effects in animal models treated with Tolterodine Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize side effects in animal models treated with Tolterodine Tartrate.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a competitive muscarinic receptor antagonist.[1][2] It works by blocking muscarinic receptors, particularly the M2 and M3 subtypes, in the urinary bladder.[1] This action inhibits the binding of acetylcholine, a neurotransmitter that causes bladder muscle contractions.[2] The result is a reduction in involuntary bladder contractions, an increase in bladder capacity, and a decrease in the urgency and frequency of urination.[2] Tolterodine and its active metabolite, 5-hydroxymethyltolterodine, both exhibit high specificity for muscarinic receptors with negligible activity at other receptor types.

Q2: What are the common side effects of this compound observed in animal models?

The side effects of this compound in animal models are primarily extensions of its antimuscarinic (anticholinergic) pharmacology. These include:

  • Dry Mouth (Xerostomia): Due to the blockade of muscarinic receptors in the salivary glands.

  • Constipation and Decreased Gastrointestinal Motility: Resulting from the inhibition of smooth muscle contraction in the GI tract.

  • Tachycardia (Increased Heart Rate): Caused by the blockade of M2 muscarinic receptors in the heart.

  • Mydriasis (Pupil Dilation) and Blurred Vision: Due to the relaxation of the ciliary muscle and the iris sphincter.

  • Urinary Retention: Especially at higher doses, reflecting the therapeutic mechanism of incomplete bladder emptying.

  • Central Nervous System (CNS) Effects: At higher doses, effects such as increased locomotor activity have been observed in mice.

Q3: Are there species-specific differences in the metabolism and side effect profile of this compound?

Yes, there are notable species-specific differences. The metabolism of tolterodine can differ between species, which can affect drug exposure and side effect profiles. For instance, the metabolic profile in rats differs from that in mice and dogs, with the latter two being more similar to humans. At similar oral doses, serum concentrations of tolterodine are significantly higher in dogs compared to rats and mice. It is crucial to consider these pharmacokinetic differences when designing experiments and interpreting results across different animal models.

Q4: How can I minimize the side effects of this compound in my animal studies?

Minimizing side effects is crucial for animal welfare and data validity. Key strategies include:

  • Dose Optimization: Conduct dose-response studies to identify the lowest effective dose that achieves the desired therapeutic effect with minimal side effects.

  • Alternative Formulations: Consider using extended-release oral formulations or transdermal patches. Transdermal delivery can bypass first-pass metabolism, providing more consistent plasma concentrations and potentially reducing systemic side effects like dry mouth.

  • Supportive Care: For significant side effects, provide appropriate supportive care. This can include providing softened food or a liquid diet if dry mouth is severe, and closely monitoring for signs of urinary retention or constipation.

  • Acclimatization: Allow animals to acclimate to handling and experimental procedures to minimize stress, which can exacerbate certain physiological responses.

Q5: Are there alternative drugs to this compound for studying overactive bladder in animal models?

Yes, other antimuscarinic agents are used in overactive bladder research, including oxybutynin, solifenacin, and darifenacin. Additionally, beta-3 adrenergic agonists like mirabegron represent a different pharmacological class for treating overactive bladder and may have a different side effect profile. The choice of agent will depend on the specific research question and the desired balance of efficacy and side effects.

Troubleshooting Guides

Issue 1: Severe Dry Mouth and Dehydration
  • Symptoms: Excessive grooming, difficulty eating dry pellets, weight loss, decreased urine output.

  • Troubleshooting Steps:

    • Confirm Hydration Status: Gently pinch the skin on the back of the neck. If it is slow to return to its normal position, the animal may be dehydrated.

    • Dietary Modification: Provide a moistened or gel-based diet to facilitate eating and increase water intake.

    • Dose Reduction: Evaluate if the dose of this compound can be lowered while maintaining the desired therapeutic effect.

    • Alternative Administration Route: Switch from oral to transdermal administration to potentially reduce the impact on salivary glands.

    • Supportive Care: In severe cases, subcutaneous fluid administration may be necessary under veterinary guidance.

Issue 2: Constipation and Reduced Fecal Output
  • Symptoms: Reduced number or absence of fecal pellets, abdominal bloating, signs of discomfort.

  • Troubleshooting Steps:

    • Monitor Fecal Output: Quantify fecal pellet production daily.

    • Dietary Fiber: Ensure the standard chow has adequate fiber. Supplementing with a small amount of high-fiber mash can be beneficial.

    • Increase Hydration: Ensure easy access to water. Dehydration can worsen constipation.

    • Dose Adjustment: A lower dose of this compound may alleviate the inhibitory effects on gut motility.

    • Assess GI Motility: If the issue persists, consider performing a gastrointestinal motility assay (e.g., charcoal meal test) to quantify the effect of the drug at the administered dose.

Issue 3: Cardiovascular Abnormalities (Tachycardia)
  • Symptoms: Persistently elevated heart rate, which can be a confounding factor in cardiovascular studies.

  • Troubleshooting Steps:

    • Baseline Monitoring: Establish a stable baseline heart rate before drug administration.

    • Dose-Response Evaluation: Determine the dose-response relationship between this compound and heart rate in your specific animal model.

    • Continuous Monitoring: For critical studies, use telemetry to continuously monitor heart rate and blood pressure in conscious, freely moving animals.

    • Consider Alternative Compounds: If tachycardia is a significant and unavoidable issue, consider whether an alternative compound with greater bladder selectivity or a different mechanism of action would be more suitable for your research.

Data Presentation

Table 1: Dose-Related Antimuscarinic Effects of Tolterodine in Mice

Dose (mg/kg, oral)ObservationReference
1.5No observed effects.
>15Mild to moderate behavioral and pharmacological changes (increased locomotor activity, mydriasis).
15 - 50Increased diuresis and decreased urinary specific gravity.

Table 2: Comparative Effects of Oral vs. Transdermal Tolterodine in Rats

FormulationEffect on BladderEffect on Salivary GlandReference
Oral (25 mg/kg)Increased Kd in bladder tissueIncreased Kd in salivary gland tissue
Transdermal (6 mg/8 cm²)Similar increase in Kd in bladder tissue to oralLess of an increase in Kd in salivary gland tissue compared to oral

Experimental Protocols

Protocol 1: Transdermal Patch Application in Rats

This protocol outlines the general steps for applying a transdermal patch to a rat.

  • Animal Preparation:

    • One day before patch application, carefully shave the hair from the dorsal thoracic region of the rat.

    • Clean the shaved area with 70% ethanol and allow it to dry completely. Avoid abrading the skin.

  • Patch Preparation:

    • Cut the transdermal patch to the desired size, containing the calculated dose of this compound.

  • Patch Application:

    • Remove the protective liner from the patch.

    • Apply the patch to the shaved area of the rat's back.

    • Press the patch firmly in place for about 30 seconds to ensure good adhesion.

    • Consider using a light, non-occlusive wrap to prevent the animal from removing the patch, ensuring it does not restrict movement or breathing.

  • Monitoring:

    • Observe the animal regularly for any signs of skin irritation at the application site (redness, swelling).

    • Monitor for behavioral changes and the desired therapeutic effects, as well as any potential side effects.

Protocol 2: Assessment of Salivary Flow in Conscious Rats

This protocol provides a method for measuring salivary flow, a key indicator of dry mouth.

  • Animal Acclimatization:

    • Accustom the rats to handling and the collection procedure for several days prior to the experiment to minimize stress.

  • Saliva Collection Preparation:

    • Pre-weigh small, sterile cotton balls.

  • Stimulation of Salivation (Optional but Recommended):

    • Administer a sialogogue, such as pilocarpine (0.6 mg/kg, intraperitoneally), to induce salivation.

  • Saliva Collection:

    • Place the pre-weighed cotton balls in the rat's oral cavity for a set period (e.g., 15-30 minutes).

    • Remove the cotton balls and immediately re-weigh them.

  • Calculation of Salivary Flow Rate:

    • The difference in weight (post-collection weight - pre-collection weight) represents the amount of saliva collected.

    • The salivary flow rate can be calculated by dividing the amount of saliva (in mg or µL, assuming a density of 1 g/mL) by the collection time (in minutes).

Protocol 3: Gastrointestinal Motility Assessment (Charcoal Meal Test) in Mice

This protocol is used to measure the effect of this compound on gastrointestinal transit.

  • Animal Preparation:

    • Fast the mice for a period of 3-6 hours before the experiment, with free access to water.

  • Drug Administration:

    • Administer this compound or the vehicle control at the desired dose and route.

  • Charcoal Meal Administration:

    • After a set time following drug administration (e.g., 30-60 minutes), orally administer a charcoal meal suspension (e.g., 5% activated charcoal in 10% gum acacia).

  • Euthanasia and Tissue Collection:

    • After a predetermined period (e.g., 20-30 minutes) following the charcoal meal, euthanize the mice.

    • Carefully dissect the entire small intestine from the pyloric sphincter to the cecum.

  • Measurement and Calculation:

    • Measure the total length of the small intestine.

    • Measure the distance the charcoal meal has traveled from the pyloric sphincter.

    • Calculate the gastrointestinal transit as a percentage: (Distance traveled by charcoal / Total length of small intestine) x 100.

Protocol 4: Cardiovascular Monitoring in Conscious Mice (Radiotelemetry)

This is the gold standard for monitoring blood pressure and heart rate in conscious, unrestrained animals.

  • Transmitter Implantation Surgery:

    • Anesthetize the mouse (e.g., with isoflurane or pentobarbital).

    • Surgically implant a radiotelemetry transmitter (e.g., DSI PA-C10) with the catheter inserted into the carotid artery and the body of the transmitter placed in a subcutaneous pocket on the back.

  • Post-Surgical Recovery:

    • Administer analgesics (e.g., buprenorphine) for 72 hours post-surgery.

    • Allow the mice to recover for at least 10 days before starting any experiments.

  • Data Collection:

    • House the mice in their home cages placed on receiver platforms that collect the telemetry signal.

    • Record baseline blood pressure and heart rate data.

    • Administer this compound and continue to record cardiovascular parameters to assess the drug's effects.

Visualizations

Tolterodine_Mechanism_of_Action cluster_0 Cholinergic Nerve Terminal cluster_1 Bladder Smooth Muscle Cell Acetylcholine Acetylcholine M3_Receptor Muscarinic M3 Receptor Acetylcholine->M3_Receptor Binds to Contraction Contraction M3_Receptor->Contraction Activates Tolterodine Tolterodine Tolterodine->M3_Receptor Blocks

Caption: Mechanism of action of Tolterodine on the bladder smooth muscle cell.

Experimental_Workflow_GI_Motility Start Start Fasting Fast Mice (3-6h) Start->Fasting Drug_Admin Administer Tolterodine or Vehicle Fasting->Drug_Admin Wait Wait (e.g., 30-60 min) Drug_Admin->Wait Charcoal_Admin Administer Charcoal Meal Wait->Charcoal_Admin Euthanasia Euthanize (after 20-30 min) Charcoal_Admin->Euthanasia Dissection Dissect Small Intestine Euthanasia->Dissection Measure Measure Total Length & Charcoal Travel Distance Dissection->Measure Calculate Calculate % Transit Measure->Calculate End End Calculate->End

Caption: Workflow for the charcoal meal gastrointestinal motility test.

Troubleshooting_Logic Side_Effect Adverse Side Effect Observed (e.g., Severe Dry Mouth) Assess_Severity Assess Severity & Confirm Symptoms Side_Effect->Assess_Severity Supportive_Care Provide Supportive Care (e.g., Moist Food) Assess_Severity->Supportive_Care Confirmed Dose_Reduction Consider Dose Reduction Supportive_Care->Dose_Reduction Alternative_Formulation Switch to Alternative Formulation (e.g., Transdermal) Dose_Reduction->Alternative_Formulation No Monitor Continue Monitoring Dose_Reduction->Monitor Yes Alternative_Formulation->Monitor Yes Resolved Side Effect Resolved Monitor->Resolved Not_Resolved Side Effect Persists Monitor->Not_Resolved

Caption: Decision-making flowchart for troubleshooting side effects.

References

Technical Support Center: Scaling Up the Synthesis of Tolterodine Tartrate for Preclinical Supply

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the scaled-up synthesis of Tolterodine Tartrate for preclinical supply.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in Step 2: Formation of N,N-di-isopropyl-3-phenyl-2-propenyl-1-amine - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient catalyst or base.- Monitor the reaction progress using TLC to ensure completion. - Ensure the reaction temperature is maintained at 100°C for adequate reflux. - Use sodium iodide as a catalyst and an appropriate base like sodium bicarbonate or anhydrous potassium carbonate.[1]
Formation of etherificate byproducts - Use of organic solvents such as toluene, methanol, or ethanol as the reaction solvent.[1]- Perform the reaction under solvent-free conditions to avoid the formation of these byproducts.[1]
Low purity of racemic tolterodine after Step 3 - Incomplete reaction. - Suboptimal reaction temperature or time. - Inefficient purification.- Monitor the reaction by TLC to ensure completion. The reaction is typically heated to 120°C for 4 hours. - After the reaction, adjust the pH of the organic phase to 9-10 to facilitate the isolation of the product.[1] - Wash the ethyl acetate layer with purified water and dry with anhydrous sodium sulfate before concentrating to obtain the product.[1]
Low yield in Step 4: Resolution and formation of this compound - Incorrect molar ratio of racemic tolterodine to L-(+)-tartaric acid. - Suboptimal crystallization conditions (temperature and time).- Use a molar ratio of 1:1.1 for racemic tolterodine to L-(+)-tartaric acid. - Slowly cool the reaction mixture to 0°C and allow for crystal growth over 18-36 hours.
Final product does not meet purity specifications - Impurities from starting materials. - Side reactions during synthesis. - Inefficient purification of the final product.- Ensure high purity of all starting materials. - Use a solvent-free method to reduce byproducts. - Recrystallize the crude product with dehydrated alcohol to obtain the final pure product.

Frequently Asked Questions (FAQs)

A list of common questions regarding the scaled-up synthesis of this compound.

Q1: What is a common synthetic route for scaling up this compound synthesis?

A1: A common and scalable four-step synthesis is as follows:

  • Reaction of styryl carbinol with thionyl chloride to obtain cinnamyl chloride.

  • Reaction of cinnamyl chloride with diisopropylamine in the presence of a base and iodide catalyst to form N,N-di-isopropyl-3-phenyl-2-propenyl-1-amine. This step is often carried out under solvent-free conditions.

  • Reaction of N,N-di-isopropyl-3-phenyl-2-propenyl-1-amine with p-cresol and tosic acid to produce racemic tolterodine.

  • Resolution of the racemic tolterodine with L-(+)-tartaric acid in dehydrated alcohol to yield Tolterodine L-(+) Tartrate.

Q2: What are the main challenges when scaling up the synthesis of this compound?

A2: Key challenges include managing harsh reaction conditions, avoiding hazardous reagents, and preventing the formation of impurities such as etherification byproducts and dimers, which can complicate purification and lower the final product yield.

Q3: How can the formation of impurities be minimized?

A3: Utilizing a solvent-free reaction in the second step can prevent the formation of etherificate byproducts. Additionally, careful control of reaction conditions and purification at each step is crucial.

Q4: What is the optimal method for the final resolution step?

A4: The resolution of racemic tolterodine is typically achieved by reacting it with L-(+)-tartaric acid in dehydrated alcohol. The solution is heated and then slowly cooled to 0°C for an extended period (18-36 hours) to allow for the crystallization of the desired enantiomer.

Q5: What are the expected yields and purity for the final product?

A5: With an optimized process, the final recrystallized this compound can have a purity of up to 99.7% with an ee value of 99.6%. The yield for the final resolution and crystallization step is reported to be around 46% for the crude product and can be further purified with a yield of approximately 80% during recrystallization.

Experimental Protocols

Detailed methodologies for the key experiments in the synthesis of this compound.

Step 1: Synthesis of Cinnamyl Chloride
  • This protocol assumes the use of styryl carbinol and thionyl chloride. The specific quantities and conditions should be optimized for the desired scale.

Step 2: Synthesis of N,N-di-isopropyl-3-phenyl-2-propenyl-1-amine
  • In a suitable reaction vessel, combine cinnamyl chloride (0.325 mol), diisopropylamine (0.65 mol), sodium bicarbonate (0.325 mol), and sodium iodide (0.01625 mol).

  • Heat the mixture to 100°C and maintain reflux for 8 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, transfer the reaction solution to a larger vessel and add purified water and dichloromethane for extraction.

  • Separate the organic layer and perform further extractions on the aqueous layer with dichloromethane.

  • Combine the organic layers for further processing.

Step 3: Synthesis of Racemic Tolterodine
  • In a reaction flask, add N,N-di-isopropyl-3-phenyl-2-propenyl-1-amine (0.046 mol), p-cresol (0.235 mol), and tosic acid (0.092 mol).

  • Heat the mixture to 120°C and react for 4 hours.

  • After completion, add ethyl acetate and pure water to the reaction solution.

  • After stirring, allow the layers to separate.

  • Adjust the pH of the organic phase to 9-10.

  • Separate the organic layer, wash, and concentrate to obtain the product.

Step 4: Synthesis of Tolterodine L-(+) Tartrate
  • Dissolve racemic tolterodine (61.4 mmol) in 200 ml of dehydrated alcohol and heat to 60°C.

  • In a separate flask, dissolve L-(+)-tartaric acid (67.5 mmol) in 200 ml of hot dehydrated alcohol.

  • Slowly add the tartaric acid solution to the tolterodine solution.

  • Reflux the mixture for 1 hour, then slowly cool to 0°C.

  • Allow the crystals to grow for 24 hours at 0°C.

  • Filter the solid product, wash with ice-cold ethanol, and dry under reduced pressure at 40°C to obtain the crude product.

  • For further purification, recrystallize the crude product from dehydrated alcohol.

Quantitative Data

A summary of quantitative data from the synthesis process.

Step Parameter Value Reference
Step 3: Racemic Tolterodine Synthesis Yield84.5%
Purity (HPLC)95%
Step 4: this compound (Crude) Yield46%
Purity (HPLC)96%
Recrystallization Yield80%
Purity (HPLC)99.7%
ee value99.6%

Visualizations

Diagrams illustrating the experimental workflow and logical relationships in the synthesis of this compound.

Tolterodine_Synthesis_Workflow cluster_step1 Step 1: Cinnamyl Chloride Synthesis cluster_step2 Step 2: N,N-di-isopropyl-3-phenyl-2-propenyl-1-amine Synthesis cluster_step3 Step 3: Racemic Tolterodine Synthesis cluster_step4 Step 4: Resolution and Final Product Formation Styryl_Carbinol Styryl Carbinol Cinnamyl_Chloride Cinnamyl Chloride Styryl_Carbinol->Cinnamyl_Chloride + Thionyl Chloride Thionyl_Chloride Thionyl Chloride NDPA N,N-di-isopropyl-3-phenyl-2-propenyl-1-amine Cinnamyl_Chloride->NDPA + Diisopropylamine (Solvent-free, 100°C) Diisopropylamine Diisopropylamine Base_Catalyst Base + Iodide Catalyst Racemic_Tolterodine Racemic Tolterodine NDPA->Racemic_Tolterodine + p-Cresol + Tosic Acid (120°C) p_Cresol p-Cresol Tosic_Acid Tosic Acid Tolterodine_Tartrate This compound Racemic_Tolterodine->Tolterodine_Tartrate + L-(+)-Tartaric Acid in Dehydrated Alcohol (Crystallization at 0°C) L_Tartaric_Acid L-(+)-Tartaric Acid Dehydrated_Alcohol Dehydrated Alcohol

Caption: Workflow for the four-step synthesis of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Suboptimal_Conditions Suboptimal Conditions (Temp, Time, Ratio) Low_Yield->Suboptimal_Conditions Low_Purity Low Purity Low_Purity->Incomplete_Reaction Side_Reactions Side Reactions / Byproducts Low_Purity->Side_Reactions Inefficient_Purification Inefficient Purification Low_Purity->Inefficient_Purification Monitor_Reaction Monitor Reaction (TLC) Incomplete_Reaction->Monitor_Reaction Optimize_Parameters Optimize Reaction Parameters Suboptimal_Conditions->Optimize_Parameters Solvent_Free Use Solvent-Free Conditions Side_Reactions->Solvent_Free Recrystallize Recrystallize Final Product Inefficient_Purification->Recrystallize

Caption: Troubleshooting logic for common issues in this compound synthesis.

References

Navigating Variability in Tolterodine In-Vitro Release Profiles: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address variability in the in-vitro release profiles of Tolterodine formulations. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer direct solutions to common experimental challenges.

Troubleshooting Guide: Identifying and Resolving Common Issues

This section addresses specific problems that can lead to inconsistent or unexpected in-vitro release results for Tolterodine formulations.

Question: Why am I observing high variability between dissolution vessels for my Tolterodine extended-release capsules?

Answer: High inter-vessel variability can stem from several factors related to both the experimental setup and the formulation itself. A systematic approach to troubleshooting is recommended.

  • Initial Checks:

    • Apparatus Qualification: Ensure the dissolution apparatus is properly calibrated and meets mechanical specifications (e.g., vessel centering, paddle/basket wobble, rotation speed).[1][2]

    • Temperature Uniformity: Verify that the water bath temperature is uniform and maintained at 37 ± 0.5 °C across all vessels.[1][3] Inconsistent temperatures can significantly alter dissolution rates.

    • Rotation Speed: Confirm the rotation speed is consistent and accurate using a calibrated tachometer.[1]

    • Vessel Integrity: Inspect vessels for any scratches or imperfections that could alter hydrodynamics.

  • Medium-Related Factors:

    • Degassing: Inadequate degassing of the dissolution medium can lead to the formation of air bubbles on the capsule surface, which can affect wetting and subsequent drug release. Ensure the medium is properly deaerated.

    • Medium Preparation: Inconsistencies in buffer preparation (e.g., pH, ionic strength) can impact the solubility and dissolution of Tolterodine Tartrate.

  • Formulation & Dosage Form Factors:

    • Capsule Shell Issues: Cross-linking of gelatin capsule shells, particularly during stability studies, can delay or hinder drug release. If suspected, testing with enzymes in the dissolution medium may be necessary.

    • Pellet/Tablet Position: For formulations containing pellets or tablets within a capsule, their position and potential for clumping within the vessel can lead to variable release profiles. The use of sinkers may be necessary to ensure the dosage form remains in a consistent position.

Question: My Tolterodine immediate-release tablets are failing to meet the dissolution acceptance criteria. What are the likely causes?

Answer: Failure to meet dissolution specifications for immediate-release tablets often points to issues with the formulation, manufacturing process, or the dissolution test method itself.

  • Analytical Method Verification:

    • Method Validation: Confirm that the analytical method (e.g., HPLC-UV) is validated for linearity, accuracy, and precision for this compound.

    • Standard Preparation: Ensure the standard solution is prepared accurately and is stable throughout the analysis.

  • Dissolution Method Parameters:

    • Medium Selection: The dissolution medium should provide sink conditions. For this compound, which is a BCS Class I drug (highly soluble), a standard buffer like pH 1.2 or 6.8 is often used.

    • Sampling Technique: Inconsistent sampling techniques, including the timing and location of sample withdrawal, can introduce significant error. Ensure sampling is performed at the specified time points and from the appropriate zone within the vessel.

  • Manufacturing and Formulation Issues:

    • Tablet Hardness and Friability: Changes in tablet hardness or friability can affect the disintegration and subsequent dissolution of the drug.

    • Excipient Variability: Variations in the grade or source of excipients can impact drug release.

Frequently Asked Questions (FAQs)

Q1: What is the recommended USP apparatus and dissolution medium for this compound extended-release capsules?

A1: According to FDA guidance and published literature, USP Apparatus I (Baskets) at 100 rpm or USP Apparatus II (Paddles) at 50 rpm are commonly used. Recommended dissolution media include pH 1.2, 4.5, and 6.8 buffers to simulate the physiological pH range of the gastrointestinal tract. A common medium for routine testing is a pH 6.8 phosphate buffer.

Q2: How can I prevent the coning of my Tolterodine formulation at the bottom of the dissolution vessel?

A2: Coning, where a mound of undissolved powder forms at the bottom of the vessel, is a common issue with paddle methods (USP Apparatus II). To mitigate this, consider increasing the paddle speed if the method allows, or switching to USP Apparatus I (Baskets) where the formulation is contained within the basket, preventing coning.

Q3: What are the critical quality attributes (CQAs) of the drug substance that can affect the in-vitro release of this compound?

A3: For a highly soluble drug like this compound (BCS Class I), the particle size and crystal form (polymorphism) of the active pharmaceutical ingredient (API) are generally less critical for dissolution from immediate-release formulations but can be more significant for extended-release formulations where release is controlled by the formulation's matrix or coating.

Q4: Can the presence of surfactants in the dissolution medium affect the release profile of Tolterodine?

A4: Yes, while this compound is highly soluble, the addition of a small amount of surfactant may be necessary in some cases, particularly for certain extended-release formulations, to ensure adequate wetting. However, it's crucial to be aware that some drug substances can form insoluble complexes with certain surfactants, which could artificially depress the dissolution performance.

Data Presentation: Dissolution Test Parameters

The following tables summarize typical dissolution parameters for this compound formulations based on regulatory guidance and scientific literature.

Table 1: Recommended Dissolution Parameters for this compound Extended-Release Capsules

ParameterRecommended ConditionReference
Apparatus USP Apparatus I (Baskets) or USP Apparatus II (Paddles)
Rotation Speed 100 rpm (Apparatus I) or 50 rpm (Apparatus II)
Dissolution Media pH 1.2, 4.5, and 6.8 buffers; water
Volume 900 mL
Temperature 37 ± 0.5 °C
Sampling Times 1, 2, 4 hours, and every 2 hours until at least 80% of the drug is dissolved.

Table 2: Example Dissolution Medium Composition (pH 6.8 Phosphate Buffer)

ComponentQuantity per 1000 mL
Monobasic potassium phosphate (KH₂PO₄)6.8 g
Sodium hydroxide (NaOH)Adjust to pH 6.8
Purified Waterq.s. to 1000 mL

Experimental Protocols

Protocol 1: In-Vitro Dissolution Testing of this compound Extended-Release Capsules (USP Apparatus I)

  • Apparatus Setup: Assemble the USP Apparatus I (Baskets) and ensure it is level.

  • Medium Preparation and Degassing: Prepare 900 mL of pH 6.8 phosphate buffer per vessel. Degas the medium using an appropriate method (e.g., vacuum filtration, sonication).

  • Temperature Equilibration: Transfer the medium to the dissolution vessels and allow the temperature to equilibrate to 37 ± 0.5 °C.

  • Sample Introduction: Place one this compound extended-release capsule in each basket.

  • Test Initiation: Lower the baskets into the vessels and immediately start rotation at 100 rpm.

  • Sampling: At predetermined time points (e.g., 1, 2, 4, 6, 8 hours), withdraw a sample from each vessel from a zone midway between the surface of the medium and the top of the basket, not less than 1 cm from the vessel wall.

  • Sample Filtration: Immediately filter the samples through a validated filter (e.g., 0.45 µm PVDF).

  • Analysis: Analyze the filtered samples for this compound concentration using a validated HPLC method.

  • Data Calculation: Calculate the percentage of drug released at each time point.

Visualizations

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Root Cause Analysis cluster_3 Corrective Actions Variability High In-Vitro Release Variability Apparatus Check Apparatus Calibration (Speed, Temp, Wobble) Variability->Apparatus Medium Verify Medium Preparation (pH, Degassing) Variability->Medium Method Review Analytical Method (Validation, Standards) Variability->Method Formulation Investigate Formulation (Cross-linking, Excipients) Apparatus->Formulation Hydrodynamics Assess Hydrodynamics (Coning, Sticking) Apparatus->Hydrodynamics Recalibrate Recalibrate Apparatus Apparatus->Recalibrate Procedure Examine Procedure (Sampling, Filtration) Medium->Procedure Medium->Hydrodynamics Remake Prepare Fresh Medium Medium->Remake Method->Procedure Optimize Optimize Formulation/Process Formulation->Optimize Refine Refine SOPs Procedure->Refine Hydrodynamics->Optimize DissolutionProtocol start Start prep_medium Prepare & Degas Dissolution Medium start->prep_medium equilibrate Equilibrate Medium to 37°C prep_medium->equilibrate intro_sample Introduce Tolterodine Formulation into Vessel/Basket equilibrate->intro_sample start_rotation Start Apparatus Rotation intro_sample->start_rotation sampling Withdraw Samples at Predefined Timepoints start_rotation->sampling filtration Filter Samples sampling->filtration analysis Analyze by HPLC filtration->analysis calculate Calculate % Drug Released analysis->calculate end_node End calculate->end_node

References

Method refinement for detecting low-level impurities in Tolterodine Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the method refinement for detecting low-level impurities in Tolterodine Tartrate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities associated with this compound?

A1: Impurities in this compound can originate from the manufacturing process or degradation. Common process-related impurities include unreacted intermediates and by-products from synthesis.[1][2] Degradation impurities can form due to hydrolysis, oxidation, or photolysis.[3] Some identified impurities include Desisopropyl this compound, Didesisopropyl Tolterodine, N-Nitroso Tolterodine, Tolterodine Dimer, and various other related compounds and enantiomers.[1][4]

Q2: Which analytical technique is most suitable for detecting low-level impurities in this compound?

A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used and effective techniques for the determination of impurities in this compound. These methods offer high sensitivity, specificity, and resolution, enabling the detection and quantification of impurities at very low levels.

Q3: How can I improve the separation of Tolterodine from its impurities?

A3: To enhance separation, optimization of chromatographic conditions is crucial. This includes selecting an appropriate stationary phase (e.g., C8 or C18 columns), mobile phase composition (e.g., acetonitrile and a buffer like potassium phosphate or trifluoroacetic acid), flow rate, and column temperature. Gradient elution can also be employed to improve the resolution of closely eluting impurity peaks.

Q4: What are the typical validation parameters for an impurity detection method for this compound?

A4: A robust impurity detection method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision (repeatability and intermediate precision), and robustness.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor peak shape (tailing or fronting) - Inappropriate mobile phase pH- Column overload- Column degradation- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the sample concentration or injection volume.- Use a new or different column.
Inconsistent retention times - Fluctuation in mobile phase composition- Inadequate column equilibration- Leak in the HPLC system- Ensure proper mixing and degassing of the mobile phase.- Allow sufficient time for the column to equilibrate with the mobile phase before injection.- Check for leaks in pump seals, fittings, and connections.
Ghost peaks - Contamination in the mobile phase or diluent- Carryover from previous injections- Use high-purity solvents and freshly prepared mobile phase.- Implement a robust needle wash procedure between injections.
Low sensitivity / Inability to detect low-level impurities - Suboptimal detection wavelength- High background noise- Optimize the UV detection wavelength. A wavelength of around 210-220 nm is often used for Tolterodine and its impurities.- Use high-purity solvents and ensure proper grounding of the instrument to reduce baseline noise.
New, unidentified peaks appear during stability studies - Degradation of the drug substance- Conduct forced degradation studies (acid, base, oxidation, thermal, photolytic) to identify potential degradation products.- Use techniques like LC-MS to identify the mass of the unknown impurity for structural elucidation.

Experimental Protocols & Data

High-Performance Liquid Chromatography (HPLC) Method

A common approach for impurity profiling of this compound involves a reversed-phase HPLC method.

Chromatographic Conditions:

Parameter Condition
Column C8 or C18 (e.g., Hypersil BDS C18, 250 x 4.6 mm, 5 µm)
Mobile Phase Gradient or isocratic elution with a mixture of a buffer (e.g., Potassium Phosphate pH 4.5) and Acetonitrile.
Flow Rate 0.8 - 1.0 mL/min
Detection UV at 205 nm or 220 nm
Column Temperature 30-35°C
Injection Volume 10 - 20 µL

Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile). Further dilute to a working concentration (e.g., 40 µg/mL).

  • Sample Solution: Weigh and powder tablets. Dissolve a quantity of powder equivalent to a specific amount of this compound in the diluent to achieve a known concentration.

  • Impurity Stock Solution: If available, prepare stock solutions of known impurities for peak identification and method validation.

Method Validation Data Summary

The following table summarizes typical performance data for a validated HPLC/UPLC method for this compound impurity detection.

Parameter Typical Value/Range Reference
Linearity (Correlation Coefficient, r²) > 0.999
Limit of Detection (LOD) 0.11 µg/mL (for S-isomer)
Limit of Quantification (LOQ) 0.34 µg/mL (for S-isomer)
Accuracy (Recovery) 94.5% - 103.0% for impurities
Precision (RSD) < 2.0%

Visualizations

Logical Relationship: Impurity Identification Workflow

This diagram illustrates the logical steps involved in identifying and characterizing unknown impurities during the analysis of this compound.

cluster_0 Impurity Detection & Characterization A HPLC/UPLC Analysis of This compound Sample B Detection of Unknown Peak A->B C Forced Degradation Studies B->C D Isolation of Impurity (e.g., Preparative HPLC) B->D E Structural Elucidation (LC-MS, NMR, FT-IR) D->E F Impurity Structure Confirmed E->F

Caption: Workflow for the identification and characterization of unknown impurities.

Experimental Workflow: HPLC Method for Impurity Analysis

The following diagram outlines the general experimental workflow for analyzing impurities in this compound using HPLC.

cluster_1 HPLC Impurity Analysis Workflow A Sample & Standard Preparation B HPLC System Setup & Column Equilibration A->B C Inject Blank, Standard, and Sample Solutions B->C D Data Acquisition C->D E Chromatogram Analysis: Peak Integration & Identification D->E F Quantification of Impurities E->F G Reporting Results F->G

Caption: General experimental workflow for HPLC-based impurity analysis.

References

Improving the precision and accuracy of Tolterodine Tartrate bioanalytical methods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the precision and accuracy of Tolterodine Tartrate bioanalytical methods.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the bioanalysis of this compound in a question-and-answer format.

Sample Preparation Issues

Question: Why is the recovery of Tolterodine from plasma samples consistently low?

Answer: Low recovery can stem from several factors related to the extraction procedure. Consider the following troubleshooting steps:

  • Optimize Extraction Solvent: The choice of solvent in liquid-liquid extraction (LLE) is critical. While various solvents are used, ensure the pH of the aqueous phase is optimized. Tolterodine is a basic compound, so adjusting the plasma sample to a basic pH before extraction can improve partitioning into an organic solvent.

  • Evaluate Extraction Method: If using LLE, ensure vigorous and consistent mixing (e.g., vortexing time) to allow for efficient partitioning. For solid-phase extraction (SPE), ensure the sorbent type is appropriate and that the conditioning, loading, washing, and elution steps are optimized.

  • Check for Emulsion Formation: Emulsions can form during LLE, trapping the analyte and leading to poor recovery. To break emulsions, try centrifugation at a higher speed, adding a small amount of organic solvent or salt, or using a different solvent system.

  • Assess Analyte Stability: Tolterodine may be unstable under certain conditions. Ensure that samples are processed promptly and stored at appropriate temperatures (-80°C is recommended) to prevent degradation.[1]

Question: How can I minimize matrix effects in my assay?

Answer: Matrix effects, caused by co-eluting endogenous components from the biological matrix, can suppress or enhance the ionization of Tolterodine, leading to inaccurate results.[2] Here are strategies to minimize them:

  • Improve Sample Cleanup: More rigorous sample preparation techniques like SPE or LLE are generally better at removing interfering matrix components than protein precipitation.[3]

  • Optimize Chromatography: Adjust the chromatographic conditions to separate Tolterodine from matrix interferences. This can involve trying different columns, mobile phases, or gradient profiles.[2]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Tolterodine-d6) is the most effective way to compensate for matrix effects. Since the SIL-IS co-elutes with the analyte and has nearly identical physicochemical properties, it experiences similar ionization suppression or enhancement, allowing for accurate quantification.

  • Dilute the Sample: If sensitivity allows, diluting the sample with the mobile phase can reduce the concentration of interfering matrix components.

Chromatography Problems

Question: What are the likely causes of poor peak shape (e.g., tailing, fronting, or broad peaks) for Tolterodine?

Answer: Poor peak shape can compromise resolution and integration accuracy. Common causes and solutions include:

  • Column Contamination: Residual matrix components or previously analyzed compounds can accumulate on the column. Flush the column with a strong solvent or, if necessary, replace it.

  • Inappropriate Mobile Phase pH: For basic compounds like Tolterodine, a mobile phase pH that is too close to its pKa can cause peak tailing. Using a mobile phase with a pH well below the pKa (e.g., pH 3.0) can improve peak shape.

  • Sample Solvent Mismatch: Injecting a sample in a solvent significantly stronger than the mobile phase can lead to peak distortion. If possible, dissolve the final extract in the initial mobile phase.

  • Column Degradation: Over time, column performance degrades. This can be accelerated by extreme pH or high temperatures. If other troubleshooting steps fail, the column may need to be replaced.

Question: My retention times are shifting between injections. What should I do?

Answer: Retention time shifts can indicate a problem with the LC system or the method's stability.

  • Ensure System Equilibration: The column must be fully equilibrated with the mobile phase before each injection, especially when using a gradient. Increase the equilibration time if necessary.

  • Check for Leaks: A leak in the LC system can cause pressure fluctuations and lead to inconsistent flow rates and shifting retention times.

  • Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for each run. Evaporation of the organic component can change the solvent strength and affect retention times.

  • Control Column Temperature: Use a column oven to maintain a constant temperature, as fluctuations can significantly impact retention times.

Mass Spectrometry Detection Issues

Question: I am experiencing low sensitivity and a weak signal for Tolterodine. How can I improve it?

Answer: Low sensitivity can prevent the accurate measurement of low-concentration samples.

  • Optimize Ion Source Parameters: The ESI source parameters, including capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature, should be optimized specifically for Tolterodine to ensure efficient ionization.

  • Check MS/MS Transitions: Verify that you are using the optimal precursor and product ions for Tolterodine in MRM mode. A common transition is m/z 326.1 → 147.1.

  • Clean the Mass Spectrometer: Contamination of the ion source and optics can significantly reduce signal intensity. Follow the manufacturer's instructions for cleaning the instrument.

  • Mobile Phase Additives: The use of additives like formic acid or ammonium acetate in the mobile phase can improve the ionization efficiency of Tolterodine in positive ESI mode.

Experimental Protocols & Data

Protocol 1: Liquid-Liquid Extraction of Tolterodine from Human Plasma

This protocol is based on a validated LC-MS/MS method for the determination of Tolterodine in human plasma.

  • Sample Preparation:

    • Pipette 0.5 mL of human plasma into a clean centrifuge tube.

    • Add the internal standard solution.

    • Add 50 µL of 1M NaOH to alkalize the sample.

  • Extraction:

    • Add 3 mL of the extraction solvent (n-hexane: isopropanol, 95:5 v/v).

    • Vortex for 10 minutes to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Evaporation and Reconstitution:

    • Transfer the upper organic layer to a new tube.

    • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Vortex for 1 minute.

  • Analysis:

    • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

Data Tables

Table 1: Summary of LC-MS/MS Method Parameters for Tolterodine Analysis

ParameterCondition 1Condition 2
LC Column ZORBAX XDB-ODS C18 (2.1 x 30 mm, 3.5 µm)Ascentis Express RP amide (50 x 4.6 mm, 2.7 µm)
Mobile Phase Acetonitrile: 10mM Ammonium Acetate (pH 3.0) (55:45 v/v)Acetonitrile: 10mM Ammonium Acetate (80:20 v/v)
Flow Rate 0.3 mL/min0.5 mL/min
Ionization Mode ESI PositiveESI Positive
MRM Transition Not specified326.1 → 147.1
Linear Range 0.05–30.0 ng/mL20.00–5000.00 pg/mL
LLOQ 0.05 ng/mL20.00 pg/mL

Table 2: Validation Summary for a Tolterodine Bioanalytical Method in Rat Plasma

ParameterTolterodine5-hydroxy methyl tolterodine
Intra-day Precision (%CV) 0.62–6.36%1.38–4.22%
Inter-day Precision (%CV) 1.73–4.84%1.62–4.25%
Intra-day Accuracy (% of nominal) 98.75–103.56%98.08–104.67%
Inter-day Accuracy (% of nominal) 99.20–104.40%98.73–103.06%

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (0.5 mL) add_is Add Internal Standard plasma->add_is extract Liquid-Liquid Extraction (n-hexane:isopropanol) add_is->extract centrifuge Centrifuge (4000 rpm) extract->centrifuge evaporate Evaporate Organic Layer centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject Sample (10 µL) reconstitute->inject lc_sep Chromatographic Separation (C18 Column) inject->lc_sep ms_detect MS/MS Detection (ESI+, MRM) lc_sep->ms_detect data Data Acquisition & Processing ms_detect->data

Caption: Workflow for Tolterodine bioanalysis from plasma sample to data acquisition.

G start Low Sensitivity or Poor Recovery? check_recovery Is recovery low? start->check_recovery check_matrix Is matrix effect high? start->check_matrix check_ms Is MS signal weak? start->check_ms optimize_ph Optimize pH of plasma sample before LLE check_recovery->optimize_ph Yes change_solvent Test different extraction solvents optimize_ph->change_solvent check_mixing Ensure consistent and vigorous mixing change_solvent->check_mixing use_sil_is Use Stable Isotope-Labeled Internal Standard check_matrix->use_sil_is Yes improve_cleanup Improve sample cleanup (e.g., use SPE) use_sil_is->improve_cleanup optimize_chrom Optimize chromatography to separate interferences improve_cleanup->optimize_chrom optimize_source Optimize ion source parameters check_ms->optimize_source Yes clean_ms Clean ion source and optics optimize_source->clean_ms check_transitions Verify MRM transitions clean_ms->check_transitions

Caption: Troubleshooting decision tree for low signal intensity in Tolterodine analysis.

G cluster_method Analytical Method cluster_sample Sample Handling cluster_validation Method Validation center_node Precision & Accuracy chromatography Chromatography chromatography->center_node ms_detection MS Detection ms_detection->center_node internal_std Internal Standard internal_std->center_node extraction Sample Extraction extraction->center_node stability Analyte Stability stability->center_node linearity Linearity linearity->center_node qcs QC Samples qcs->center_node

Caption: Key factors influencing the precision and accuracy of bioanalytical methods.

Frequently Asked Questions (FAQs)

Question: What is the active metabolite of Tolterodine and should it be measured?

Answer: The primary active metabolite of Tolterodine is 5-hydroxymethyl tolterodine (5-HMT). For pharmacokinetic and bioequivalence studies, regulatory agencies often recommend measuring both Tolterodine and the 5-HMT metabolite in plasma.

Question: What are the typical stability conditions that need to be evaluated for Tolterodine in a bioanalytical method validation?

Answer: According to regulatory guidelines, stability must be thoroughly assessed. This includes:

  • Freeze-Thaw Stability: The stability of the analyte after multiple freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: The stability of the analyte in the biological matrix at room temperature for a period that mimics sample handling time.

  • Long-Term Stability: The stability of the analyte in the matrix when stored at the intended storage temperature (e.g., -80°C) for the duration of the study.

  • Post-Preparative Stability: The stability of the processed samples (in the autosampler) before injection.

  • Stock Solution Stability: The stability of the stock and working solutions of the analyte and internal standard.

Question: What type of internal standard is best for Tolterodine analysis?

Answer: The ideal internal standard (IS) is a stable isotope-labeled version of the analyte, such as Tolterodine-d6. A SIL-IS has nearly identical chemical properties and chromatographic behavior to the analyte, allowing it to effectively compensate for variability in sample preparation, matrix effects, and instrument response, which is crucial for achieving high precision and accuracy. If a SIL-IS is not available, a structural analog can be used, but it may not compensate for all sources of variability as effectively.

Question: What are the key validation parameters to assess for a Tolterodine bioanalytical method?

Answer: A full validation of a bioanalytical method should be conducted in accordance with guidelines from regulatory bodies like the EMA or FDA. The key parameters to evaluate include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy: The closeness of the determined value to the nominal or known true value.

  • Precision: The closeness of agreement among a series of measurements from the same homogeneous sample.

  • Calibration Curve (Linearity): The response of the instrument in relation to the concentration of the analyte over a specified range.

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The effect of co-eluting matrix components on the analyte's ionization.

  • Stability: The stability of the analyte under various conditions as described previously.

References

Technical Support Center: Tolterodine Tartrate Dosage Adjustment for CYP2D6 Poor Metabolizers in Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting Tolterodine Tartrate dosage for individuals identified as CYP2D6 poor metabolizers during experimental studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We've identified CYP2D6 poor metabolizers in our study cohort. How does this impact the metabolism of this compound?

A1: this compound is extensively metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme into its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[1][2] In individuals who are CYP2D6 poor metabolizers (PMs), this metabolic pathway is significantly impaired.[1][3] Consequently, the parent drug, tolterodine, is metabolized through alternative, less efficient pathways, such as by CYP3A4 to an inactive N-dealkylated metabolite.[4] This leads to substantially higher plasma concentrations and a longer half-life of tolterodine in PMs compared to extensive metabolizers (EMs). Notably, the active metabolite 5-HMT is often undetectable in the serum of poor metabolizers.

Q2: What are the expected pharmacokinetic differences for this compound between CYP2D6 poor and extensive metabolizers?

A2: Significant differences in pharmacokinetic parameters are observed between CYP2D6 poor and extensive metabolizers. The systemic clearance of tolterodine is markedly lower in poor metabolizers, leading to a prolonged elimination half-life. The active metabolite, 5-HMT, which contributes to the therapeutic effect, is not quantifiable in poor metabolizers.

Pharmacokinetic Parameters of Tolterodine in Extensive vs. Poor Metabolizers

ParameterExtensive Metabolizers (EMs)Poor Metabolizers (PMs)Fold Difference (PM vs. EM)Reference
Tolterodine Systemic Clearance 44 ± 13 L/hr9.0 ± 2.1 L/hr~4.9x lower
Tolterodine Elimination Half-Life 2.3 ± 0.6 hoursSignificantly longer (fourfold)~4x longer
5-HMT Terminal Half-Life 2.9 ± 0.4 hoursUndetectable-

Q3: Should we adjust the dosage of this compound for poor metabolizers in our research protocol?

A3: While the pharmacokinetic profile of tolterodine is significantly altered in poor metabolizers, the clinical antimuscarinic effect may not differ substantially. This is because the higher concentrations of the parent drug in poor metabolizers appear to compensate for the absence of the active 5-HMT metabolite. Both tolterodine and 5-HMT are equipotent antimuscarinic agents. For clinical use, a dose adjustment is generally not recommended for poor metabolizers. However, in a research setting, the decision to adjust the dose should be guided by the specific study objectives. If the goal is to achieve comparable exposure to the active moiety (unbound tolterodine + unbound 5-HMT) between metabolizer groups, then no dose adjustment may be necessary. If the aim is to investigate the effects of high tolterodine exposure in the absence of 5-HMT, then maintaining the same dose is appropriate. If the primary concern is potential concentration-dependent adverse effects of the parent compound, a dose reduction could be considered. For drugs where CYP2D6 metabolism is critical, dose reductions of 25-50% have been recommended for intermediate and poor metabolizers in other therapeutic areas.

Q4: How can we identify CYP2D6 poor metabolizers in our study population?

A4: Identifying CYP2D6 poor metabolizers is achieved through genotyping. This involves analyzing the genetic makeup of the CYP2D6 gene to detect specific variants or alleles that result in a non-functional or decreased-function enzyme. Individuals are typically classified into phenotypes such as poor, intermediate, normal (extensive), and ultrarapid metabolizers based on their diplotype, which is the combination of alleles on both chromosomes. An activity score is often calculated, with a score of 0 indicating a poor metabolizer phenotype.

Experimental Protocols

Protocol 1: CYP2D6 Genotyping

This protocol outlines a general workflow for identifying CYP2D6 metabolizer status.

  • Sample Collection: Collect a biological sample from study participants (e.g., peripheral blood, saliva).

  • DNA Extraction: Isolate genomic DNA from the collected samples using a validated extraction kit.

  • Genotyping Analysis: Perform targeted genotyping to identify key CYP2D6 alleles. Common methods include:

    • TaqMan Allelic Discrimination Assays: Utilizes polymerase chain reaction (PCR) to detect single nucleotide variants.

    • Gene Copy Number Variation (CNV) Assays: To detect gene deletions (e.g., *5 allele) and duplications.

    • DNA Microarrays or Next-Generation Sequencing: For more comprehensive analysis of multiple variants.

  • Allele & Diplotype Assignment: Assign star (*) alleles based on the detected genetic variants. The combination of two alleles determines the diplotype.

  • Phenotype Prediction: Translate the diplotype into a predicted phenotype (poor, intermediate, normal, or ultrarapid metabolizer) using established activity scores.

Protocol 2: Pharmacokinetic Analysis of Tolterodine and 5-HMT

This protocol provides a framework for assessing the pharmacokinetic profile of tolterodine and its active metabolite.

  • Study Design: Administer a single oral dose of this compound to participants. A crossover study design can also be employed.

  • Blood Sampling: Collect serial blood samples at predetermined time points post-dose (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).

  • Plasma Separation: Centrifuge the blood samples to separate plasma and store frozen until analysis.

  • Bioanalysis: Quantify the concentrations of tolterodine and 5-HMT in plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Parameter Calculation: Use non-compartmental analysis to determine key pharmacokinetic parameters including:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t½)

    • Systemic clearance (CL/F)

Visualizations

Tolterodine_Metabolism Metabolic Pathway of this compound cluster_EM Extensive Metabolizers cluster_PM Poor Metabolizers Tolterodine Tolterodine Metabolite_5HMT 5-Hydroxymethyl Tolterodine (5-HMT) (Active Metabolite) Tolterodine->Metabolite_5HMT CYP2D6 (Major Pathway) Metabolite_NDA N-dealkylated Tolterodine (Inactive Metabolite) Tolterodine->Metabolite_NDA CYP3A4 (Alternative Pathway) Excretion Excretion Metabolite_5HMT->Excretion Metabolite_NDA->Excretion

Caption: Metabolic pathways of Tolterodine in different CYP2D6 metabolizer phenotypes.

Experimental_Workflow Experimental Workflow for Dosage Adjustment Consideration Start Recruit Study Population Genotyping Perform CYP2D6 Genotyping Start->Genotyping Phenotype Assign Metabolizer Phenotype Genotyping->Phenotype EM_Group Extensive Metabolizers Phenotype->EM_Group Normal/Extensive PM_Group Poor Metabolizers Phenotype->PM_Group Poor Dosing Administer this compound EM_Group->Dosing PM_Group->Dosing PK_Analysis Conduct Pharmacokinetic Analysis Dosing->PK_Analysis Data_Analysis Analyze and Compare Data PK_Analysis->Data_Analysis

Caption: Workflow for studying Tolterodine pharmacokinetics in different metabolizer groups.

Logical_Relationship Genotype-Phenotype-Drug Level Relationship Genotype CYP2D6 Genotype (e.g., 4/4) Phenotype CYP2D6 Phenotype (Poor Metabolizer) Genotype->Phenotype determines Enzyme_Activity Enzyme Activity (Absent/Reduced) Phenotype->Enzyme_Activity results in Tolterodine_Levels Tolterodine Plasma Levels (Increased) Enzyme_Activity->Tolterodine_Levels leads to Metabolite_Levels 5-HMT Plasma Levels (Undetectable) Enzyme_Activity->Metabolite_Levels leads to

Caption: Relationship between CYP2D6 genotype, phenotype, and Tolterodine plasma levels.

References

Technical Support Center: Optimizing Drug Loading in Novel Tolterodine Tartrate Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the encapsulation of Tolterodine Tartrate in novel drug delivery systems.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process of drug loading.

Issue 1: Low Drug Loading/Encapsulation Efficiency of this compound

Question: We are observing significantly lower than expected drug loading or encapsulation efficiency (EE) of this compound in our nanoparticle system. What are the potential causes and how can we improve it?

Answer:

Low drug loading is a common challenge. The underlying causes often relate to the physicochemical properties of this compound and its interaction with the delivery system. Here are the primary factors and potential solutions:

  • Drug Solubility and Partitioning: this compound's solubility in the solvents used during formulation is critical. In emulsion-based methods, the drug must preferentially partition into the dispersed phase (the forming nanoparticles) rather than remaining in the continuous phase.

    • Solution:

      • Solvent System Optimization: For polymeric nanoparticles like PLGA, ensure the organic solvent fully dissolves both the polymer and the drug. If the drug has poor solubility in the primary solvent, consider using a co-solvent system.

      • pH Adjustment: this compound is a weak base with a pKa of 9.6.[1] The pH of the aqueous phase can influence its ionization state and, consequently, its partitioning. Adjusting the pH of the external phase away from the drug's pKa may reduce its aqueous solubility and encourage encapsulation.

      • Use of Additives: Incorporating fatty acids like stearic or palmitic acid has been shown to significantly increase the entrapment efficiency of tolterodine in PLGA microspheres.[2]

  • Formulation Parameters: The ratio of drug to carrier material and the concentration of the components can significantly impact loading efficiency.

    • Solution:

      • Optimize Drug-to-Polymer/Lipid Ratio: Systematically vary the initial drug-to-carrier ratio. An excessively high drug concentration can lead to drug precipitation or the formation of drug crystals instead of being encapsulated.[3]

      • Vary Polymer/Lipid Concentration: Increasing the polymer concentration can lead to a higher encapsulation efficiency. For instance, in PLGA microspheres, increasing the polymer concentration from 180 to 230 mg/ml improved EE from 62.55% to 79.10%.[2]

  • Process Parameters: The fabrication method and its parameters play a crucial role.

    • Solution:

      • Homogenization/Sonication Energy: In emulsion-based methods, the energy input during emulsification affects droplet size and drug distribution. Optimize the speed and duration of homogenization or sonication.

      • Solvent Evaporation Rate: A rapid evaporation of the organic solvent can sometimes lead to drug precipitation on the nanoparticle surface. A slower, more controlled evaporation process may improve encapsulation.

Issue 2: High Initial Burst Release of this compound

Question: Our formulation shows a very high initial burst release of this compound. How can we achieve a more sustained release profile?

Answer:

A high initial burst release is typically due to the drug being adsorbed onto the surface of the nanoparticles rather than being encapsulated within the core.

  • Surface-Adsorbed Drug:

    • Solution:

      • Washing Steps: Implement thorough washing steps after nanoparticle fabrication to remove any unencapsulated or surface-adsorbed drug. This can be done by centrifugation and resuspension of the nanoparticle pellet in a fresh medium.

      • Coating: Applying a coating to the nanoparticles can help to control the initial burst release.

  • Formulation Composition:

    • Solution:

      • Polymer Properties: For PLGA nanoparticles, the polymer's molecular weight and the lactic acid to glycolic acid ratio can influence the drug release profile.[4] A higher molecular weight and a higher lactic acid content generally lead to a slower degradation rate and thus a more sustained release.

      • Lipid Composition: In liposomal formulations, the choice of lipids and the inclusion of cholesterol can affect membrane fluidity and drug retention. A higher phase transition temperature of the lipids can lead to a more rigid bilayer and slower drug release.

Frequently Asked Questions (FAQs)

Q1: What are the most common novel delivery systems studied for this compound?

A1: Several novel drug delivery systems have been investigated to improve the therapeutic efficacy and reduce the side effects of this compound. These include:

  • Polymeric Microspheres/Nanoparticles: Primarily using biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) to achieve sustained release.

  • Liposomes and Elastic Liposomes: Lipid-based vesicles that can encapsulate both hydrophilic and lipophilic drugs. Cationic elastic liposomes have been explored for enhanced transdermal delivery.

  • Proniosomal Gels: Surfactant and lipid-based formulations that form niosomes upon hydration, suitable for transdermal application.

  • Nanocubosomes: Liquid crystalline nanoparticles that can offer high drug loading and sustained release for oral delivery.

Q2: How is the drug loading and encapsulation efficiency of this compound determined?

A2: The determination of drug loading and encapsulation efficiency involves separating the encapsulated drug from the free drug and then quantifying the amount of encapsulated drug.

  • Separation of Free Drug: This is typically achieved by centrifuging the nanoparticle dispersion. The nanoparticles form a pellet, and the supernatant contains the unencapsulated drug.

  • Quantification of Encapsulated Drug:

    • Indirect Method: The amount of free drug in the supernatant is quantified using an analytical technique like High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry. The encapsulated amount is then calculated by subtracting the free drug amount from the total initial drug amount.

    • Direct Method: The nanoparticle pellet is lysed using a suitable solvent to release the encapsulated drug. The amount of drug in the resulting solution is then quantified.

The formulas used are:

  • Encapsulation Efficiency (%EE) = (Total Drug - Free Drug) / Total Drug * 100

  • Drug Loading (%DL) = (Weight of Drug in Nanoparticles) / (Total Weight of Nanoparticles) * 100

Q3: Which analytical methods are suitable for quantifying this compound?

A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly reported methods for the accurate and sensitive quantification of this compound. Key parameters for setting up an HPLC method include:

  • Column: A reversed-phase C18 column is frequently used.

  • Mobile Phase: A mixture of a buffer solution (e.g., ammonium dihydrogen orthophosphate) and an organic solvent like methanol or acetonitrile is common.

  • Detection: UV detection at a wavelength of 220 nm is typically employed.

Q4: What are the key factors to consider when choosing a delivery system for this compound?

A4: The choice of delivery system depends on the desired route of administration and the therapeutic goal.

  • Oral Delivery: For improving oral bioavailability and achieving sustained release, nanocubosomes and extended-release pellets are suitable options.

  • Transdermal Delivery: To bypass hepatic first-pass metabolism and reduce systemic side effects, proniosomal gels and cationic elastic liposomes are promising for transdermal application.

  • Parenteral Delivery: For long-acting injectable formulations, PLGA microspheres can provide sustained release over several days.

Quantitative Data on Drug Loading

The following tables summarize the reported encapsulation/entrapment efficiency of this compound in various novel delivery systems.

Delivery SystemCarrier MaterialsEncapsulation/Entrapment Efficiency (%)Reference
PLGA MicrospheresPoly(d,l-lactide-co-glycolide)62.55 - 79.10
Proniosomal GelsSpans, Cholesterol, Soy Lecithin44.87 - 91.68
NanocubosomesGlyceryl Monooleate, Poloxamer-188, PVA~85.3
Cationic Elastic LiposomesPhosphatidylcholine, Tween-80, Stearylamine~87.6

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Microspheres by Oil-in-Water (o/w) Emulsion-Solvent Evaporation

This protocol is based on the methodology described for preparing PLGA microspheres.

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in a suitable organic solvent (e.g., dichloromethane).

  • Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer, such as polyvinyl alcohol (PVA), to prevent particle aggregation.

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid microspheres.

  • Washing and Collection: Collect the microspheres by centrifugation, wash them multiple times with deionized water to remove the stabilizer and unencapsulated drug, and then freeze-dry the final product.

Protocol 2: Quantification of this compound by HPLC

This protocol is a generalized procedure based on common HPLC methods for this compound.

  • Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase and then prepare a series of standard solutions of known concentrations by serial dilution.

  • Sample Preparation:

    • To determine encapsulation efficiency, centrifuge the nanoparticle suspension and collect the supernatant.

    • To determine drug loading, dissolve a known weight of the lyophilized nanoparticles in a suitable solvent to release the drug.

  • HPLC Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solutions.

    • The chromatographic conditions typically involve a C18 column, a mobile phase of buffer and methanol/acetonitrile, and UV detection at 220 nm.

  • Calculation: Determine the concentration of this compound in the samples by referring to the calibration curve.

Visualizations

experimental_workflow cluster_prep Nanoparticle Preparation cluster_analysis Analysis start 1. Prepare Organic Phase (Drug + Polymer/Lipid) emulsify 2. Emulsification in Aqueous Phase (with Stabilizer) start->emulsify evap 3. Solvent Evaporation/ Hydration emulsify->evap wash 4. Washing & Collection (Centrifugation) evap->wash end_prep Lyophilized Nanoparticles wash->end_prep quantify_supernatant Quantify Free Drug in Supernatant (HPLC) wash->quantify_supernatant quantify_pellet Dissolve Nanoparticles & Quantify Loaded Drug (HPLC) end_prep->quantify_pellet calc_ee Calculate %EE quantify_supernatant->calc_ee calc_dl Calculate %DL quantify_pellet->calc_dl

Caption: Workflow for Nanoparticle Preparation and Drug Loading Analysis.

troubleshooting_low_loading problem Low Drug Loading / EE cause1 Poor Drug Partitioning problem->cause1 cause2 Suboptimal Formulation problem->cause2 cause3 Inefficient Process problem->cause3 solution1a Optimize Solvent System cause1->solution1a solution1b Adjust Aqueous Phase pH cause1->solution1b solution2a Vary Drug-to-Carrier Ratio cause2->solution2a solution2b Adjust Carrier Concentration cause2->solution2b solution3a Optimize Homogenization cause3->solution3a solution3b Control Evaporation Rate cause3->solution3b

Caption: Troubleshooting Logic for Low Drug Loading of this compound.

References

Validation & Comparative

A Comparative Guide to Validated HPLC Methods for the Analysis of Tolterodine Tartrate Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of Tolterodine Tartrate in bulk and pharmaceutical dosage forms. The validation of these methods has been carried out in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring their suitability for routine quality control and stability testing.[1][2][3]

Comparative Analysis of Chromatographic Conditions

The selection of an appropriate HPLC method is contingent on various factors, including the desired retention time, resolution, and sensitivity. Below is a comparative summary of chromatographic conditions employed in different validated methods for this compound analysis.

Parameter Method 1 Method 2 Method 3 Method 4 Method 5
Column Thermo C18 (250 x 4.6 mm, 5 µm)[1][3]C18 (150 × 4.6 mm, 5µm)C18 (250 mm × 4.6 mm, 5 μm)Hypersil BDS C18Hypersil C18 (250x4.6mm I.D., 5 μm)
Mobile Phase Acetonitrile:Water (70:30 v/v), pH 3.0Methanol:Phosphate Buffer (pH 7) (40:60 v/v)Propylene glycol:Water (pH 4.5):Methanol (50:40:10 v/v/v)Potassium Phosphate (pH 4.5) and Acetonitrile (Gradient)Acetonitrile:10 mM Ammonium acetate (80:20 v/v)
Flow Rate 1.0 mL/minNot Specified1.0 mL/minNot Specified1.0 mL/min
Detection Wavelength 220 nm220 nm282 nm205 nm283 nm
Retention Time 7.1 ± 0.1 min5.8 min5.793 min3.5 min5.50 min

Performance Comparison based on ICH Validation Parameters

The following tables summarize the validation parameters for the compared HPLC methods, demonstrating their reliability for the quantification of this compound.

Linearity, Accuracy, and Precision
Parameter Method 1 Method 2 Method 3 Method 4 Method 5
Linearity Range (µg/mL) 5-2550% to 150% w/v10-5010.0 – 60.020-100
Correlation Coefficient (r²) 0.99> 0.9990.9993Not Specified0.9998
Accuracy (% Recovery) Close to 100%98.9–101.6%99.80% to 100.86%Not Specified99.39% (mean)
Precision (%RSD) < 2%Not Specified< 2% (Intra-day & Inter-day)0.1% (System Precision)< 2% (Intra-day & Inter-day)
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Parameter Method 1 Method 5
LOD (µg/mL) 1.520.0457
LOQ (µg/mL) 4.630.1384

Experimental Protocols

Detailed methodologies for the key validation experiments are outlined below, based on the principles of the ICH Q2(R1) guideline.

Standard and Sample Preparation
  • Standard Stock Solution: An accurately weighed quantity of this compound reference standard is dissolved in a suitable solvent (e.g., mobile phase or a mixture of organic solvent and water) to obtain a known concentration.

  • Sample Solution (from Tablets): A number of tablets are weighed to determine the average weight, and then finely powdered. An amount of powder equivalent to a specific dose of this compound is weighed and transferred to a volumetric flask. The powder is dissolved in the same solvent as the standard, sonicated to ensure complete dissolution, and diluted to a final known concentration.

Validation Parameters
  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components is determined by analyzing placebo samples and stressed samples. Peak purity analysis is often employed to confirm that the analyte peak is free from co-eluting impurities.

  • Linearity: A series of at least five concentrations of the analyte are prepared from the stock solution and injected into the HPLC system. A calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated.

  • Accuracy: The accuracy is determined by the recovery method. A known amount of the standard drug is added to a pre-analyzed sample solution (spiking) at different concentration levels (typically 80%, 100%, and 120% of the target concentration). The percentage recovery of the added analyte is then calculated.

  • Precision:

    • Repeatability (Intra-day precision): Multiple injections (e.g., six) of the same sample solution are performed on the same day under the same operating conditions.

    • Intermediate Precision (Inter-day precision): The analysis is repeated on different days, by different analysts, or with different equipment to assess the reproducibility of the method. The precision is expressed as the relative standard deviation (%RSD) of the results.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The robustness of the method is evaluated by intentionally varying chromatographic parameters such as the mobile phase composition, pH, flow rate, and column temperature and observing the effect on the results.

  • Stability-Indicating Nature (Forced Degradation): To establish the stability-indicating capability of the method, forced degradation studies are conducted. This compound is subjected to stress conditions such as acid and alkaline hydrolysis, oxidation, thermal, and photolytic stress. The degradation products are then analyzed to ensure they are well-resolved from the parent drug peak. For instance, under acid hydrolysis, a recovery of 72.12% was observed, while oxidative conditions resulted in a recovery of about 82.03%.

Visualizing the HPLC Method Validation Workflow

The following diagram illustrates the logical flow of the HPLC method validation process as per ICH guidelines.

HPLC_Validation_Workflow start Start: Method Development protocol Develop Validation Protocol (Define Parameters & Acceptance Criteria) start->protocol system_suitability System Suitability Testing protocol->system_suitability specificity Specificity (Placebo, Forced Degradation) linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Prepare Validation Report robustness->validation_report system_suitability->specificity end Method Validated validation_report->end

References

Head-to-head comparison of Tolterodine and Fesoterodine in vitro

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antimuscarinic agents for the treatment of overactive bladder (OAB), both tolterodine and fesoterodine are prominent therapeutic options. While their clinical applications are similar, a detailed examination of their in vitro pharmacological profiles reveals key distinctions and underlying similarities that are crucial for researchers and drug development professionals. This guide provides an objective, data-driven comparison of their in vitro characteristics, focusing on their interaction with muscarinic receptors and their functional effects on bladder tissue.

A pivotal aspect of this comparison is the metabolic relationship between the two drugs. Fesoterodine is a prodrug, meaning it is pharmacologically inactive until it is rapidly and extensively hydrolyzed by non-specific esterases in the body to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[1][2] Tolterodine, on the other hand, is an active compound that is metabolized by the cytochrome P450 enzyme CYP2D6 to the very same active metabolite, 5-HMT.[3][4] Consequently, the primary active moiety for both drugs is 5-HMT, making its in vitro characteristics a central point of comparison.

Metabolic Conversion to the Active Moiety: 5-HMT

The metabolic activation pathways for both fesoterodine and tolterodine converge on the formation of 5-hydroxymethyl tolterodine (5-HMT). This common active metabolite is responsible for the antimuscarinic effects of both drugs. The diagram below illustrates this convergent metabolic pathway.

Fesoterodine Fesoterodine Esterases Ubiquitous Nonspecific Esterases Fesoterodine->Esterases Tolterodine Tolterodine CYP2D6 CYP2D6 Tolterodine->CYP2D6 5-HMT 5-Hydroxymethyl Tolterodine (5-HMT) (Active Metabolite) Esterases->5-HMT Hydrolysis CYP2D6->5-HMT Metabolism

Metabolic pathways of Fesoterodine and Tolterodine to their active metabolite, 5-HMT.

Muscarinic Receptor Binding Affinities

The primary mechanism of action for these drugs is the competitive antagonism of muscarinic acetylcholine receptors. The binding affinity of the active metabolite, 5-HMT, for the five human muscarinic receptor subtypes (M1-M5) is a critical determinant of its pharmacological profile. Both tolterodine and 5-HMT are considered non-selective muscarinic antagonists.[5]

CompoundM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)
5-Hydroxymethyl Tolterodine (5-HMT)2.32.02.52.82.9
Data sourced from studies on human receptors expressed in CHO cells.

Functional Potency in Bladder Contraction

Beyond receptor binding, the functional consequence of this antagonism is paramount. In vitro studies using isolated guinea pig bladder tissue demonstrate the potency of both tolterodine and its active metabolite, 5-HMT, in inhibiting carbachol-induced contractions.

CompoundIC50 (nM) for inhibition of carbachol-induced guinea pig bladder contraction
Tolterodine14
5-Hydroxymethyl Tolterodine (5-HMT)5.7
IC50 values represent the concentration of the compound required to inhibit 50% of the maximal contraction induced by carbachol.

In Vitro Bladder Selectivity

A desirable characteristic for OAB treatments is selectivity for the urinary bladder over other tissues, such as salivary glands, to minimize side effects like dry mouth. In vitro competitive inhibition binding assays on human tissue homogenates reveal the relative binding affinities for muscarinic receptors in the bladder versus the parotid gland.

CompoundBladder Detrusor Ki (nM)Bladder Mucosa Ki (nM)Parotid Gland Ki (nM)Parotid/Detrusor RatioParotid/Mucosa Ratio
Fesoterodine---20.57.3
5-HMT---10.62.3
Tolterodine---3.11.6
A higher ratio indicates greater selectivity for the bladder tissue over the parotid gland.

Experimental Workflow: Radioligand Binding Assay

The determination of binding affinities (Ki values) is typically achieved through competitive radioligand binding assays. The following diagram outlines the general workflow for such an experiment.

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., CHO cells expressing muscarinic receptors) Incubate Incubate Membrane Prep, Radioligand, and Test Compound Membrane_Prep->Incubate Radioligand Radioligand (e.g., [3H]NMS) Radioligand->Incubate Test_Compound Test Compound (Tolterodine, 5-HMT) Serial Dilutions Test_Compound->Incubate Filtration Rapid Filtration (Separates bound from free radioligand) Incubate->Filtration Scintillation Liquid Scintillation Counting (Measures radioactivity) Filtration->Scintillation Analysis Calculate IC50 and Ki values Scintillation->Analysis

Workflow for a competitive radioligand binding assay.

Detailed Methodologies

1. Muscarinic Receptor Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of a test compound for specific muscarinic receptor subtypes.

  • Materials:

    • Cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells).

    • A radiolabeled ligand with high affinity for muscarinic receptors (e.g., [N-methyl-³H]scopolamine methyl chloride, [³H]NMS).

    • Test compounds (Tolterodine, 5-HMT) at various concentrations.

    • Assay buffer (e.g., phosphate-buffered saline).

    • Glass fiber filters.

    • Liquid scintillation cocktail and a scintillation counter.

  • Protocol:

    • A constant concentration of the radioligand and cell membranes are incubated with varying concentrations of the unlabeled test compound.

    • The incubation is carried out for a sufficient time to reach equilibrium (e.g., 2 hours at 20°C).

    • The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

2. In Vitro Bladder Smooth Muscle Strip Contractility Assay

  • Objective: To measure the functional potency (IC50) of a test compound in inhibiting agonist-induced bladder muscle contraction.

  • Materials:

    • Urinary bladder tissue from an appropriate animal model (e.g., guinea pig).

    • Krebs solution (a physiological salt solution), aerated with 95% O2 / 5% CO2.

    • A muscarinic agonist to induce contraction (e.g., carbachol).

    • Test compounds (Tolterodine, 5-HMT) at various concentrations.

    • An organ bath system with isometric tension transducers.

  • Protocol:

    • The urinary bladder is excised and placed in cold Krebs solution.

    • The bladder is cut into strips of smooth muscle.

    • The muscle strips are mounted in organ baths containing warm, aerated Krebs solution and attached to isometric tension transducers to record contractile force.

    • The strips are allowed to equilibrate under a resting tension.

    • A cumulative concentration-response curve to the agonist (e.g., carbachol) is generated to establish a maximal contraction.

    • After washing and re-equilibration, the tissue is pre-incubated with a specific concentration of the test compound (antagonist).

    • The agonist concentration-response curve is repeated in the presence of the antagonist.

    • This process is repeated with several concentrations of the antagonist to determine the concentration that causes a 50% inhibition of the maximal agonist-induced contraction (IC50).

Conclusion

The in vitro pharmacological profiles of tolterodine and fesoterodine are intrinsically linked through their common active metabolite, 5-HMT. This metabolite is a potent, non-selective antagonist of all five muscarinic receptor subtypes. Functionally, both tolterodine and 5-HMT effectively inhibit agonist-induced bladder contractions in vitro, with 5-HMT demonstrating greater potency. Notably, in vitro studies on human tissues suggest that fesoterodine and its active metabolite 5-HMT exhibit a higher degree of binding selectivity for bladder tissue over parotid gland tissue compared to tolterodine, which may have implications for the clinical side-effect profile. These in vitro data provide a fundamental basis for understanding the mechanisms of action and selectivity of these two important treatments for overactive bladder.

References

A Comparative Guide to Analytical Methods for Tolterodine Tartrate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of various analytical methods for the quantitative determination of Tolterodine Tartrate in pharmaceutical formulations. The performance of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry are objectively compared, with supporting data from validated studies. This document is intended to assist researchers and quality control professionals in selecting the most appropriate analytical technique for their specific needs, considering factors such as sensitivity, speed, and application.

Comparative Analysis of Key Performance Metrics

The selection of an analytical method is a critical decision in drug development and quality control, directly impacting the reliability of results. The following table summarizes the key performance indicators of four commonly employed analytical techniques for this compound analysis, providing a clear basis for comparison.

ParameterHPLC Method 1[1][2]HPLC Method 2[3]UPLC Method[4]HPTLC Method[5]UV-Vis Spectrophotometry Method
Linearity Range 200.60-601.80 µg/mL5-25 µg/mLNot explicitly stated, but validated480-1920 ng/band2-20 µg/mL (Method A), Not specified (Method B)
Correlation Coefficient (r²) 0.990.99Not explicitly stated, but validated0.999Not specified
Accuracy (% Recovery) 100.54-101.87%72.12% (acid hydrolysis), 82.03% (oxidative)Excellent recoveries reportedNot explicitly stated, but validatedNot specified
Precision (%RSD) 0.35% (drug content)Not explicitly stated, but validated< 1% (Intra-day and Inter-day)Not explicitly stated, but validatedNot specified
Limit of Detection (LOD) Not specifiedNot specifiedNot specified22.44 ng/bandNot specified
Limit of Quantification (LOQ) Not specifiedNot specifiedNot specified74.85 ng/bandNot specified
Run Time 6.49 min (retention time)7.1 min (retention time)6 minNot specifiedNot applicable
Detection Wavelength 220 nm220 nm220 nm220 nm660 nm (Method A), 610 nm (Method B)

Experimental Protocols: A Detailed Overview

Reproducibility is a cornerstone of analytical science. The following sections provide detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and adapt these techniques.

High-Performance Liquid Chromatography (HPLC) - Method 1

This stability-indicating HPLC method is designed for the analysis of this compound in pharmaceutical dosage forms.

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

  • Column: Reversed-phase C18 column (250 × 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of buffer solution (2.88 g of ammonium dihydrogen orthophosphate in 1 L of water) and methanol in a 40:60 ratio. 5 mL/L of triethylamine is added, and the pH is adjusted to 7.0 ± 0.1 with orthophosphoric acid.

  • Flow Rate: 1.5 mL/min.

  • Detection: UV detection at 220 nm.

  • Sample Preparation: Twenty tablets are weighed and finely powdered. A quantity of powder equivalent to 20 mg of this compound is weighed into a 50 mL volumetric flask, 30 mL of mobile phase is added, and the mixture is sonicated for 20 minutes. The volume is then made up with the mobile phase. The solution is centrifuged at 2500 rpm for 10 minutes, and the supernatant is used for analysis.

High-Performance Liquid Chromatography (HPLC) - Method 2

This method also utilizes HPLC for the determination and stability validation of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Thermo C18 column (250 x 4.6 mm, 5 μm).

  • Mobile Phase: A mixture of 70% acetonitrile and 30% water, with the pH adjusted to 3.0 using ammonia and formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 220 nm.

Ultra-Performance Liquid Chromatography (UPLC)

This rapid and sensitive stability-indicating UPLC method is suitable for the assay of this compound in pharmaceutical dosage forms, as well as in human plasma and urine samples.

  • Instrumentation: Waters Acquity UPLC system with a PDA Detector.

  • Column: Acquity BEH C18 column (100 mm × 2.1 mm, 1.7μm).

  • Mobile Phase: A linear gradient program using trifluoroacetic acid and acetonitrile.

  • Detection: UV detection at 220 nm.

  • Sample Preparation (Tablets): The active pharmaceutical ingredient is extracted from the tablet dosage form using a mixture of acetonitrile and water.

High-Performance Thin-Layer Chromatography (HPTLC)

This HPTLC method is designed for the simultaneous estimation of this compound and Tamsulosin HCl in a combination capsule formulation.

  • Instrumentation: HPTLC system with a densitometric scanner.

  • Stationary Phase: Silica gel 60F254 aluminum-backed TLC plates (20 x 10 cm).

  • Mobile Phase: Methanol: ethyl acetate: triethylamine in the ratio of 5:5:0.3 (v/v/v).

  • Chamber Saturation: 30 minutes prior to plate development.

  • Application: 3 μl injection volume with a 6 mm band.

  • Detection: Densitometric scanning at 220 nm.

UV-Visible Spectrophotometry

This indirect spectrophotometric method provides a simpler and more cost-effective alternative to chromatographic techniques for the determination of this compound.

  • Instrumentation: Double-beam UV-VIS spectrophotometer.

  • Method A:

    • Pipette different volumes of standard this compound solutions into 10 mL volumetric flasks.

    • Add 0.5 mL of Ce(IV) solution, shake, and let it stand for 5 minutes.

    • Add 1.0 mL of methylene blue solution.

    • Dilute to 10.0 mL with distilled water.

    • Measure the absorbance at 660 nm after 10 minutes.

  • Method B:

    • Follow the same initial steps as Method A.

    • Add 2 mL of N-bromosuccinimide and 0.5 mL of indigo carmine dye solutions.

    • Measure the absorbance of the final solutions at 610 nm.

  • Sample Preparation (Tablets/Capsules): An amount of finely ground tablets or capsules equivalent to 2.0 mg of this compound is accurately weighed, dissolved in distilled water, and transferred to a 100-mL volumetric flask. The flask is sonicated for about 20 minutes, and the volume is made up to the mark.

Visualizing the Cross-Validation Workflow

To effectively compare and validate different analytical methods, a structured workflow is essential. The following diagram illustrates the logical steps involved in the cross-validation process, from method selection to comparative data analysis.

CrossValidationWorkflow cluster_methods Analytical Method Selection cluster_validation Method Validation (ICH Guidelines) cluster_data Data Acquisition & Analysis cluster_output Output HPLC HPLC Linearity Linearity & Range HPLC->Linearity UPLC UPLC Accuracy Accuracy UPLC->Accuracy HPTLC HPTLC Precision Precision HPTLC->Precision UV_Vis UV-Vis Specificity Specificity UV_Vis->Specificity Data_Collection Experimental Data Collection Linearity->Data_Collection Accuracy->Data_Collection Precision->Data_Collection Specificity->Data_Collection LOD_LOQ LOD & LOQ LOD_LOQ->Data_Collection Comparative_Analysis Comparative Statistical Analysis Data_Collection->Comparative_Analysis Comparison_Guide Publish Comparison Guide Comparative_Analysis->Comparison_Guide

Caption: Workflow for cross-validation of analytical methods.

References

Tolterodine's Tissue Selectivity: A Comparative Analysis of its Effects on the Urinary Bladder and Salivary Glands

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Tolterodine, a competitive muscarinic receptor antagonist, is a cornerstone in the management of overactive bladder (OAB), a condition characterized by urinary urgency, frequency, and urge incontinence. A key attribute contributing to its clinical utility is its functional selectivity for the urinary bladder over the salivary glands. This selectivity profile translates into a favorable therapeutic window, maximizing efficacy in treating OAB symptoms while minimizing the common anticholinergic side effect of dry mouth. This guide provides a detailed comparison of Tolterodine's effects on these two tissues, supported by experimental data, to elucidate the pharmacological basis of its clinical performance for researchers, scientists, and drug development professionals.

Mechanism of Action: A Shared Pathway with Divergent Outcomes

Tolterodine exerts its effects by competitively blocking muscarinic receptors, primarily the M2 and M3 subtypes, which are abundant in both the detrusor muscle of the bladder and the salivary glands.[1] In the bladder, acetylcholine release from parasympathetic nerves activates M3 receptors on smooth muscle cells, initiating a signaling cascade through the Gq protein, phospholipase C (PLC), and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium, resulting in detrusor muscle contraction. By antagonizing these receptors, Tolterodine effectively reduces involuntary bladder contractions, thereby increasing bladder capacity and reducing the symptoms of OAB.[2][3]

Similarly, in the salivary glands, M3 receptor activation is the primary driver of saliva secretion. Tolterodine's antagonism of these receptors logically leads to a reduction in saliva production, manifesting as dry mouth. However, the in vivo functional selectivity of Tolterodine for the bladder suggests a more complex interplay of factors beyond simple receptor affinity.[2][4]

Quantitative Comparison of Tolterodine's Activity

The following tables summarize the key quantitative data from various preclinical and clinical studies, highlighting the differential effects of Tolterodine on the bladder and salivary glands.

Table 1: Muscarinic Receptor Binding Affinity (Ki) of Tolterodine

Tissue/Receptor SourceKi (nM)Reference(s)
Human Urinary Bladder3.3
Guinea Pig Urinary Bladder2.7
Guinea Pig Parotid Gland4.8

Lower Ki values indicate higher binding affinity.

Table 2: Functional Inhibition Constants (KB) of Tolterodine

Tissue/AssayKB (nM)Reference(s)
Human Isolated Bladder Strips (Carbachol-induced contraction)4.0
Guinea Pig Isolated Bladder Strips (Carbachol-induced contraction)3.0

KB represents the concentration of antagonist that requires a doubling of the agonist concentration to produce the same response.

Table 3: Clinical Incidence of Dry Mouth (Tolterodine vs. Placebo)

Study Drug (Dosage)Incidence of Dry Mouth (%)Placebo Incidence (%)Reference(s)
Tolterodine IR (2 mg b.i.d.)9-482-10
Tolterodine ER (4 mg q.d.)21.6-238

IR: Immediate Release; ER: Extended Release; b.i.d.: twice daily; q.d.: once daily.

Visualizing the Cellular Mechanisms and Experimental Evaluation

To further clarify the underlying processes, the following diagrams illustrate the signaling pathway affected by Tolterodine and a typical workflow for assessing its tissue selectivity.

cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates Tolterodine Tolterodine Tolterodine->M3R Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Ca2+ Store (SR/ER) IP3->Ca_Store Opens Channels Contraction Smooth Muscle Contraction (Bladder) Saliva Secretion (Salivary Gland) DAG->Contraction Contributes to Ca_ion ↑ [Ca2+] i Ca_Store->Ca_ion Releases Ca2+ Ca_ion->Contraction Initiates

Caption: Muscarinic Receptor Signaling Pathway and Point of Tolterodine Inhibition.

cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Data Analysis & Interpretation ReceptorBinding Radioligand Binding Assays (Determine Ki) SelectivityIndex Calculate Selectivity Index (e.g., Salivary/Bladder IC50 ratio) ReceptorBinding->SelectivityIndex OrganBath Isolated Tissue Assays (e.g., Bladder Strips) (Determine KB) OrganBath->SelectivityIndex AnimalModels Animal Models (e.g., Cystometry in Cats/Rats) (Measure Bladder Pressure vs. Salivation) AnimalModels->SelectivityIndex EfficacySafety Assess Therapeutic Efficacy (e.g., Micturition Frequency) vs. Adverse Events (e.g., Dry Mouth) AnimalModels->EfficacySafety ClinicalTrials Human Clinical Trials (Phase I-III) ClinicalTrials->EfficacySafety

Caption: Experimental Workflow for Assessing Tissue Selectivity of Antimuscarinic Drugs.

Experimental Protocols

A comprehensive evaluation of Tolterodine's tissue selectivity involves a combination of in vitro and in vivo experimental protocols.

1. Radioligand Binding Assays: These assays are crucial for determining the binding affinity (Ki) of a drug to its target receptor.

  • Objective: To quantify the affinity of Tolterodine for muscarinic receptors in bladder and salivary gland tissues.

  • Methodology:

    • Prepare tissue homogenates from human or animal (e.g., guinea pig) bladder and parotid glands.

    • Incubate the tissue homogenates with a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of unlabeled Tolterodine.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the bound ligand using liquid scintillation counting.

    • The concentration of Tolterodine that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

2. In Vitro Functional Assays (Isolated Organ Bath): These experiments assess the functional consequences of receptor binding by measuring tissue responses.

  • Objective: To determine the functional inhibitory potency (KB) of Tolterodine on bladder smooth muscle contraction.

  • Methodology:

    • Isolate strips of detrusor muscle from human or animal bladders and mount them in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.

    • Induce muscle contractions with a muscarinic agonist, such as carbachol.

    • Record the contractile force using an isometric force transducer.

    • Administer increasing concentrations of Tolterodine to the bath and measure the rightward shift in the carbachol concentration-response curve.

    • The KB value is calculated from the Schild plot, providing a measure of the antagonist's potency.

3. In Vivo Animal Studies: These studies provide insights into the drug's effects in a whole-organism context, accounting for pharmacokinetic and pharmacodynamic factors.

  • Objective: To compare the potency of Tolterodine in inhibiting bladder contractions versus salivation in anesthetized animals.

  • Methodology:

    • Anesthetize an animal (e.g., cat or rat) and catheterize the bladder to measure intravesical pressure (cystometry).

    • Stimulate the submandibular gland duct to induce salivation, which is then collected and quantified.

    • Induce bladder contractions with an intravenous infusion of a muscarinic agonist (e.g., acetylcholine).

    • Administer increasing intravenous doses of Tolterodine and record the dose-dependent inhibition of both bladder pressure and salivation.

    • The doses required to produce a 50% inhibition of each response (ED50) are compared to determine the in vivo selectivity.

4. Human Clinical Trials: The definitive assessment of tissue selectivity comes from well-controlled studies in the target patient population.

  • Objective: To evaluate the efficacy of Tolterodine in treating OAB symptoms and to quantify the incidence and severity of adverse effects, particularly dry mouth.

  • Methodology:

    • Conduct randomized, double-blind, placebo-controlled trials in patients with OAB.

    • Administer Tolterodine (e.g., 2 mg immediate-release twice daily or 4 mg extended-release once daily) or a placebo over a defined period (e.g., 12 weeks).

    • Assess efficacy using patient-reported outcomes from micturition diaries (e.g., number of voids, incontinence episodes).

    • Record adverse events, with a specific focus on the incidence, severity, and duration of dry mouth, often using a visual analog scale.

    • Compare the therapeutic effect on bladder symptoms to the incidence of dry mouth to establish the clinical selectivity profile.

Discussion and Conclusion

The data consistently demonstrates that while Tolterodine has a similar in vitro binding affinity for muscarinic receptors in both the bladder and salivary glands, it exhibits a notable functional selectivity for the bladder in vivo. For instance, the Ki values for guinea pig bladder and parotid gland are 2.7 nM and 4.8 nM, respectively, indicating only a slight preference in binding affinity. However, in vivo studies in cats have shown that Tolterodine is significantly more potent at inhibiting bladder contractions than salivation.

This apparent discrepancy between in vitro affinity and in vivo selectivity is not fully understood but may be attributed to several factors, including differences in receptor reserve, signal amplification pathways between the two tissues, or pharmacokinetic properties of Tolterodine that may lead to preferential distribution or accumulation in the bladder tissue.

Clinically, this functional selectivity is of paramount importance. The incidence of dry mouth, while still the most common side effect, is significantly lower with Tolterodine compared to less selective antimuscarinic agents like oxybutynin. This improved tolerability profile often leads to better patient compliance and, consequently, more effective long-term management of OAB.

References

In-Vitro and In-Vivo Correlation for Tolterodine Tartrate Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in-vitro dissolution and in-vivo absorption of different Tolterodine Tartrate formulations, focusing on the establishment of a predictive in-vitro/in-vivo correlation (IVIVC). The data and methodologies presented are synthesized from publicly available regulatory documents and scientific literature to aid in the research and development of this compound drug products.

Executive Summary

An in-vitro/in-vivo correlation is a critical tool in pharmaceutical development, enabling the prediction of a drug's in-vivo performance from its in-vitro dissolution characteristics. For this compound, a competitive muscarinic receptor antagonist used in the treatment of overactive bladder, establishing a Level A IVIVC for extended-release formulations has been a key consideration in its development and regulatory evaluation. This guide outlines the experimental data and protocols that underpin this correlation, providing a valuable resource for formulation scientists and researchers.

Data Presentation

The following tables summarize the quantitative data from studies on various formulations of this compound, illustrating the relationship between in-vitro drug release and in-vivo absorption.

Table 1: Comparative In-Vitro Dissolution Profiles of this compound Extended-Release Formulations

Time (hours)Formulation A (% Released)Formulation B (% Released)Formulation C (% Released)Formulation D (% Released)
1~10~15~20~25
2~20~30~40~50
4~40~55~70~85
8~70~85>95>95
12>90>95--
24>95---

Note: Data are estimated from graphical representations in regulatory filings.

Table 2: Comparative In-Vivo Absorption Profiles of this compound Extended-Release Formulations

Time (hours)Formulation A (% Absorbed)Formulation B (% Absorbed)Formulation C (% Absorbed)Formulation D (% Absorbed)
1~12~18~22~28
2~25~35~45~55
4~45~60~75~90
8~75~90>95>95
12>90>95--
24>95---

Note: Data are estimated from graphical representations in regulatory filings.

Table 3: Pharmacokinetic Parameters of Immediate-Release (IR) vs. Extended-Release (ER) this compound

FormulationCmax (ng/mL)Tmax (hours)AUC (ng·h/mL)
Tolterodine IR (2 mg BID)~2.5~1-2Equivalent to ER
Tolterodine ER (4 mg QD)~1.6~2-6Equivalent to IR

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of IVIVC studies.

In-Vitro Dissolution Testing

The in-vitro dissolution studies for this compound extended-release capsules are typically performed as follows:

  • Apparatus: USP Apparatus I (Basket)

  • Rotation Speed: 100 RPM

  • Dissolution Medium: 900 mL of a buffered aqueous solution (e.g., phosphate buffer at pH 6.8)[1]

  • Temperature: 37 ± 0.5°C

  • Sampling Times: 1, 2, 4, 8, 12, and 24 hours[2]

  • Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for quantifying the amount of dissolved this compound.[3]

In-Vivo Pharmacokinetic Study

The in-vivo pharmacokinetic studies are designed to determine the rate and extent of drug absorption in healthy human subjects.

  • Study Design: A single-dose, two-treatment, two-period crossover design is often employed.[2]

  • Subjects: Healthy male and female volunteers.

  • Drug Administration: Administration of different this compound formulations with a standardized volume of water after an overnight fast.

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals post-dose) for up to 48-72 hours.

  • Analyte: Plasma concentrations of Tolterodine and its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), are measured.[2]

  • Analytical Method: A validated bioanalytical method, typically LC-MS/MS, is used for the quantification of Tolterodine and its metabolite in plasma.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters such as Cmax, Tmax, and AUC.

IVIVC Development: Deconvolution

To establish a Level A IVIVC, the in-vivo absorption profile is derived from the plasma concentration-time data through a process called deconvolution. The Wagner-Nelson method is a commonly used deconvolution technique for drugs that follow a one-compartment model. This method allows for the calculation of the cumulative fraction of the drug absorbed over time, which can then be correlated with the in-vitro dissolution data.

Mandatory Visualization

The following diagrams illustrate the key processes and relationships in establishing an IVIVC for this compound formulations.

IVIVC_Workflow cluster_invitro In-Vitro Arm cluster_invivo In-Vivo Arm cluster_correlation Correlation invitro_formulations Tolterodine ER Formulations (Fast, Medium, Slow Release) dissolution_testing USP Apparatus I (Basket, 100 RPM, pH 6.8) invitro_formulations->dissolution_testing dissolution_profile In-Vitro Dissolution Profile (% Released vs. Time) dissolution_testing->dissolution_profile correlation_model Level A IVIVC Model (% Absorbed vs. % Released) dissolution_profile->correlation_model invivo_study Crossover PK Study in Healthy Volunteers plasma_sampling Serial Plasma Sampling invivo_study->plasma_sampling plasma_concentration Plasma Concentration Profile (Cp vs. Time) plasma_sampling->plasma_concentration deconvolution Deconvolution (e.g., Wagner-Nelson) plasma_concentration->deconvolution absorption_profile In-Vivo Absorption Profile (% Absorbed vs. Time) deconvolution->absorption_profile absorption_profile->correlation_model

Caption: Workflow for establishing a Level A IVIVC for this compound ER formulations.

Signaling_Pathway Tolterodine This compound (Oral Administration) GI_Tract Gastrointestinal Tract Dissolution & Absorption Tolterodine->GI_Tract Systemic_Circulation Systemic Circulation GI_Tract->Systemic_Circulation Absorption Liver_Metabolism Hepatic Metabolism (CYP2D6, CYP3A4) Systemic_Circulation->Liver_Metabolism Muscarinic_Receptors Muscarinic Receptors (Bladder) Systemic_Circulation->Muscarinic_Receptors Tolterodine Active_Metabolite 5-Hydroxymethyl Tolterodine (Active Metabolite) Liver_Metabolism->Active_Metabolite Active_Metabolite->Muscarinic_Receptors 5-HMT Therapeutic_Effect Therapeutic Effect (Reduced Bladder Contractions) Muscarinic_Receptors->Therapeutic_Effect Antagonism

References

A Comparative Guide to the Metabolic Profiles of Tolterodine Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic profiles of Tolterodine, a competitive muscarinic receptor antagonist, in humans, dogs, mice, and rats. Understanding the species-specific differences in drug metabolism is crucial for the accurate interpretation of preclinical safety and efficacy data and for the successful clinical development of new therapeutics. This document summarizes key quantitative data, details experimental protocols, and visualizes metabolic pathways to offer a clear and objective comparison.

Executive Summary

Tolterodine undergoes extensive metabolism in all species studied, primarily through two major pathways: hydroxylation of the 5-methyl group to form the pharmacologically active metabolite, 5-hydroxymethyl tolterodine (also known as DD 01), and N-dealkylation of the diisopropylamino group. In humans, the hydroxylation pathway is predominantly mediated by the polymorphic enzyme CYP2D6, while the N-dealkylation is mainly catalyzed by CYP3A enzymes.[1][2]

A critical finding from comparative metabolism studies is that the metabolic profile of Tolterodine in mice and dogs closely resembles that in humans.[1][2][3] In contrast, the rat exhibits a more extensive and divergent metabolic pattern, which includes aromatic hydroxylation on the unsubstituted phenyl ring, a pathway not observed in humans, dogs, or mice. This key difference positions the dog and mouse as more suitable preclinical models for predicting the human metabolism and pharmacokinetics of Tolterodine.

Comparative Metabolic Profiles

The following tables summarize the key pharmacokinetic parameters of Tolterodine and its primary active metabolite across different species. While direct comparative percentages of all metabolites are not consistently reported across studies, the data on parent drug and active metabolite exposure, along with qualitative descriptions, provide a clear picture of the metabolic differences.

Table 1: Pharmacokinetic Parameters of Tolterodine in Different Species Following Oral Administration

ParameterHumanDogMouseRat
Bioavailability (%) 10-70% (highly variable)58-63%2-20%2-20%
Time to Peak Plasma Concentration (Tmax, h) ~1<1<1<1
Elimination Half-life (t½, h) 2-3<2<2<2
Clearance (L/h/kg) 0.23-0.521.410-1510-15

Table 2: Major Metabolic Pathways and Metabolites of Tolterodine Across Species

SpeciesPrimary Metabolic PathwaysMajor Metabolites IdentifiedNotes
Human 5-Methyl Hydroxylation (CYP2D6), N-Dealkylation (CYP3A)5-Hydroxymethyl Tolterodine (active), N-Dealkylated Tolterodine, 5-Carboxylic Acid Metabolite, N-Dealkylated 5-Carboxylic Acid MetaboliteThe 5-hydroxymethyl metabolite contributes significantly to the therapeutic effect.
Dog 5-Methyl Hydroxylation, N-Dealkylation5-Hydroxymethyl Tolterodine, N-Dealkylated Tolterodine, 5-Carboxylic Acid MetaboliteMetabolic profile is similar to humans.
Mouse 5-Methyl Hydroxylation, N-Dealkylation5-Hydroxymethyl Tolterodine, N-Dealkylated Tolterodine, 5-Carboxylic Acid MetaboliteMetabolic profile is similar to humans.
Rat 5-Methyl Hydroxylation, N-Dealkylation, Aromatic Hydroxylation5-Hydroxymethyl Tolterodine, N-Dealkylated Tolterodine, Metabolites hydroxylated on the unsubstituted benzene ringExhibits a more extensive and different metabolite pattern compared to humans, dogs, and mice.

Metabolic Pathways and Experimental Workflows

To visually represent the metabolic transformations and the experimental approaches used to study them, the following diagrams have been generated using the DOT language.

Tolterodine_Metabolism Tolterodine Tolterodine M1 5-Hydroxymethyl Tolterodine (Active Metabolite) Tolterodine->M1 Hydroxylation (CYP2D6 in Humans) M2 N-Dealkylated Tolterodine Tolterodine->M2 N-Dealkylation (CYP3A in Humans) M5 Aromatic Hydroxylated Metabolites (Rat) Tolterodine->M5 Aromatic Hydroxylation (Rat Specific) M3 5-Carboxylic Acid Metabolite M1->M3 Oxidation M4 N-Dealkylated 5-Carboxylic Acid Metabolite M2->M4 Oxidation Experimental_Workflow cluster_invitro In Vitro Metabolism cluster_invivo In Vivo Metabolism microsomes Liver Microsomes (Human, Dog, Mouse, Rat) incubation Incubation with Tolterodine and NADPH microsomes->incubation analysis_invitro LC-MS/MS Analysis incubation->analysis_invitro Metabolite Identification\nand Quantification Metabolite Identification and Quantification analysis_invitro->Metabolite Identification\nand Quantification dosing Oral Administration of Tolterodine to Animals (Dog, Mouse, Rat) sampling Serial Blood and Urine Collection dosing->sampling extraction Sample Preparation (e.g., Liquid-Liquid Extraction) sampling->extraction analysis_invivo LC-MS/MS Analysis extraction->analysis_invivo analysis_invivo->Metabolite Identification\nand Quantification

References

A Comparative Guide to Chiral HPLC Method Validation for Tolterodine Enantiomeric Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated chiral High-Performance Liquid Chromatography (HPLC) methods for the determination of the enantiomeric purity of Tolterodine. The enantiomeric purity of Tolterodine, a competitive muscarinic receptor antagonist, is a critical quality attribute, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.[1] This document outlines the experimental protocols and presents validation data from various studies to assist researchers in selecting and implementing a suitable method for their specific needs.

Comparative Analysis of Validated Chiral HPLC Methods

The separation of Tolterodine enantiomers is typically achieved using normal-phase chiral HPLC. The following tables summarize the chromatographic conditions and validation parameters from different published methods, providing a clear comparison of their performance.

Table 1: Chromatographic Conditions for Chiral Separation of Tolterodine Enantiomers

ParameterMethod 1Method 2Method 3
Chiral Stationary Phase Chiralcel OD-H (250 mm x 4.6 mm)[1][2][3]Chiralpak AD-H (250 mm x 4.6 mm)[4]Chiral pack IA (Immobilized amylose-based)
Mobile Phase n-hexane: Isopropyl alcohol (980:20 v/v) with 1 ml Diethylamine and 0.6 ml Trifluoroacetic acid.n-hexane: Isopropyl alcohol (85:15 v/v) with 0.075% Triethylamine and 0.05% Trifluoroacetic acid.n-hexane: 2-propanol: Triethylamine: Trifluoroacetic acid (91:9:0.2:0.1 v/v).
Flow Rate 0.5 ml/min0.5 ml/min1.1 ml/min
Detection Wavelength Not Specified283 nm284 nm
Column Temperature Room TemperatureRoom Temperature30 °C

Table 2: Comparison of Method Validation Parameters

Validation ParameterMethod 1 (S-isomer)Method 2 (S-isomer)Method 3 (S-isomer)
Linearity Range Not Specified0.05 - 1 µg/ml0.1 - 10 µg/ml
Correlation Coefficient (r) Not SpecifiedNot Specified0.999
Limit of Detection (LOD) 0.1 µg/ml0.75 ng (S/N = 3)0.11 µg/mL
Limit of Quantification (LOQ) Not Specified0.05 µg/ml0.34 µg/mL
Accuracy (% Recovery) Not Specified98.2 - 104.8%97.30 - 101.59%
Precision (%RSD) Not Specified< 2% (within-day and between-day)< 0.8%
Resolution (Rs) Not SpecifiedNot Specified2.9

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility. Below are the protocols for the compared chiral HPLC methods.

Method 1: Chiralcel OD-H

  • Sample Preparation: Dissolve 50 mg of (R)-Tolterodine tartrate in 25 ml of water. Basify the solution with 2N NaOH and extract with hexane. Wash the hexane layer twice with water and dry over sodium sulfate before injection.

  • Chromatographic System: An HPLC system equipped with a UV detector and a Chiralcel OD-H (250 mm x 4.6 mm) column.

  • Mobile Phase Preparation: Mix 980 ml of n-hexane with 20 ml of isopropyl alcohol. Add 1 ml of diethylamine and 0.6 ml of trifluoroacetic acid.

  • Analysis: Set the flow rate to 0.5 ml/min and maintain the column at room temperature.

Method 2: Chiralpak AD-H

  • Sample Preparation: Prepare standard solutions of the (S)-enantiomer in the mobile phase.

  • Chromatographic System: An HPLC system with a UV detector and a Chiralpak AD-H (250 mm x 4.6 mm) column.

  • Mobile Phase Preparation: Combine n-hexane and isopropyl alcohol in a ratio of 85:15 (v/v). Add 0.075% triethylamine and 0.05% trifluoroacetic acid.

  • Analysis: Set the flow rate to 0.5 ml/min and the UV detection wavelength to 283 nm. The analysis is performed at room temperature.

Method 3: Chiral pack IA

  • Sample Preparation: For the drug substance, prepare a stock solution of (R)-Tolterodine tartrate (1.0 mg/mL) in methanol. For tablets, crush twenty tablets, and an amount of powder equivalent to 10 mg of (R)-Tolterodine tartrate is dissolved and extracted with methanol, then sonicated for 15 minutes and diluted with the mobile phase.

  • Chromatographic System: An HPLC system with a UV detector and a Chiral pack IA column.

  • Mobile Phase Preparation: A mixture of hexane, 2-propanol, triethylamine, and trifluoroacetic acid in the ratio of 91:9:0.2:0.1 (v/v/v/v).

  • Analysis: The flow rate is maintained at 1.1 ml/min, the column temperature at 30 °C, and the detection wavelength at 284 nm.

Experimental Workflow and Logic

The following diagram illustrates the typical workflow for the validation of a chiral HPLC method for Tolterodine enantiomeric purity, from method development to routine analysis.

G cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Routine Analysis A Select Chiral Stationary Phase B Optimize Mobile Phase A->B C Optimize Flow Rate & Temperature B->C D Specificity C->D Optimized Method E Linearity & Range D->E F Accuracy (% Recovery) E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J System Suitability Test I->J Validated Method K Sample Analysis J->K L Data Reporting K->L

References

A Comparative Analysis of the Side Effect Profiles of Tolterodine and Oxybutynin

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and drug development professionals on the comparative tolerability of two common treatments for overactive bladder, supported by clinical data and experimental methodologies.

Tolterodine and oxybutynin are both established antimuscarinic agents widely prescribed for the management of overactive bladder (OAB). While both drugs demonstrate comparable efficacy in reducing symptoms such as urinary urgency, frequency, and incontinence, their side effect profiles represent a key differentiator in clinical practice.[1][2][3] This guide provides a detailed comparison of their adverse effect profiles, supported by data from clinical trials and an overview of their pharmacological mechanisms.

Mechanism of Action: A Tale of Two Antimuscarinics

Both tolterodine and oxybutynin exert their therapeutic effects by competitively antagonizing muscarinic acetylcholine receptors in the detrusor muscle of the bladder.[4][5] This action inhibits involuntary bladder contractions, thereby increasing bladder capacity and reducing the symptoms of OAB.

However, the key to understanding their different side effect profiles lies in their selectivity for different subtypes of muscarinic receptors. While both drugs act on M2 and M3 receptors, tolterodine exhibits a greater functional selectivity for the bladder over the salivary glands compared to oxybutynin. Oxybutynin, being a less selective agent, has a more pronounced effect on muscarinic receptors in other tissues, leading to a higher incidence of anticholinergic side effects.

The following diagram illustrates the comparative signaling pathways of these two drugs.

Comparative Signaling Pathways of Tolterodine and Oxybutynin cluster_tolterodine Tolterodine Pathway cluster_oxybutynin Oxybutynin Pathway Tolterodine Tolterodine Bladder_T Bladder Muscarinic Receptors (M2, M3) Tolterodine->Bladder_T High Affinity Salivary_T Salivary Gland Muscarinic Receptors Tolterodine->Salivary_T Lower Affinity Therapeutic_T Reduced Bladder Contractions (Therapeutic Effect) Bladder_T->Therapeutic_T SideEffect_T Dry Mouth (Side Effect) Salivary_T->SideEffect_T Oxybutynin Oxybutynin Bladder_O Bladder Muscarinic Receptors (M2, M3) Oxybutynin->Bladder_O High Affinity Salivary_O Salivary Gland Muscarinic Receptors Oxybutynin->Salivary_O High Affinity Therapeutic_O Reduced Bladder Contractions (Therapeutic Effect) Bladder_O->Therapeutic_O SideEffect_O Dry Mouth (Side Effect) Salivary_O->SideEffect_O

Caption: Comparative signaling pathways of Tolterodine and Oxybutynin.

Side Effect Profile Comparison: A Quantitative Overview

Clinical studies have consistently demonstrated a more favorable side effect profile for tolterodine compared to immediate-release oxybutynin. The most frequently reported side effect for both drugs is dry mouth, but its incidence and severity are significantly lower with tolterodine.

Side EffectTolterodine (Immediate Release)Oxybutynin (Immediate Release)
Dry Mouth 37-40%61-78%
Constipation 9.0%4.8%
Headache 15.4%Data not consistently reported
Dizziness 3.8%4.8%
Drowsiness Data not consistently reported4.1%
Blurred Vision 6.4% (as dry eyes)Data not consistently reported
Overall Adverse Events 69%81%
Withdrawal due to Adverse Events 6%25%

Note: Percentages are aggregated from various clinical trials and may vary depending on the study population and design. Extended-release formulations of both drugs generally have a better tolerability profile than their immediate-release counterparts.

Experimental Protocols in Comparative Clinical Trials

The data presented above are derived from numerous randomized, double-blind clinical trials. A typical experimental workflow for comparing the side effect profiles of tolterodine and oxybutynin is outlined below.

Typical Clinical Trial Workflow for Comparing Tolterodine and Oxybutynin cluster_workflow Experimental Workflow Start Patient Recruitment (OAB Diagnosis) Screening Inclusion/Exclusion Criteria (e.g., age, symptom severity) Start->Screening Randomization Randomization Screening->Randomization Group_T Tolterodine Group (e.g., 2 mg twice daily) Randomization->Group_T Group_O Oxybutynin Group (e.g., 5 mg three times daily) Randomization->Group_O Treatment 12-Week Treatment Period Group_T->Treatment Group_O->Treatment Data_Collection Data Collection (Micturition diaries, questionnaires on side effects) Treatment->Data_Collection Analysis Statistical Analysis (Comparison of efficacy and safety endpoints) Data_Collection->Analysis

Caption: Typical workflow of a comparative clinical trial.

Key Methodological Components:
  • Patient Population: Adult patients with a clinical diagnosis of overactive bladder, characterized by symptoms of urinary frequency, urgency, with or without urge incontinence, for a specified duration (e.g., at least 6 months).

  • Study Design: Multicenter, randomized, double-blind, parallel-group design is the gold standard. A placebo control arm is often included to establish the efficacy of the active treatments.

  • Dosage and Administration: Common dosages in comparative trials include tolterodine 2 mg twice daily and oxybutynin 5 mg two or three times daily. Extended-release formulations are also frequently compared.

  • Duration: A typical treatment period is 12 weeks, which is generally sufficient to assess both efficacy and the emergence of common side effects.

  • Outcome Measures:

    • Efficacy: Changes from baseline in the number of micturitions, urgency episodes, and incontinence episodes per 24 hours, as recorded in patient diaries.

    • Safety and Tolerability: Incidence, severity, and type of adverse events, often assessed through patient-reported outcome questionnaires. The severity of dry mouth is a particularly important endpoint. Rates of dose reduction and patient withdrawal due to adverse events are also key metrics.

Conclusion

References

A Comparative Guide to the Bioequivalence of Generic Tolterodine Tartrate Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence between generic and innovator formulations of Tolterodine Tartrate, a medication primarily used for the treatment of overactive bladder. The assessment is based on publicly available data and regulatory guidelines to assist researchers, scientists, and drug development professionals in understanding the performance of generic alternatives.

Executive Summary

The bioequivalence of generic drug products is a cornerstone of public health, ensuring that patients receive the same therapeutic benefit from a generic as they would from the innovator product. For this compound, the U.S. Food and Drug Administration (FDA) has established specific guidance for bioequivalence studies. These studies are designed to demonstrate that the rate and extent of absorption of the active ingredient from the generic product are not significantly different from those of the reference listed drug. This guide delves into the key pharmacokinetic parameters and experimental protocols used to establish bioequivalence for this compound formulations.

Data Presentation: Pharmacokinetic Comparison

The bioequivalence of a generic this compound extended-release (ER) formulation has been demonstrated in a single-dose, two-way crossover study under fasting conditions against the reference product, Detrol® LA. The key pharmacokinetic (PK) parameters for the parent drug, tolterodine, are summarized below. The 90% confidence intervals for the ratio of geometric means for both the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) fall within the FDA's accepted bioequivalence range of 80% to 125%.

Pharmacokinetic ParameterTest Formulation (Generic this compound ER 4 mg)Reference Formulation (Detrol® LA 4 mg)Ratio of Geometric Means (Test/Reference)90% Confidence Interval
Cmax (ng/mL) 2.281.90120%105.25% - 136.42%
AUCinf (ng•hr/mL) 24.8025.6997%89.14% - 104.59%

Data sourced from a comparative bioavailability study of MYLAN-TOLTERODINE ER[1]. Cmax denotes the maximum plasma concentration, and AUCinf represents the area under the plasma concentration-time curve from time zero to infinity.

Experimental Protocols

The evaluation of bioequivalence for this compound formulations adheres to rigorous experimental protocols as recommended by regulatory agencies like the FDA. These protocols are designed to minimize variability and ensure a reliable comparison between the test and reference products.

In Vivo Bioequivalence Studies

The gold standard for assessing bioequivalence is the in vivo study in healthy human subjects. For this compound extended-release capsules, the FDA recommends two separate studies: one under fasting conditions and another under fed conditions[2].

  • Study Design: A single-dose, two-treatment, two-period, two-sequence, crossover design is typically employed. This design allows each subject to serve as their own control, reducing inter-subject variability.

  • Subjects: Healthy male and non-pregnant, non-lactating female subjects are recruited for these studies.

  • Procedure: In each study period, subjects receive a single dose of either the test (generic) or reference (innovator) formulation. A washout period of adequate duration separates the two treatment periods to ensure the complete elimination of the drug from the body before the next administration.

  • Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration to characterize the plasma concentration-time profile of tolterodine and its active 5-hydroxymethyl metabolite.

  • Analytes to Measure: Both tolterodine and its pharmacologically active 5-hydroxymethyl metabolite are measured in the plasma samples[2].

  • Pharmacokinetic Analysis: The collected plasma concentration data is used to calculate key pharmacokinetic parameters, including Cmax, AUC from time zero to the last measurable concentration (AUC0-t), and AUC extrapolated to infinity (AUC0-inf).

  • Statistical Analysis: A statistical analysis is performed on the log-transformed Cmax and AUC data. The 90% confidence interval for the ratio of the geometric means of the test and reference products for both Cmax and AUC must fall within the predetermined bioequivalence limits of 80.00% to 125.00%[3][4].

Dissolution Testing

In vitro dissolution testing is a critical component of formulation development and quality control. It provides insights into the release of the active pharmaceutical ingredient from the dosage form. For modified-release formulations like this compound ER, comparative dissolution profiling is essential.

  • Apparatus: USP Apparatus I (basket) at 100 rpm or Apparatus II (paddle) at 50 rpm is typically used.

  • Dissolution Media: Testing is conducted in multiple dissolution media with different pH values (e.g., pH 1.2, 4.5, and 6.8) to mimic the physiological conditions of the gastrointestinal tract.

  • Sampling Times: Samples are collected at various time points until at least 80% of the drug is dissolved. The dissolution profiles of the test and reference products are then compared.

Mandatory Visualization

The following diagram illustrates the typical experimental workflow for a bioequivalence study of this compound.

Bioequivalence_Workflow cluster_screening Subject Screening & Recruitment cluster_study_period_1 Study Period 1 cluster_study_period_2 Study Period 2 cluster_analysis Analysis Screening Screening of Healthy Volunteers Informed_Consent Informed Consent Screening->Informed_Consent Recruitment Recruitment of Subjects Informed_Consent->Recruitment Randomization_1 Randomization to Treatment Group Recruitment->Randomization_1 Dosing_1 Dosing (Test or Reference) Randomization_1->Dosing_1 Blood_Sampling_1 Serial Blood Sampling Dosing_1->Blood_Sampling_1 Washout Washout Period Blood_Sampling_1->Washout Crossover_Dosing Crossover Dosing (Reference or Test) Washout->Crossover_Dosing Blood_Sampling_2 Serial Blood Sampling Crossover_Dosing->Blood_Sampling_2 Bioanalysis Bioanalysis of Plasma Samples Blood_Sampling_2->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) Bioanalysis->PK_Analysis Stat_analysis Stat_analysis PK_Analysis->Stat_analysis Stat_Analysis Statistical Analysis (90% CI) BE_Conclusion Bioequivalence Conclusion Stat_Analysis->BE_Conclusion

References

Comparative Analysis of Muscarinic Receptor Antagonists on Bladder Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of commonly prescribed muscarinic receptor antagonists for the treatment of overactive bladder (OAB). The information presented herein is intended to support research, discovery, and clinical development efforts by offering a consolidated view of pharmacological data, experimental methodologies, and underlying physiological mechanisms.

Introduction to Muscarinic Antagonists in OAB

Overactive bladder is a symptom complex characterized by urinary urgency, usually with frequency and nocturia, with or without urge incontinence.[1] The primary pharmacological treatment for OAB involves muscarinic receptor antagonists.[1] These agents competitively block the effects of acetylcholine (ACh) at muscarinic receptors in the bladder.

The human bladder's detrusor muscle, which is responsible for contraction and voiding, contains a mix of muscarinic receptor subtypes, predominantly M2 and M3.[2] While M2 receptors are more numerous, M3 receptors are primarily responsible for the direct contraction of the detrusor muscle.[2][3] M2 receptors are thought to contribute to contraction indirectly, possibly by inhibiting the relaxation signals mediated by β-adrenoceptors. Therefore, the ideal muscarinic antagonist for OAB would exhibit high selectivity for the M3 receptor subtype to maximize efficacy on the bladder while minimizing side effects associated with the blockade of other muscarinic receptor subtypes in other organs (e.g., M1 in the brain, M2 in the heart, and M3 in salivary glands).

Comparative Pharmacological Data

The following table summarizes the key pharmacological and clinical parameters of five widely used muscarinic receptor antagonists. The data, compiled from multiple sources, facilitates a direct comparison of their receptor selectivity, clinical efficacy, and common adverse effects.

ParameterOxybutyninTolterodineSolifenacinDarifenacinFesoterodine
M3/M2 Selectivity Non-selectiveNon-selectiveModerately M3 SelectiveHighly M3 SelectiveNon-selective
Reduction in Incontinence Episodes/24h Similar to Tolterodine & SolifenacinSimilar to Oxybutynin-1.6 episodes (5mg)Significant reduction vs. placeboSignificant improvement vs. Tolterodine
Reduction in Micturitions/24h Data not specifiedData not specifiedSignificant reductionData not specifiedSignificant reduction vs. Tolterodine
Incidence of Dry Mouth HighLower than OxybutyninDose-dependent; lower than some older agentsLower than Oxybutynin IRHigher than Tolterodine
Incidence of Constipation CommonLower incidenceHigher at 10mg doseHigher incidenceHigher than Tolterodine
CNS Side Effects Higher potential due to BBB crossingLower potential than OxybutyninLower potential than OxybutyninLower potentialData not specified

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the evaluation process for these drugs, the following diagrams illustrate the key signaling pathway in the bladder and a typical experimental workflow for drug development.

G Muscarinic Receptor Signaling in Detrusor Muscle cluster_M3 M3 Receptor Pathway (Primary Contraction) cluster_M2 M2 Receptor Pathway (Modulatory) ACh ACh M3R M3 Receptor ACh->M3R Binds Gq_11 Gq/11 M3R->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Release Ca²⁺ Release (from SR) IP3->Ca_Release Stimulates Contraction Smooth Muscle Contraction Ca_Release->Contraction ACh2 ACh M2R M2 Receptor ACh2->M2R Binds Gi Gi M2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Relaxation Inhibits Relaxation cAMP->Relaxation Relaxation->Contraction Enhances

Caption: Muscarinic receptor signaling pathways in detrusor smooth muscle.

Experimental Workflow for Muscarinic Antagonist Evaluation cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Start Compound Synthesis & Library Screening Binding Receptor Binding Assay (Ki determination for M1-M5) Start->Binding InVitro In Vitro Assays Functional Bladder Strip Contraction Assay (Functional Antagonism) Binding->Functional Selectivity Selectivity Profiling (e.g., salivary gland vs. bladder) Functional->Selectivity Cystometry Cystometry Studies (Bladder capacity, voiding pressure) Selectivity->Cystometry InVivo In Vivo Animal Models Tolerability Side Effect Assessment (e.g., salivation, heart rate) Cystometry->Tolerability Phase1 Phase I (Safety, PK/PD in healthy volunteers) Tolerability->Phase1 Clinical Human Clinical Trials Phase2 Phase II (Efficacy & dose-ranging in OAB patients) Phase1->Phase2 Phase3 Phase III (Large-scale efficacy & safety) Phase2->Phase3 End Regulatory Approval & Post-Marketing Surveillance Phase3->End

References

A Comparative Guide to Tolterodine Tartrate Assay Methods: Linearity, Accuracy, and Precision

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of a suitable analytical method for the quantification of active pharmaceutical ingredients is a critical step in ensuring product quality and efficacy. This guide provides an objective comparison of various assay methods for Tolterodine Tartrate, focusing on the key validation parameters of linearity, accuracy, and precision. The information presented is supported by experimental data from published studies to aid in the selection of the most appropriate method for specific analytical needs.

Comparison of Analytical Methods

Several analytical techniques have been developed and validated for the determination of this compound in bulk drug and pharmaceutical dosage forms. The most common methods include High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), UV-Visible Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC).[1] Each method offers distinct advantages in terms of sensitivity, speed, and cost.

Table 1: Comparison of Linearity, Accuracy, and Precision for this compound Assay Methods

MethodLinearity RangeCorrelation Coefficient (r²)Accuracy (% Recovery)Precision (% RSD)
HPLC Method 1 200.60 - 601.80 µg/mL0.99100.54 - 101.87< 2.0
HPLC Method 2 5 - 25 µg/mL0.99~100< 2.0
HPLC Method 3 10 - 50 µg/mL0.999399.80 - 100.86< 2.0[2]
HPLC Method 4 20 - 100 µg/mL0.999899.39< 2.0[3]
UPLC Not explicitly stated, but validated as per ICH guidelinesNot explicitly statedExcellent< 1.0 (Intra-day & Inter-day)[4]
UV Spectrophotometry Method 1 5 - 18 µg/mL (Method A)Good correlationNot explicitly statedNot explicitly stated
UV Spectrophotometry Method 2 10 - 80 µg/mL0.999Not explicitly statedNot explicitly stated[5]
UV Spectrophotometry Method 3 10 - 50 µg/mLNot explicitly statedValidated by recovery studiesNot explicitly stated
HPTLC 480 - 1920 ng/band0.999ValidatedValidated

Experimental Protocols

Detailed methodologies are crucial for replicating experimental results and assessing the suitability of a method for a specific laboratory environment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of this compound due to its high resolution and sensitivity.

Experimental Workflow for HPLC Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis S1 Weigh this compound Standard/Sample S2 Dissolve in Mobile Phase/Diluent S1->S2 S3 Sonicate to ensure complete dissolution S2->S3 S4 Dilute to final concentration S3->S4 H1 Inject sample into HPLC system S4->H1 H2 Separation on C18 column H1->H2 H3 Detection at specified UV wavelength H2->H3 D1 Record chromatogram and retention time H3->D1 D2 Calculate peak area D1->D2 D3 Quantify using calibration curve D2->D3

Caption: Workflow for this compound analysis by HPLC.

Detailed Protocol (based on a representative HPLC method):

  • Mobile Phase Preparation: A mixture of a buffer solution (e.g., ammonium dihydrogen orthophosphate in water) and an organic solvent like methanol is commonly used. The pH is often adjusted to a specific value (e.g., 7.0) with an acid like orthophosphoric acid.

  • Standard Solution Preparation: A stock solution is prepared by accurately weighing this compound working standard and dissolving it in the mobile phase. This stock solution is then serially diluted to prepare calibration standards across a specified concentration range (e.g., 200.60 to 601.80 µg/mL).

  • Sample Preparation (for tablets): A number of tablets are weighed and finely powdered. A quantity of the powder equivalent to a specific amount of this compound is weighed and dissolved in the mobile phase, often with the aid of sonication to ensure complete dissolution. The solution is then centrifuged, and the supernatant is collected for analysis.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is typically used.

    • Flow Rate: A constant flow rate, for example, 1.5 mL/min, is maintained.

    • Detection: UV detection is carried out at a specific wavelength, such as 220 nm.

    • Injection Volume: A fixed volume of the standard and sample solutions is injected into the chromatograph.

  • Data Analysis: The retention time and peak area of this compound are recorded. A calibration curve is constructed by plotting the peak area against the concentration of the standard solutions. The concentration of this compound in the sample is then determined from this calibration curve.

UV-Visible Spectrophotometry

UV-Visible Spectrophotometry offers a simpler and more cost-effective alternative to HPLC for the routine analysis of this compound.

Experimental Workflow for UV-Visible Spectrophotometry Analysis

cluster_prep Sample & Standard Preparation cluster_uv Spectrophotometric Measurement cluster_data Data Analysis S1 Weigh this compound Standard/Sample S2 Dissolve in appropriate solvent (e.g., 0.1N NaOH) S1->S2 S3 Dilute to prepare a series of concentrations S2->S3 U2 Measure absorbance of standards and sample at λmax S3->U2 U1 Scan for λmax (e.g., 200-400 nm) U1->U2 D1 Construct calibration curve (Absorbance vs. Concentration) D2 Determine concentration of the sample D1->D2

Caption: Workflow for this compound analysis by UV-Vis Spectrophotometry.

Detailed Protocol (based on a representative UV method):

  • Solvent Selection: A suitable solvent in which this compound is soluble and stable is chosen, for instance, 0.1N NaOH.

  • Determination of λmax: A standard solution of this compound is scanned in the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax), which has been reported to be around 280-284 nm.

  • Standard Solution Preparation: A stock solution is prepared by dissolving a known weight of pure this compound in the selected solvent. This is then diluted to obtain a series of solutions with concentrations within the linear range of the assay (e.g., 10-80 µg/ml).

  • Sample Preparation (for tablets): An amount of finely ground tablet powder equivalent to a specific dose of this compound is accurately weighed and dissolved in the chosen solvent. The solution may be sonicated and is then diluted to a suitable concentration for measurement.

  • Measurement: The absorbance of the standard and sample solutions is measured at the predetermined λmax using a UV-Visible spectrophotometer, with the solvent as a blank.

  • Data Analysis: A calibration curve is generated by plotting the absorbance of the standard solutions against their known concentrations. The concentration of this compound in the sample solution is then calculated from this curve.

Conclusion

The choice of an analytical method for this compound assay depends on the specific requirements of the analysis. HPLC and UPLC methods offer high sensitivity and specificity, making them suitable for stability-indicating assays and the analysis of low-concentration samples. UV-Visible spectrophotometry, on the other hand, provides a rapid, simple, and economical option for routine quality control analysis where high sensitivity is not a primary concern. HPTLC also presents a viable alternative, particularly for the simultaneous estimation of this compound in combination with other drugs. The data and protocols presented in this guide provide a foundation for selecting and implementing a validated method for the accurate and precise quantification of this compound.

References

A Comparative Analysis of Dissolution Profiles of Tolterodine Tartrate Tablets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vitro dissolution performance of different Tolterodine Tartrate tablet formulations, drawing upon publicly available experimental data. This compound is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[1] The dissolution characteristics of oral solid dosage forms are critical for predicting in-vivo performance and ensuring product quality and bioequivalence.

Comparative Dissolution Data

The following table summarizes the percentage of drug dissolved over time for different this compound tablet formulations as reported in various studies. It is important to note that the experimental conditions may vary between studies.

Time (minutes)Formulation A (Extended-Release)Formulation B (Extended-Release)Formulation C (Extended-Release)
0 0%0%0%
10 ~15%~20%~18%
20 ~30%~35%~32%
30 ~55%~60%~58%
40 ~75%~80%~78%
50 ~90%~95%~92%
60 >95%>98%>97%

Note: The data presented is a synthesized representation from multiple sources for illustrative purposes and may not reflect a direct head-to-head comparison under identical conditions.

The similarity of dissolution profiles between different formulations can be quantitatively assessed using the similarity factor (f2). An f2 value between 50 and 100 suggests that the two dissolution profiles are similar.[2][3]

Experimental Protocols

The methodologies outlined below are based on protocols described in comparative dissolution studies of this compound tablets.

1. Dissolution Apparatus and Conditions:

A standard USP dissolution apparatus is used for testing.

  • Apparatus: USP Apparatus I (Basket) or USP Apparatus II (Paddle).[4][5]

  • Dissolution Medium: 900 mL of various buffers are used to simulate the pH conditions of the gastrointestinal tract. Commonly used media include:

    • pH 1.2 (Simulated Gastric Fluid)

    • pH 4.5 (Acetate Buffer)

    • pH 6.8 (Simulated Intestinal Fluid/Phosphate Buffer)

  • Temperature: The dissolution medium is maintained at 37 ± 0.5 °C.

  • Rotation Speed: The basket or paddle is rotated at a specified speed, typically 100 RPM for USP Apparatus I.

2. Sample Collection and Analysis:

Aliquots of the dissolution medium are withdrawn at predetermined time intervals (e.g., 10, 20, 30, 45, and 60 minutes). To maintain a constant volume, an equal volume of fresh, pre-warmed dissolution medium is added after each withdrawal. The collected samples are then filtered.

The concentration of dissolved this compound in the filtered samples is determined using a validated High-Performance Liquid Chromatography (HPLC) method.

  • Mobile Phase: A common mobile phase composition is a mixture of a buffer (e.g., 0.1 M phosphate acetate, pH 2.5) and an organic solvent (e.g., acetonitrile) in a 50:50 v/v ratio.

  • Flow Rate: A typical flow rate is 1.2 mL/min.

  • Detection: The eluted drug is detected using a UV detector at a wavelength of 285 nm.

  • Quantification: The concentration of this compound is calculated based on a calibration curve prepared from standard solutions of the drug.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for a comparative dissolution study of this compound tablets.

Dissolution_Workflow cluster_prep Preparation cluster_dissolution Dissolution Testing cluster_analysis Analysis cluster_data Data Evaluation prep_tablets Prepare this compound Tablets (Test & Reference) diss_setup Set up Dissolution Apparatus (USP I or II) prep_tablets->diss_setup prep_media Prepare Dissolution Media (e.g., pH 1.2, 4.5, 6.8) prep_media->diss_setup diss_run Run Dissolution Test (37°C, 100 RPM) diss_setup->diss_run sampling Withdraw Samples at Timed Intervals diss_run->sampling filtering Filter Samples sampling->filtering hplc_analysis Analyze Samples by HPLC filtering->hplc_analysis quantification Quantify Drug Concentration hplc_analysis->quantification profile_gen Generate Dissolution Profiles quantification->profile_gen f2_calc Calculate Similarity Factor (f2) profile_gen->f2_calc comparison Compare Formulations f2_calc->comparison

Dissolution Study Experimental Workflow

References

A Comparative Analysis of Tolterodine and Placebo in the Management of Overactive Bladder

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed statistical comparison of the efficacy of tolterodine against a placebo for the treatment of overactive bladder (OAB). The information is compiled from multiple randomized, double-blind, placebo-controlled clinical trials and meta-analyses, offering researchers, scientists, and drug development professionals a comprehensive overview of tolterodine's clinical performance.

Efficacy Data Summary

Tolterodine has demonstrated statistically significant improvements in the symptoms of overactive bladder when compared to placebo across various clinical trials. The primary measures of efficacy include reductions in micturition frequency, urgency episodes, and incontinence episodes, alongside an increase in the volume of urine voided per micturition.

Table 1: Meta-Analysis of Efficacy Endpoints for Tolterodine vs. Placebo

Efficacy EndpointTolterodine Treatment GroupPlacebo GroupMean Difference95% Confidence Intervalp-value
Change in Incontinence Episodes per day
Tolterodine 2 mg-0.45-0.76 to -0.140.005[1]
Tolterodine 4 mg-0.46-0.83 to -0.080.02[1]
Change in Micturitions per 24 hours
Tolterodine 2 mgBaseline: 11.2 ± 3.1-2.20.0045[2][3][4]
Tolterodine ER 4 mg-1.6 (vs. -0.8 for placebo)-3.9 to 0.6
Change in Volume Voided per Micturition (ml)
Tolterodine 2 mgBaseline: 155 ± 52+35<0.0001

ER: Extended Release

A pooled analysis of four 12-week studies highlighted that both 1 mg and 2 mg doses of tolterodine twice daily led to a significant decrease in the number of micturitions per 24 hours compared to placebo (p < 0.001 for both doses). These doses also proved effective in reducing incontinence episodes and increasing the volume voided per micturition. Furthermore, a meta-analysis of 26 clinical trials confirmed that tolterodine significantly alleviates OAB symptoms, including frequency, urgency, and urge incontinence episodes. In two of the largest trials within this analysis, the number of incontinence episodes was nearly halved.

Another study comparing tolterodine extended-release (ER) 4 mg once daily to the immediate-release (IR) 2 mg twice daily and placebo found that both formulations were significantly more effective than placebo in reducing urge incontinence episodes. The median reduction in these episodes was 71% for the ER formulation, 60% for the IR formulation, and 33% for the placebo group.

Experimental Protocols

The methodologies employed in the cited clinical trials share common elements designed to ensure robust and unbiased results.

Study Design: The majority of studies were multicenter, multinational, randomized, double-blind, and placebo-controlled, running in parallel groups. Study durations typically ranged from 2 to 12 weeks.

Participant Population: Participants were generally adults (18 years and older) with a diagnosis of overactive bladder, often confirmed by urodynamic testing showing detrusor overactivity (idiopathic detrusor instability or detrusor hyperreflexia). Inclusion criteria often specified a minimum number of micturitions and incontinence episodes over a defined period. For instance, one trial required at least eight micturitions per 24 hours and five or more urge incontinence episodes per week.

Intervention: Patients were randomly assigned to receive either tolterodine at varying dosages (e.g., 1 mg or 2 mg twice daily, or 4 mg extended-release once daily) or a matching placebo.

Efficacy Assessment: The primary outcomes were typically measured using micturition diaries, where patients recorded the frequency of voids, episodes of urge incontinence, and the volume of urine voided. Urodynamic parameters such as the volume at first contraction and maximal cystometric capacity were also assessed in some studies.

G cluster_screening Patient Screening & Baseline cluster_randomization Randomization cluster_treatment Treatment Phase (e.g., 12 weeks) cluster_followup Follow-up & Analysis p1 Patient Recruitment (OAB Symptoms) p2 Inclusion/Exclusion Criteria Assessment p1->p2 p3 Baseline Data Collection (Micturition Diary, Urodynamics) p2->p3 rand Randomization p3->rand treat_a Tolterodine Group rand->treat_a Arm A treat_b Placebo Group rand->treat_b Arm B fup Efficacy & Safety Assessment (Micturition Diary, Adverse Events) treat_a->fup treat_b->fup analysis Statistical Analysis fup->analysis

Typical Clinical Trial Workflow for Tolterodine vs. Placebo.

Mechanism of Action and Efficacy Logic

Tolterodine is a competitive muscarinic receptor antagonist. Its therapeutic effect in overactive bladder is achieved by blocking muscarinic receptors in the bladder, which leads to a relaxation of the detrusor muscle. This action increases bladder capacity and reduces the urgency and frequency of urination. The comparison with a placebo is crucial to differentiate the pharmacological effects of tolterodine from the placebo effect and the natural variations in the condition.

G cluster_input Intervention cluster_mechanism Mechanism cluster_outcome Clinical Outcomes tolterodine Tolterodine block Muscarinic Receptor Antagonism tolterodine->block placebo Placebo no_block No Pharmacological Effect placebo->no_block efficacy Reduced OAB Symptoms (Frequency, Urgency, Incontinence) block->efficacy no_efficacy Baseline OAB Symptoms (Placebo Effect) no_block->no_efficacy d1 Statistically Significant Improvement efficacy->d1 no_efficacy->d1

References

Inter-laboratory Validation of a Quantitative Method for Tolterodine Tartrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of validated quantitative methods for Tolterodine Tartrate, aimed at researchers, scientists, and drug development professionals. The data presented is collated from various single-laboratory validation studies to offer an objective overview of method performance.

Mechanism of Action of this compound

This compound is a competitive muscarinic receptor antagonist. Its primary mechanism of action involves blocking muscarinic receptors in the detrusor muscle of the bladder.[1] This action inhibits the effect of acetylcholine, leading to a reduction in involuntary bladder contractions and an increase in bladder capacity.[1] Tolterodine is metabolized in the liver by the cytochrome P450 2D6 enzyme to an active metabolite, 5-hydroxymethyl tolterodine (5-HMT), which has a similar pharmacological activity.[1] Both tolterodine and 5-HMT contribute to the therapeutic effect.[1]

Tolterodine_Signaling_Pathway cluster_neuron Cholinergic Neuron cluster_bladder Bladder Detrusor Muscle Cell Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Receptor (M2/M3 subtypes) Acetylcholine->Muscarinic_Receptor Binds to Contraction Muscle Contraction Muscarinic_Receptor->Contraction Activates Tolterodine This compound Tolterodine->Muscarinic_Receptor Antagonizes

Comparison of Quantitative Methods

The most common method for the quantification of this compound in pharmaceutical formulations is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). The following tables summarize the performance characteristics of different validated RP-HPLC methods.

Table 1: Chromatographic Conditions of Validated RP-HPLC Methods

ParameterMethod 1Method 2Method 3
Column C18 (150 x 4.6 mm, 5µm)[2]Hypersil C18 (250x4.6mm, 5µm)Hypersil BDS C18
Mobile Phase Methanol:Phosphate Buffer (pH 7) (40:60 v/v)Acetonitrile:10mM Ammonium acetate (80:20 v/v)Potassium Phosphate (pH 4.5):Acetonitrile (Gradient)
Flow Rate Not Specified1.0 ml/minNot Specified
Detection (UV) 220 nm283 nm205 nm
Retention Time 5.8 min5.50 minNot Specified
Run Time 10 minNot Specified10 min

Table 2: Validation Parameters of Different RP-HPLC Methods

ParameterMethod 1Method 2Method 3
Linearity Range (µg/mL) 50% to 150% w/v20-10010.0 – 60.0
Correlation Coefficient (r²) Not Specified0.9998Not Specified
Accuracy (% Recovery) Within 50% to 150% w/v100.10-100.30Not Specified
Precision (%RSD) Not Specified< 2% (Intra and Inter-day)0.9% (Intraday)
Limit of Detection (LOD) (µg/mL) Not Specified0.0457Not Specified
Limit of Quantification (LOQ) (µg/mL) Not Specified0.1384Not Specified

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in the comparison tables.

Method 2: RP-HPLC Method for Estimation in Bulk and Pharmaceutical Formulations

  • Standard Solution Preparation: A standard stock solution of Tolterodine was prepared. The exact concentration and solvent were not specified in the provided abstract.

  • Sample Preparation: The method indicates that no interfering peaks were found from excipients in tablet formulations, suggesting a straightforward extraction procedure.

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatograph.

    • Column: Hypersil C18 (250x4.6mm I.D., particle size 5 μm).

    • Mobile Phase: Acetonitrile and 10mM Ammonium acetate in the ratio of 80:20 v/v.

    • Flow Rate: 1.0 ml/min.

    • Detection: UV detection at 283 nm.

  • Validation Procedures:

    • Linearity: A calibration curve was constructed by plotting peak area ratio against concentration in the range of 20-100 µg/ml.

    • Accuracy: Accuracy was determined by the percentage of recovery, which was found to be between 100.10-100.30%.

    • Precision: Intra-day and inter-day variations were evaluated, and the relative standard deviation was found to be less than 2%.

    • LOD and LOQ: The limit of detection and limit of quantitation were determined to be 0.0457µg/ml and 0.1384 µg/ml, respectively.

HPLC_Workflow Start Start Standard_Prep Standard Solution Preparation Start->Standard_Prep Sample_Prep Sample Solution Preparation (e.g., from tablets) Start->Sample_Prep Injection Inject Standard and Sample Solutions Standard_Prep->Injection Sample_Prep->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, Flow Rate) HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection Chromatography->Detection Data_Analysis Data Acquisition and Analysis Detection->Data_Analysis Quantification Quantification of This compound Data_Analysis->Quantification End End Quantification->End

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Tolterodine Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Tolterodine Tartrate, including detailed operational and disposal plans to foster a culture of safety and build trust in your laboratory practices.

This compound is a pharmacologically active compound that requires careful handling to minimize exposure and ensure the well-being of laboratory personnel.[1] Adherence to the following procedures is critical for safe and effective research.

Occupational Exposure Limits

Occupational Exposure Limits (OELs) are established to protect personnel from the adverse health effects of exposure to chemical substances. While some sources indicate no established OELs for this compound, an internal limit has been set by one manufacturer.[2][3] It is crucial to maintain airborne concentrations as low as practically possible.[2]

ParameterValueSource
Pfizer Occupational Exposure Limit (OEL)25 µg/m³ (8-hour Time-Weighted Average)Pfizer SDS

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following equipment is mandatory when handling this compound.

Engineering Controls

To minimize inhalation exposure, handling of this compound powder should be conducted within a certified containment system.

  • Ventilation: Use in a well-ventilated area. For laboratory operations, an approved ventilation or containment system such as a biological safety cabinet, ventilated balance enclosure, or glovebox is recommended.

  • Dust Control: Employ measures to minimize dust generation and accumulation.

Personal Protective Gear

Based on a thorough risk assessment of potential exposure, the following personal protective equipment should be worn:

  • Eye Protection: Wear safety glasses with side shields, chemical splash goggles, or a full-face shield. An emergency eye wash station should be readily available.

  • Hand Protection: Wear nitrile or other impervious gloves. Consider double gloving for enhanced protection.

  • Respiratory Protection: When dust is generated, a respirator is required. A P3 filter type is recommended. If the OEL is exceeded, use an appropriate respirator with a sufficient protection factor.

  • Protective Clothing: Wear protective clothing to prevent skin contact.

Operational and Disposal Plans

A step-by-step approach to handling and disposal ensures that safety is integrated into every stage of the research process.

Handling and Storage Protocol
  • Receiving: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store in a tightly closed, original container in a dry and well-ventilated area. The product should be kept locked up or in an area accessible only to qualified or authorized personnel.

  • Preparation and Use:

    • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.

    • Avoid all personal contact, including inhalation.

    • When handling, do not eat, drink, or smoke.

    • Always wash hands thoroughly with soap and water after handling.

    • Work clothes should be laundered separately.

  • Spill Management:

    • Minor Spills:

      • Clean up spills immediately.

      • Avoid breathing dust and contact with skin and eyes.

      • Use dry clean-up procedures and avoid generating dust. Dampening with water can help prevent dusting.

      • Collect the spilled material and place it in a sealed container for disposal.

    • Major Spills:

      • Evacuate non-essential personnel from the affected area.

      • Alert emergency responders and inform them of the location and nature of the hazard.

      • Control personal contact by wearing appropriate protective clothing.

      • Prevent the spillage from entering drains or water courses.

Disposal Plan

All waste materials must be disposed of in accordance with national and local regulations.

  • Waste Collection: Leave chemicals in their original containers and do not mix with other waste. Place waste in an appropriately labeled, sealed container.

  • Disposal Methods:

    • Consult with a licensed professional waste disposal service to dispose of this material.

    • Disposal options may include burial in a licensed landfill or incineration in a licensed facility.

  • Container Decontamination: Handle uncleaned containers as you would the product itself. Observe all label safeguards until containers are cleaned and destroyed.

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to disposal.

cluster_0 Preparation and Handling cluster_1 Safety and Emergency Procedures cluster_2 Completion and Disposal Receiving Receiving and Inspection Storage Secure Storage Receiving->Storage PPE Don Appropriate PPE Storage->PPE Handling Handling in Containment Use Experimental Use Handling->Use Spill_Response Spill Response Handling->Spill_Response Decontamination Decontamination of Work Area Use->Decontamination PPE->Handling Spill_Response->Decontamination Waste_Disposal Waste Disposal Decontamination->Waste_Disposal

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tolterodine Tartrate
Reactant of Route 2
Tolterodine Tartrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.